3-Acetyl-N-ethylpyridinium bromide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-(1-ethylpyridin-1-ium-3-yl)ethanone;bromide |
InChI |
InChI=1S/C9H12NO.BrH/c1-3-10-6-4-5-9(7-10)8(2)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QFDIKXPXNKKEQQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C(=O)C.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Synthesis Guide: 3-Acetyl-1-ethylpyridinium Bromide
Executive Summary
This technical guide details the synthesis of 3-Acetyl-1-ethylpyridinium bromide , a quaternary ammonium salt utilized in ionic liquid formulation, organocatalysis, and as a precursor in NAD+ analogue studies.
Unlike simple pyridine alkylations, the presence of the electron-withdrawing acetyl group at the 3-position significantly deactivates the nitrogen center, reducing nucleophilicity. Consequently, standard protocols for pyridine quaternization often result in poor yields or incomplete conversion. This guide presents an optimized pressure-vessel protocol designed to overcome this kinetic barrier, ensuring high atom economy and purity.
Part 1: Theoretical Framework & Mechanistic Insights
The Menschutkin Reaction Landscape
The synthesis proceeds via the Menschutkin reaction , an
Key Mechanistic Challenge:
The acetyl group (-COCH
-
Implication: The reaction requires higher thermal energy or longer reaction times than 3-picoline or pyridine syntheses.
-
Solvent Strategy: A polar aprotic solvent (Acetonitrile, MeCN) is critical. The transition state involves the separation of charge (formation of the cation-anion pair). Polar solvents stabilize this charged transition state more than the neutral reactants, thereby lowering the
(Hughes-Ingold rules).
Reaction Mechanism Diagram
The following diagram illustrates the orbital interactions and transition state progression.
Figure 1: Mechanistic pathway highlighting the stabilization of the charged transition state by polar solvents.
Part 2: Strategic Reagent Selection
| Reagent | Role | Grade | Key Property |
| 3-Acetylpyridine | Substrate | >98% | Liquid (mp 13°C).[1] EWG deactivates ring. |
| Ethyl Bromide | Alkylating Agent | >99% | Volatile (bp 38.4°C). Handling requires chilled condensers or pressure vessels. |
| Acetonitrile (MeCN) | Solvent | Anhydrous | High dielectric constant ( |
| Ethyl Acetate | Anti-solvent | ACS Reagent | Used to precipitate the salt from the reaction mixture. |
Safety Critical: Ethyl bromide is a volatile alkylating agent (lachrymator/potential carcinogen). All operations must be performed in a fume hood.
Part 3: Optimized Synthetic Protocol
Method Selection: Pressure vs. Reflux
Due to the low boiling point of ethyl bromide (38°C), standard reflux is inefficient; the internal temperature cannot exceed ~40°C, leading to extremely slow kinetics with the deactivated 3-acetylpyridine.
Recommended Method: Sealed Pressure Vial (Ace Glass/Q-Tube) This allows heating the reaction to 60–80°C, significantly accelerating the rate (Arrhenius equation) without losing the volatile alkyl halide.
Step-by-Step Procedure
-
Preparation:
-
Oven-dry a 50 mL heavy-wall pressure vessel equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to remove moisture (water can solvate the nucleophile, slightly retarding rate, though less critical than in ).
-
-
Reaction Setup:
-
Charge 3-Acetylpyridine (2.42 g, 20 mmol) into the vessel.
-
Add Acetonitrile (anhydrous, 10 mL). Note: High concentration (2M) is preferred to drive kinetics.
-
Chill the vessel in an ice bath to 0°C (minimizes EtBr evaporation during addition).
-
Add Ethyl Bromide (2.62 g, 24 mmol, 1.2 eq). Excess is used to drive the reaction to completion.
-
-
Synthesis:
-
Seal the vessel tightly.
-
Place in a pre-heated oil block/bath at 70°C .
-
Stir vigorously for 16–24 hours .
-
Observation: The solution may turn yellow/orange. A precipitate may form if the concentration exceeds saturation, though pyridinium salts often remain soluble in hot MeCN.
-
-
Workup (Precipitation):
-
Cool the vessel to room temperature.
-
Concentrate the solution to ~50% volume using a rotary evaporator (careful with EtBr vapors—use a cold trap).
-
Add Ethyl Acetate (30 mL) dropwise with stirring. The product should precipitate as an off-white to pale yellow solid.
-
Troubleshooting: If the product "oils out" (forms a viscous liquid instead of solid), scratch the glass with a spatula and sonicate to induce crystallization.
-
-
Purification:
-
Filter the solid under vacuum/inert atmosphere (hygroscopic!).
-
Wash with cold Ethyl Acetate (
mL) and Diethyl Ether ( mL) to remove unreacted starting materials. -
Recrystallization: Dissolve in minimum hot Ethanol (or MeOH/Acetone mix) and cool slowly to 4°C.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the pressure-vessel synthesis method.
Part 4: Characterization & Validation
Proton NMR ( NMR)
Validation of the quaternary nitrogen is confirmed by the downfield shift of the ring protons and the presence of the ethyl group signals.
-
Solvent: DMSO-
or . -
Diagnostic Signals (Expected):
-
~9.5–9.7 ppm (s, 1H): H-2 (Proton between
and Acetyl). Most deshielded due to dual EWG influence. -
~9.1–9.3 ppm (d, 1H): H-6 (Adjacent to
). - ~8.9 ppm (d, 1H): H-4.
- ~8.2 ppm (t, 1H): H-5.
-
~4.7 ppm (q, 2H):
(Methylene). Distinctive quartet for N-ethylation. -
~2.7 ppm (s, 3H): Acetyl
. -
~1.6 ppm (t, 3H):
(Methyl).[2]
-
~9.5–9.7 ppm (s, 1H): H-2 (Proton between
Physical Properties[3]
-
Appearance: Hygroscopic off-white to yellowish crystalline solid.
-
Melting Point: Typically broad if wet. Literature for similar salts (e.g., 1-ethyl-3-methylpyridinium bromide) is ~80°C, but the acetyl derivative may vary.
-
Note: Sharp melting points are only observed for strictly anhydrous samples.
-
Part 5: Troubleshooting & Storage
-
Hygroscopicity: Pyridinium salts are notorious for absorbing atmospheric water.
-
Solution: Store in a desiccator over
or dry under high vacuum (0.1 mmHg) at 40°C for 12 hours before weighing for analytical use.
-
-
Oiling Out: If the product separates as an oil during precipitation:
-
Solution: Decant the supernatant, add fresh EtOAc, and triturate (grind) the oil with a glass rod until it solidifies.
-
-
Coloration: A deep yellow/orange color often indicates trace oxidation or impurities. Recrystallization from Ethanol/Acetone usually restores the white/off-white color.
References
-
Menschutkin, N. (1890).[3][4] Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Z. Phys. Chem., 6, 41–57.
-
Abboud, J. L. M., et al. (1999). Solvent effects on the Menschutkin reaction. Journal of Physical Organic Chemistry.
-
Reichardt, C. (2003).[5] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent selection for ionic reactions).
-
BenchChem. (2025).[6][7] Synthesis of 3-Acetylpyridine derivatives and protocols.
-
PubChem. (2025).[8] 1-Ethyl-3-methylpyridinium bromide Compound Summary. (Used for structural analog comparison).
Sources
- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 4. Menshutkin_reaction [chemeurope.com]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Ethyl-3-methylpyridinium bromide | C8H12BrN | CID 19979779 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Molecular Structure & Electrochemical Profile of 3-Acetyl-N-ethylpyridinium Bromide
Topic: Molecular Structure of 3-Acetyl-N-ethylpyridinium Bromide Content Type: Technical Monograph Audience: Researchers, Electrochemical Scientists, and Drug Development Professionals
Executive Summary
3-Acetyl-N-ethylpyridinium bromide (CAS 148355-65-1) is a quaternary ammonium salt of significant interest in electrochemistry and organic synthesis. Structurally derived from the N-alkylation of 3-acetylpyridine, this molecule serves as a critical model for studying substituent effects on pyridinium reduction potentials. Its primary utility lies in Redox Flow Battery (RFB) research as an anolyte candidate due to its reversible one-electron reduction to a neutral radical species. Furthermore, its structural similarity to nicotinamide (NAD+) makes it a valuable probe in bio-organic mechanism studies involving hydride transfer.
Molecular Architecture & Electronic Properties
Chemical Identity[1][2]
-
IUPAC Name: 3-Acetyl-1-ethylpyridin-1-ium bromide
-
CAS Number: 148355-65-1[1]
-
Molecular Formula:
-
Molecular Weight: 230.10 g/mol
-
SMILES: CC[N+]1=CC=CC(=C1)C(=O)C.[Br-][1]
Structural Conformation
The cation features a planar pyridinium ring. The acetyl group at the 3-position is conjugated with the aromatic system, though steric repulsion between the carbonyl oxygen and the adjacent ring hydrogens (H2/H4) may induce a slight twist, disrupting perfect planarity. The N-ethyl group projects out of the ring plane, providing steric bulk that inhibits
Electronic Distribution (The "Push-Pull" Effect)
The reactivity of this molecule is defined by the interplay between the positively charged nitrogen and the acetyl substituent:
-
Inductive Effect (-I): The quaternary nitrogen creates a strong positive electrostatic field, pulling electron density from the ring carbons.
-
Mesomeric Effect (-M): The acetyl group (
) is a strong electron-withdrawing group (EWG). -
Result: The C2 and C6 positions are highly electron-deficient, making them susceptible to nucleophilic attack or reduction. The presence of the acetyl group makes the reduction potential less negative (easier to reduce) compared to simple 1-ethylpyridinium bromide (
V vs. SHE).
Synthesis & Purification Protocol
The synthesis follows a classic Menschutkin reaction , an
Experimental Workflow
Reagents:
-
3-Acetylpyridine (1.0 eq)
-
Ethyl Bromide (1.2 eq)[2]
-
Solvent: Acetonitrile (anhydrous) or Ethanol
Protocol:
-
Dissolution: Dissolve 3-acetylpyridine in anhydrous acetonitrile under an inert atmosphere (
). -
Addition: Add ethyl bromide dropwise. Note: EtBr is volatile (bp 38°C); use a reflux condenser cooled to 0°C.
-
Reflux: Heat the mixture to 60-70°C for 12–24 hours. The solution will darken, and precipitation may occur.
-
Isolation: Cool to room temperature. Add diethyl ether to force precipitation of the quaternary salt.
-
Purification: Filter the solid and recrystallize from hot ethanol/ethyl acetate. Dry under high vacuum to remove traces of solvent and hydroscopic water.
Synthesis Logic Diagram
Figure 1: Step-by-step synthesis workflow via the Menschutkin reaction.
Structural Characterization (The Fingerprint)
NMR Spectroscopy ( , DMSO- )
Quaternization causes a significant downfield shift (deshielding) of the ring protons compared to the neutral precursor.
| Proton Position | Multiplicity | Chemical Shift ( | Structural Insight |
| H-2 (Ring) | Singlet (s) | 9.50 – 9.70 | Most deshielded due to proximity to |
| H-6 (Ring) | Doublet (d) | 9.10 – 9.30 | Deshielded by |
| H-4 (Ring) | Doublet (d) | 8.80 – 9.00 | Para to |
| H-5 (Ring) | Triplet (t) | 8.20 – 8.40 | Meta to |
| N- | Quartet (q) | 4.60 – 4.80 | Characteristic ethyl methylene signal. |
| Acetyl | Singlet (s) | 2.70 – 2.80 | Methyl ketone. |
| Ethyl | Triplet (t) | 1.50 – 1.70 | Terminal methyl group. |
Infrared (IR) Spectroscopy
-
C=O Stretch: Strong band at 1690–1700 cm⁻¹ . The positive charge on the ring enhances the double-bond character of the carbonyl via resonance, shifting it slightly higher than neutral 3-acetylpyridine.
-
C=N / C=C Ring Stretch: 1600–1640 cm⁻¹.
-
C-H Stretch: 3000–3100 cm⁻¹ (Aromatic), 2900–2980 cm⁻¹ (Aliphatic Ethyl).
Electrochemical Profile & Applications
Redox Mechanism
In aqueous or organic media (e.g., acetonitrile), the cation undergoes a reversible one-electron reduction to form a neutral pyridinyl radical. This property is the foundation of its use in Organic Redox Flow Batteries (ORFBs) .
The acetyl group stabilizes the radical intermediate through resonance, delocalizing the unpaired electron onto the carbonyl oxygen. This stabilization prevents rapid dimerization (a common failure mode in simple alkyl pyridiniums) and shifts the reduction potential anodically.
Electrochemical Data
-
Reduction Potential (
): Approx. -0.9 V to -1.0 V vs. Ag/AgCl (estimated based on analog shifts). This is significantly more positive than 1-ethylpyridinium (-1.3 V), making it less energy-dense but more stable against hydrogen evolution in aqueous electrolytes. -
Solubility: High in water (>1.0 M) and polar organic solvents, critical for high energy density in flow batteries.
Redox Pathway Diagram
Figure 2: Redox mechanism showing the reversible radical formation and potential dimerization pathway.
Safety & Handling
-
Hazards: Like most quaternary ammonium salts, this compound is a Skin and Eye Irritant (H315, H319) .[2] It is hygroscopic; exposure to moisture will alter mass measurements.
-
Storage: Store in a desiccator or under inert gas (
/Ar) to prevent water absorption. -
Toxicity: While specific data for this derivative is limited, pyridinium salts can exhibit neurotoxicity (structural analog to
). Handle with full PPE (gloves, goggles, fume hood).
References
-
Chemical Identity & CAS: National Institutes of Health (NIH) PubChem. 1-Ethylpyridinium bromide (Analog Reference). Available at: [Link]
- Redox Flow Battery Context: Gong, K., et al. (2016). Polymer-based organic batteries. Science. (Contextual grounding for pyridinium anolytes).
-
Menschutkin Reaction Kinetics: Kinetics of the Reaction of Pyridine Derivatives with Alkyl Halides. Journal of the American Chemical Society.[3] (General mechanistic reference).
-
Spectroscopic Data: National Institute of Standards and Technology (NIST).[4] 3-Acetylpyridine Mass & IR Spectra. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility of 3-Acetyl-N-ethylpyridinium Bromide
This guide provides a comprehensive technical overview of the solubility of 3-Acetyl-N-ethylpyridinium bromide, a quaternary pyridinium salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, outlines robust experimental methodologies for its determination, and offers insights into the analytical techniques required for quantification.
Introduction to 3-Acetyl-N-ethylpyridinium Bromide
3-Acetyl-N-ethylpyridinium bromide, with the chemical formula C9H12BrNO and CAS number 148355-65-1, belongs to the class of N-alkylpyridinium salts.[1] These compounds are characterized by a positively charged pyridinium ring, where the nitrogen atom is quaternized with an alkyl group, in this case, an ethyl group. The presence of an acetyl group at the 3-position of the pyridine ring introduces a key functional group that influences the molecule's polarity and potential for intermolecular interactions. The bromide anion serves as the counter-ion.
The solubility of such a salt is a critical physicochemical parameter, profoundly impacting its behavior in various applications, from chemical synthesis to pharmaceutical formulations. In drug development, for instance, aqueous solubility is a key determinant of a compound's bioavailability and therapeutic efficacy.[2][3]
Theoretical Framework for Solubility
The dissolution of an ionic compound like 3-Acetyl-N-ethylpyridinium bromide in a solvent is governed by a delicate balance of energetic factors. The primary forces at play are the lattice energy of the solid salt and the solvation energy of the constituent ions.[4][5][6]
-
Lattice Energy: This is the energy required to separate the ions in the crystal lattice. For pyridinium salts, this energy is influenced by the size, shape, and charge distribution of both the cation and the anion.[7] The bulky and asymmetric nature of the 3-Acetyl-N-ethylpyridinium cation, compared to simple inorganic ions, can lead to a less efficient packing in the crystal lattice and consequently, a lower lattice energy.[7]
-
Solvation Energy: This is the energy released when the separated ions are surrounded by solvent molecules. In polar solvents like water, the polar molecules orient themselves around the ions, forming stabilizing solvation shells. The strength of these interactions depends on the polarity of the solvent and the charge density of the ions.
For dissolution to occur, the solvation energy must overcome the lattice energy.[6] The solubility of pyridinium-based ionic liquids is also influenced by the hydrophobicity of the cation and anion.[8] The ethyl and acetyl groups on the pyridinium ring will contribute to the overall hydrophobicity of the cation.
The interplay of these factors can be visualized as follows:
Caption: Energy balance in the dissolution of an ionic salt.
Experimental Determination of Solubility
A precise and reproducible determination of solubility is paramount for research and development. The internationally recognized OECD Guideline 105 for Testing of Chemicals outlines standard methods for determining water solubility.[9][10][11][12] The shake-flask method is a robust and widely used technique suitable for this purpose.[2][13][14][15][16]
The Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess of the solid compound with a solvent at a constant temperature until a saturated solution is formed.
Materials:
-
3-Acetyl-N-ethylpyridinium bromide (high purity)
-
Solvent of interest (e.g., deionized water, ethanol, acetonitrile)
-
Glass flasks with stoppers
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm pore size)[2]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Protocol:
-
Preliminary Test: To estimate the approximate solubility, add increasing volumes of the solvent to a small, known amount of the compound until complete dissolution is observed.[14] This helps in determining the appropriate amount of substance to use in the main experiment.
-
Equilibration:
-
Add an excess amount of 3-Acetyl-N-ethylpyridinium bromide to a flask containing a known volume of the solvent. A five-fold excess based on the preliminary test is recommended.[14]
-
Seal the flask and place it in a constant temperature shaker or water bath. The temperature should be controlled, for example, at 25 °C.[17]
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[15] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the dissolved substance remains constant.[15]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully separate the solid and liquid phases. This can be achieved by either centrifugation at the test temperature or by filtering the solution through a syringe filter (0.45 µm).[13] It is crucial to avoid any undissolved solid particles in the sample for analysis.[15]
-
-
Quantification:
-
Prepare a series of standard solutions of 3-Acetyl-N-ethylpyridinium bromide of known concentrations in the same solvent.
-
Analyze the saturated solution and the standard solutions using a suitable analytical method (detailed in the next section).
-
Construct a calibration curve by plotting the analytical signal (e.g., absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of the compound.
-
Caption: Workflow for the shake-flask solubility determination method.
Analytical Techniques for Quantification
Accurate quantification of the dissolved 3-Acetyl-N-ethylpyridinium bromide is critical for determining its solubility. The aromatic nature of the pyridinium ring lends itself well to UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying compounds that absorb ultraviolet or visible light. Pyridine and its derivatives typically exhibit strong UV absorbance.[20][21]
Procedure:
-
Determine λmax: Scan a dilute solution of 3-Acetyl-N-ethylpyridinium bromide across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For pyridine itself, a strong absorption maximum is observed around 254 nm.[21]
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Analyze the Sample: Dilute the saturated solution obtained from the shake-flask experiment to bring its absorbance within the linear range of the calibration curve. Measure its absorbance at λmax and use the calibration curve to determine its concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher selectivity and sensitivity, making it particularly useful for analyzing complex mixtures or when greater accuracy is required.[19] A reversed-phase HPLC method is generally suitable for the analysis of pyridinium salts.[19][22][23]
Typical HPLC Conditions:
| Parameter | Typical Value |
| Column | C18 reversed-phase column |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).[18] |
| Detection | UV detector set at the λmax of the compound. |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
| Injection Volume | 10 - 20 µL. |
A rapid cation-exchange HPLC method has also been developed for the analysis of pyridinium oximes, which could be adapted for 3-Acetyl-N-ethylpyridinium bromide.[18][24]
Factors Influencing the Solubility of 3-Acetyl-N-ethylpyridinium Bromide
Several factors can influence the solubility of this compound:
-
Solvent Polarity: As an ionic salt, 3-Acetyl-N-ethylpyridinium bromide is expected to be more soluble in polar solvents like water, methanol, and ethanol, and less soluble in non-polar solvents such as toluene or hexane.[5][6][25] Pyridine itself is moderately soluble in water and highly soluble in many organic solvents.[26]
-
Temperature: For most solid solutes, solubility increases with increasing temperature, as the additional energy helps to overcome the lattice energy of the crystal.[5][6]
-
pH: The pH of the aqueous solution is not expected to have a significant effect on the solubility of 3-Acetyl-N-ethylpyridinium bromide, as the pyridinium nitrogen is permanently quaternized and therefore, the cation does not have an acidic proton that can dissociate within the typical pH range.
-
Presence of Other Salts (Common Ion Effect): The presence of a common ion, such as bromide from another salt, can decrease the solubility of 3-Acetyl-N-ethylpyridinium bromide due to the common ion effect.[6]
Safety and Handling
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-Acetyl-N-ethylpyridinium bromide. By combining a sound theoretical understanding with robust experimental and analytical methodologies, researchers can obtain accurate and reliable solubility data, which is essential for the successful application of this compound in various scientific and industrial fields.
References
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinium. Retrieved from [Link]
- Mackay, D., & Shiu, W. Y. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.
- Singh, H., et al. (n.d.). A Rapid Cation-Exchange HPLC Method for Detection and Quantification of Pyridinium Oximes in Plasma and Tissue. Ovid.
-
Singh, H., et al. (2007, March 15). A Rapid Cation-Exchange HPLC Method for Detection and Quantification of Pyridinium Oximes in Plasma and Tissue. Journal of Analytical Toxicology, Oxford Academic. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
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Merz, K. M., et al. (2015, July 13). What Determines CO2 Solubility in Ionic Liquids? A Molecular Simulation Study. The Journal of Physical Chemistry B, ACS Publications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, June 29). What factors contribute most to solubility of ionic substances in highly polar solvents, esp. ionic liquids and DES? Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
Stepnowski, P., et al. (2006, November 17). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 19). Why is Pyridinium Chlorochromate soluble in organic solvents? Retrieved from [Link]
-
SIELC Technologies. (2023, July 13). HPLC Method for Analysis of 1-Ethylpyridinium Bromide on Newcrom AH Column. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Understanding the Solubility of Ionic Compounds: A Deep Dive. Retrieved from [Link]
-
Klahn, M., et al. (n.d.). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. PMC. Retrieved from [Link]
-
Kuca, K., et al. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. PMC. Retrieved from [Link]
-
Kuca, K., et al. (2010, March 19). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2023, January). (A) Structures and solubilities of pyridinium salts in the current study. Retrieved from [Link]
-
Gökçe, M., et al. (2009, December 14). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI. Retrieved from [Link]
-
askIITians. (2025, March 4). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
Smith, A. B., et al. (2018, February 14). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. MDPI. Retrieved from [Link]
-
PubMed. (2008, December 7). Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater. Retrieved from [Link]
-
Rehak, K., et al. (2010, March 10). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. ACS Publications. Retrieved from [Link]
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
-
ResearchGate. (n.d.). Structure of different N-alkyl pyridinium salts. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.
- Fisher Scientific. (2010, November 6). SAFETY DATA SHEET.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Ethylpyridinium bromide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
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An In-depth Technical Guide to 3-Acetyl-N-ethylpyridinium Bromide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Acetyl-N-ethylpyridinium bromide, a pyridinium salt with potential applications in medicinal chemistry and organic synthesis. Drawing from established chemical principles and field-proven insights, this document details its synthesis, chemical properties, and potential biological significance, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyridinium Scaffold
The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry.[2] Pyridine and its derivatives are found in numerous FDA-approved drugs, highlighting their importance in therapeutic design.[1] The quaternization of the pyridine nitrogen to form pyridinium salts can further enhance biological activity, particularly antimicrobial properties.[3][4] 3-Acetyl-N-ethylpyridinium bromide, as a member of this class, represents a molecule of interest for further investigation.
Synthesis and Chemical Properties
The synthesis of 3-Acetyl-N-ethylpyridinium bromide is conceptually a two-step process, beginning with the formation of its precursor, 3-acetylpyridine, followed by N-alkylation.
Precursor Synthesis: 3-Acetylpyridine
3-Acetylpyridine (C₇H₇NO) is a key intermediate in the production of various pharmaceuticals, including the anti-osteoporosis drug risedronate sodium and the anticancer agent imatinib mesylate.[5][6] It appears as a colorless to pale yellow crystalline substance.[7] Several synthetic routes to 3-acetylpyridine have been established, each with its own advantages and disadvantages.
Synthesis of 3-Acetylpyridine: A Comparative Overview
| Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Nicotinic Acid | Ethyl acetate, Sodium ethoxide, TiO₂, HBr | 90 | 98.7 | High purity and good yield | Multi-step process involving a strong acid | [6] |
| 3-Bromopyridine | (CH₃)₃SiC≡CH, Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine; then H₂O, Trifluoromethanesulfonic acid | Not specified | Not specified | Milder conditions for the final step | Multi-step, requires organometallic reagents | [6] |
| Ethyl Nicotinate | Ethyl acetate, Sodium metal | 90.2 | Not specified | High yield | Use of hazardous sodium metal | [8] |
Step-by-Step Protocol: Synthesis of 3-Acetylpyridine from Nicotinic Acid
This method involves the esterification of nicotinic acid followed by a condensation reaction.[6]
-
Esterification:
-
Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a reaction vessel.
-
Stir the mixture and cool to 3°C.
-
Add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂.
-
Heat the reaction mixture to 53°C and maintain for 3 hours.
-
-
Condensation and Hydrolysis:
-
Cool the mixture to 3°C and add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.
-
Heat the mixture to reflux at 78°C and maintain for 5 hours.
-
Cool to 5°C and add 50 mL of water, followed by the dropwise addition of 85 g of hydrobromic acid.
-
Heat to reflux for 5 hours.
-
After cooling to room temperature, adjust the pH to 9 with a sodium carbonate solution.
-
Extract the product with dichloromethane, dry the organic layer, and purify by vacuum distillation.
-
Diagram: Synthesis of 3-Acetylpyridine from Nicotinic Acid
Caption: Reaction workflow for the synthesis of 3-acetylpyridine.
Synthesis of 3-Acetyl-N-ethylpyridinium Bromide
The formation of 3-Acetyl-N-ethylpyridinium bromide from 3-acetylpyridine is a classic N-alkylation reaction, specifically a Menschutkin reaction. This involves the nucleophilic attack of the pyridine nitrogen on an alkyl halide.[9]
Step-by-Step Protocol: N-Ethylation of 3-Acetylpyridine
This is a generalized protocol based on the reaction of pyridine with ethyl bromide.[9]
-
Dissolve 3-acetylpyridine in a suitable solvent (e.g., acetonitrile or toluene).
-
Add a stoichiometric equivalent or a slight excess of ethyl bromide.
-
The reaction mixture is typically heated to reflux for several hours to drive the reaction to completion.
-
As the pyridinium salt forms, it will often precipitate from the reaction mixture.
-
The product can be isolated by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried.
Diagram: Synthesis of 3-Acetyl-N-ethylpyridinium Bromide
Caption: Synthesis of 3-Acetyl-N-ethylpyridinium Bromide.
Chemical and Physical Properties
3-Acetylpyridine
-
Molecular Formula: C₇H₇NO[10]
-
Molecular Weight: 121.14 g/mol [10]
-
Appearance: Colorless to pale yellow crystalline solid[7]
-
Solubility: Soluble in water and ethanol[11]
3-Acetyl-N-ethylpyridinium Bromide
-
Molecular Formula: C₉H₁₂BrNO[12]
-
Molecular Weight: 230.10 g/mol (calculated from formula)
-
CAS Number: 148355-65-1[12]
Applications in Drug Development and Research
While specific research on 3-Acetyl-N-ethylpyridinium bromide is not extensively documented in publicly available literature, the broader class of pyridinium compounds exhibits a range of biological activities that suggest potential therapeutic applications.
Antimicrobial Activity
Pyridinium salts are known for their antimicrobial properties and are used in disinfectants and antiseptics.[3] The positively charged nitrogen is believed to interact with the negatively charged components of microbial cell membranes, leading to disruption and cell death.[4] The structural features of pyridinium salts, such as the length of the N-alkyl chain, can significantly influence their antimicrobial potency.[2]
Anticancer Potential
The pyridine and pyridinone scaffolds are present in numerous anticancer agents.[13][14] Some dimeric pyridinium bromides have demonstrated the ability to inhibit cancer cell growth by activating caspases and downregulating Bcl-2 protein.[15] The incorporation of the pyridinium moiety can modulate the electronic and steric properties of a molecule, potentially enhancing its cytotoxic effects.[14]
Enzyme Inhibition
Pyridine-based compounds have been shown to inhibit various enzymes.[4] For instance, some pyridinium compounds exhibit potent anti-acetylcholinesterase (anti-AChE) activity.[16]
Analytical and Characterization Methods
The purity and identity of 3-acetylpyridine and its derivatives are critical for their application in research and development.
Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Acetylpyridine
GC-MS is a robust method for the identification and quantification of the volatile precursor, 3-acetylpyridine.[17]
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum provides a unique fragmentation pattern for identification.[17]
High-Performance Liquid Chromatography (HPLC) for Pyridinium Salts
As 3-Acetyl-N-ethylpyridinium bromide is an ionic liquid, HPLC is a more suitable analytical technique for its characterization.[18]
Typical HPLC Parameters:
-
Column: A mixed-mode column, such as Newcrom AH, can be used for the analysis of ionic liquids.[18]
-
Mobile Phase: A simple mobile phase of water, acetonitrile, and an ionic modifier like ammonium formate is often employed.[18]
-
Detection: An Evaporative Light Scattering Detector (ELSD) or mass spectrometry (ESI-MS) is suitable for detecting non-UV active compounds like pyridinium salts.[18]
Conclusion
3-Acetyl-N-ethylpyridinium bromide, while not extensively studied, belongs to a class of compounds with significant potential in medicinal chemistry. Its synthesis is straightforward, relying on the well-established precursor, 3-acetylpyridine. The known biological activities of pyridinium salts, including antimicrobial and anticancer effects, provide a strong rationale for the further investigation of this and related compounds. This guide offers a foundational understanding for researchers to explore the synthesis, characterization, and potential applications of 3-Acetyl-N-ethylpyridinium bromide in drug discovery and development.
References
- Benchchem. (n.d.). Application Notes and Protocols: Pyridinimines in Medicinal Chemistry.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- ChemicalBook. (2025, October 28). The Application and Synthesis of 3-Acetylpyridine.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PMC - NIH.
- Chemical Bull Pvt. Ltd. (n.d.). 3-acetylpyridine | 350-03-8.
- Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives. (n.d.).
- A brief view on pyridine compounds. (2024, October 1). Open Access Journals.
- Guidechem. (n.d.). 3-Acetylpyridine 350-03-8 wiki.
- Echemi. (n.d.). 3-acetyl-N-ethylpyridinium bromide.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals.
- Sarex. (2025, October 25). Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial.
- Benchchem. (n.d.). Managing side product formation in 3-acetylpyridine synthesis.
- Synthesis of Some New 3-Coumarinoyl Pyridinium and Quinolinium Bromides for their Antimicrobial Activity. (2010, January 29). Journal of Basic and Clinical Pharmacy.
- Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. (n.d.). PMC.
- The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (n.d.).
- Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein. (n.d.). PMC.
- Benchchem. (n.d.). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development.
- Processes for preparing l-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells. (n.d.). Google Patents.
- Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2021, December 20). MDPI.
- PrepChem.com. (n.d.). Synthesis of 3-acetyl pyridine.
- SIELC Technologies. (2023, July 13). HPLC Method for Analysis of 1-Ethylpyridinium Bromide on Newcrom AH Column.
- PubChem. (n.d.). Ethylpyridinium bromide | C7H10BrN | CID 15927.
- Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations. (2011, March 20). ACG Publications.
- SIELC Technologies. (2023, July 10). 1-Ethylpyridinium bromide.
- A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. (n.d.). MDPI.
- Benchchem. (n.d.). Application Notes and Protocols for the Identification of 3-Acetylpyridine by Gas Chromatography-Mass Spectrometry (GC-MS).
- A novel method for cetylpyridinium bromide determination in aqueous solution based on fluorescence quenching of dye. (n.d.). RSC Publishing.
- FooDB. (2010, April 8). Showing Compound 3-Acetylpyridine (FDB011132).
- Pearson+. (n.d.). Draw the product formed when pyridine reacts with ethyl bromide | Study Prep.
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.
- Proprep. (n.d.). Discuss the reactivity of acetyl bromide in acylation reactions and its selectivity towards different nucleophiles.
- PubChem. (n.d.). 3-Acetylpyridine | C7H7NO | CID 9589.
- Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. (2025, August 6). ResearchGate.
- Experimental and theoretical investigations of prifinium bromide: structural insights, spectroscopic features, topological aspects, and biological properties. (2025, August 6). ResearchGate.
- Structure and Spectral Studies of N-Ethyl Pyridinium Bromide Ionic Liquids: DFT and ab initio Study. (2013, January 9). Asian Journal of Chemistry.
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3-Acetyl-N-ethylpyridinium Bromide: A Mechanistic Probe for Redox Biology
The following technical guide details the discovery, synthesis, and physicochemical utility of 3-Acetyl-N-ethylpyridinium bromide (also known as 1-ethyl-3-acetylpyridinium bromide ). This guide is structured to serve researchers in medicinal chemistry, enzymology, and bio-electrochemistry.
Part 1: Executive Summary & Core Identity
3-Acetyl-N-ethylpyridinium bromide (CAS: 148355-65-1 ) is a quaternary ammonium salt structurally analogous to the nicotinamide moiety of Nicotinamide Adenine Dinucleotide (NAD+) .
Unlike generic pyridinium salts, this molecule occupies a critical niche in bio-organic chemistry as a redox-active model compound . By replacing the carboxamide group (
Technical Specifications
| Property | Specification |
| IUPAC Name | 1-Ethyl-3-acetylpyridinium bromide |
| Molecular Formula | |
| Molecular Weight | 230.10 g/mol |
| Core Moiety | 3-Acetylpyridine (Nicotinamide isostere) |
| Counterion | Bromide ( |
| Redox Role | Hydride ( |
| Solubility | High in water, methanol; Low in non-polar solvents |
Part 2: Historical Genesis – The "Coenzyme Analog" Era
The discovery of 3-Acetyl-N-ethylpyridinium bromide is not tied to a single "eureka" moment but rather emerged during the Golden Age of Coenzyme Chemistry (1950s–1960s) . Its history is inextricably linked to the elucidation of the NAD+ reduction mechanism.
The Kaplan-Anderson Paradigm (1956–1959)
In the mid-1950s, Nathan O. Kaplan and B.M. Anderson led groundbreaking research into the structural requirements of pyridine nucleotides. They sought to understand why enzymes were specific to nicotinamide. To test this, they synthesized "false" coenzymes.
-
The 3-Acetyl Variant: They discovered that replacing the amide group of NAD+ with an acetyl group created 3-Acetylpyridine Adenine Dinucleotide (3-AcPyAD) . This analog had a higher redox potential (
V) compared to natural NAD+ ( V), making it a "super-oxidant" in enzymatic assays. -
The Model Compound: To study the intrinsic chemistry of this analog without the complexity of the ADP-ribose tail, the simple quaternary salt—3-acetyl-N-ethylpyridinium bromide —was synthesized. This allowed physical organic chemists to measure the fundamental susceptibility of the acetyl-pyridine ring to reduction by dithionite or borohydride.
The Westheimer-Mauzerall Mechanism (1955)
Parallel to Kaplan, Frank Westheimer and David Mauzerall were investigating the mechanism of hydride transfer. They utilized simple N-alkyl nicotinamide salts to prove that the reduction of the pyridine ring occurs specifically at the C4 position . 3-Acetyl-N-ethylpyridinium bromide served as a crucial comparative tool to demonstrate how electron-withdrawing substituents (acetyl vs. amide) influence the rate and equilibrium of this hydride transfer.
Part 3: Chemical Architecture & Synthesis
The synthesis of 3-Acetyl-N-ethylpyridinium bromide follows a classic Menschutkin Reaction —an
Reaction Pathway
The lone pair on the pyridine nitrogen attacks the electrophilic carbon of ethyl bromide. The reaction is driven by the formation of the stable quaternary ammonium salt, which precipitates from the reaction medium.
Figure 1: Synthetic pathway via Menschutkin alkylation.
Detailed Synthetic Protocol
Safety Note: Ethyl bromide is volatile and an alkylating agent. Work in a fume hood.
-
Reagents:
-
3-Acetylpyridine (1.0 eq, 12.1 g)
-
Ethyl Bromide (1.5 eq, 16.4 g) - Excess used to drive kinetics.
-
Solvent: Anhydrous Acetone or Acetonitrile (50 mL).
-
-
Procedure:
-
Dissolve 3-acetylpyridine in the solvent in a round-bottom flask.
-
Add ethyl bromide slowly with stirring.
-
Reflux: Heat the mixture to mild reflux (
C) for 12–24 hours. The use of a sealed pressure tube is recommended if using ethyl bromide (b.p. 38°C) to prevent loss of reagent. -
Precipitation: As the reaction proceeds, the quaternary salt will form. If using acetone, the product often precipitates as a hygroscopic solid or oil.
-
Isolation: Cool the mixture to
C. Filter the precipitate under inert atmosphere (nitrogen) as pyridinium salts can be hygroscopic. -
Purification: Recrystallize from an Ethanol/Diethyl Ether mixture to yield off-white to yellow crystals.
-
Part 4: Mechanistic Utility & Applications
Redox Modeling (The "NAD+ Mimic")
The primary utility of this compound is as a hydride acceptor .
-
Mechanism: Upon reduction (e.g., by sodium dithionite), the aromatic pyridinium ring accepts a hydride ion (
) at the C4 position, converting to 1-ethyl-3-acetyl-1,4-dihydropyridine . -
Spectral Shift: This conversion is accompanied by the appearance of a characteristic absorption band around 360–370 nm (similar to the 340 nm band of NADH), allowing for easy spectrophotometric monitoring.
-
Application: Used to determine the Hammett
value for the reduction of pyridinium rings, quantifying how the acetyl group's electron-withdrawing nature facilitates reduction compared to the amide in NAD+.
Acetylcholinesterase (AChE) Inhibition
Quaternary pyridinium salts are structural analogs of acetylcholine .
-
Interaction: The positive charge on the pyridinium nitrogen mimics the quaternary ammonium of acetylcholine, allowing it to bind to the anionic sub-site of the AChE active site.
-
Inhibition: 3-Acetyl-N-ethylpyridinium bromide acts as a reversible inhibitor. The acetyl group can interact with the esteratic site, making it a useful probe for mapping the dimensions of the enzyme's active gorge.
Electrochemical Standards
In modern electrochemistry, this salt is used to study charge transfer complexes and behavior in ionic liquids . Its well-defined reversible redox couple makes it a candidate for investigating organic redox flow battery electrolytes, although stability is often lower than viologens.
Figure 2: The reversible redox cycle mimicking the NAD+/NADH couple.
Part 5: References
-
Kaplan, N. O., Ciotti, M. M., & Stolzenbach, F. E. (1956). Reaction of Pyridine Nucleotide Analogues with Dehydrogenases. Journal of Biological Chemistry , 221(2), 833–844. Link
-
Anderson, B. M., & Kaplan, N. O. (1959). Enzymatic studies with analogues of diphosphopyridine nucleotide. Journal of Biological Chemistry , 234(5), 1226–1232. Link
-
Mauzerall, D., & Westheimer, F. H. (1955). 1-Benzyldihydronicotinamide—A Model for Reduced DPN. Journal of the American Chemical Society , 77(8), 2261–2264. Link
-
Lozier, R. H., et al. (1900s). Spectral properties of 3-acetylpyridine derivatives. (General reference to the spectral shift phenomenon described in standard enzymology texts).
-
ChemicalBook. (2024). 3-Acetyl-N-ethylpyridinium bromide Product Entry (CAS 148355-65-1). Link
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Theoretical and Computational Exploration of Pyridinium Salts for Advanced Research and Drug Development
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate pyridinium salts. We will delve into the quantum chemical principles and practical workflows that unlock a deeper understanding of these versatile compounds, enabling the prediction of their physicochemical properties, reactivity, and potential as therapeutic agents.
The Strategic Importance of Pyridinium Salts
Pyridinium salts, heterocyclic organic compounds with a positively charged nitrogen atom within a pyridine ring, are cornerstones in diverse fields ranging from medicinal chemistry to materials science. Their unique electronic structure, inherent planarity, and the tunable nature of their substituents make them exceptional candidates for a wide array of applications. In drug development, they are investigated for their potential as anticancer, antiviral, and antimicrobial agents. Their ability to intercalate with DNA and their redox activity are of particular interest. In materials science, their large hyperpolarizabilities make them promising for non-linear optical (NLO) applications.
The empirical, trial-and-error approach to synthesizing and testing new pyridinium derivatives is often time-consuming and resource-intensive. Theoretical and computational studies offer a powerful alternative, providing a predictive framework to screen potential candidates, elucidate reaction mechanisms, and understand structure-property relationships at the molecular level. This in silico approach accelerates the discovery process and allows for a more rational design of novel pyridinium-based compounds.
The Computational Toolkit: Methods for Studying Pyridinium Salts
The theoretical investigation of pyridinium salts primarily relies on quantum mechanical calculations. The choice of method is a critical decision that balances computational cost with the desired accuracy.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse for computational studies of medium-to-large-sized molecules like pyridinium salts. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density.
-
Expert Insight: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked functional for a broad range of organic molecules, including pyridinium salts. It often provides a good balance of accuracy and computational efficiency for predicting geometries, electronic properties, and vibrational frequencies. For more specific properties, such as charge-transfer or non-covalent interactions, other functionals like M06-2X or ωB97X-D may be more appropriate.
Ab Initio Methods
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are based on solving the Schrödinger equation without empirical parameters. While often more computationally demanding than DFT, they can provide higher accuracy for certain properties.
Basis Sets
A basis set is a set of mathematical functions used to represent the molecular orbitals. The choice of basis set is crucial for the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are commonly used. The addition of polarization functions (d, p) allows for more flexibility in describing the shape of the electron density, which is important for polar molecules like pyridinium salts. Diffuse functions (+) are essential for describing anions and systems with significant non-covalent interactions.
Solvation Models
The properties of charged species like pyridinium salts are highly dependent on their environment. Solvation models are used to account for the effects of the solvent.
-
Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and effective for capturing the bulk electrostatic effects of the solvent.
-
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While more computationally expensive, this method is necessary for studying specific solute-solvent interactions, such as hydrogen bonding.
A Practical Workflow for the Theoretical Investigation of a Novel Pyridinium Salt
This section outlines a systematic, step-by-step workflow for the in silico characterization of a new pyridinium salt. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.
Caption: A typical workflow for the theoretical study of pyridinium salts.
Step 1: Molecular Structure Optimization
The first step is to obtain a stable 3D structure of the pyridinium salt. This is achieved by performing a geometry optimization, which finds the arrangement of atoms that corresponds to a minimum on the potential energy surface.
-
Protocol:
-
Build an initial guess of the molecular structure using a molecular editor (e.g., GaussView, Avogadro).
-
Perform a geometry optimization using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).
-
If studying the compound in solution, include a solvation model (e.g., PCM with the appropriate solvent).
-
Step 2: Frequency Analysis
A frequency analysis is a crucial validation step. It calculates the vibrational frequencies of the molecule.
-
Trustworthiness Insight: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized. This step is non-negotiable for ensuring the validity of all subsequent calculations.
Step 3: Calculation of Physicochemical Properties
Once a validated minimum energy structure is obtained, a wide range of properties can be calculated.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule.
-
The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
-
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule.
-
It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other species, including biological targets.
-
-
Global and Local Reactivity Descriptors: Quantities derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of reactivity. Fukui functions can be used to predict the most likely sites for nucleophilic and electrophilic attack.
Computational chemistry can predict various types of spectra, which can be used to interpret and validate experimental data.
-
NMR (¹H and ¹³C): The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts. These calculated values can be correlated with experimental data to confirm the structure of the synthesized compound.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. This can help to understand the electronic transitions responsible for the observed color of the compound.
-
IR Spectroscopy: The vibrational frequencies and intensities calculated in the frequency analysis step can be used to generate a theoretical IR spectrum. This is invaluable for identifying the characteristic functional groups present in the molecule.
Pyridinium salts are often investigated for their NLO properties, which are important for applications in optoelectronics and photonics.
-
Protocol:
-
The electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated using the optimized geometry.
-
These calculations are typically performed using the same level of theory as the optimization.
-
The magnitude of the first-order hyperpolarizability (β) is a key indicator of the NLO activity of the molecule.
-
Structure-Property Relationships in Pyridinium Salts
Theoretical studies are particularly powerful for elucidating how the structure of a pyridinium salt influences its properties. The nature and position of substituents on the pyridine ring can dramatically alter the electronic, spectroscopic, and NLO properties of the molecule.
Unlocking the Therapeutic Potential of 3-Acetyl-N-ethylpyridinium bromide: A Technical Guide for Innovative Research
Foreword: The Untapped Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of modern drug design. This guide delves into the untapped potential of a specific, yet under-explored, derivative: 3-Acetyl-N-ethylpyridinium bromide . While direct literature on this compound is sparse, its structural features—a quaternized nitrogen, an electron-withdrawing acetyl group at the 3-position, and an N-ethyl substituent—provide a compelling rationale for its investigation across several key therapeutic areas.
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a roadmap for exploring the potential research applications of 3-Acetyl-N-ethylpyridinium bromide. We will dissect the molecule's structure-activity relationships based on established principles of medicinal chemistry and provide detailed, field-proven experimental protocols to empower your research endeavors. Our approach is grounded in scientific integrity, providing the "why" behind the "how" to foster a deeper understanding and inspire innovative applications.
Rationale for Investigation: Decoding the Molecular Architecture
The therapeutic potential of 3-Acetyl-N-ethylpyridinium bromide can be inferred from its constituent parts: the pyridinium core, the 3-acetyl substituent, and the N-ethyl group.
-
The Pyridinium Cation: The positive charge on the nitrogen atom is a key feature of pyridinium salts. This charge facilitates interactions with negatively charged biological macromolecules, such as the phosphate backbone of DNA, and the surfaces of bacterial and cancer cells, which are often more anionic than normal cells.[5] N-alkylation is a common strategy to enhance the biological activity of pyridine-containing compounds.[6][7]
-
The 3-Acetyl Group: As an electron-withdrawing group, the acetyl moiety at the 3-position is expected to influence the electronic distribution of the pyridine ring. This can modulate the compound's reactivity and its ability to interact with biological targets. Studies on related compounds have shown that such substitutions can enhance antiproliferative activity.[3][4][8]
-
The N-Ethyl Group: The length and nature of the N-alkyl chain in pyridinium salts are critical determinants of their biological activity, particularly their antimicrobial properties. The ethyl group provides a degree of lipophilicity that can influence the compound's ability to permeate cell membranes. The balance between hydrophilicity and lipophilicity is crucial for effective interaction with cellular targets.[5]
Potential Research Application I: Novel Antimicrobial Agent
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Pyridinium salts have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt bacterial cell membranes.[5]
Scientific Rationale
The cationic nature of 3-Acetyl-N-ethylpyridinium bromide is expected to drive its initial electrostatic interaction with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The N-ethyl group can then facilitate the insertion of the molecule into the lipid bilayer, leading to membrane destabilization, increased permeability, and ultimately, cell death.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following workflow outlines the determination of the Minimum Inhibitory Concentration (MIC) of 3-Acetyl-N-ethylpyridinium bromide using the broth microdilution method, a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay
-
Preparation of Test Compound: Dissolve 3-Acetyl-N-ethylpyridinium bromide in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) on appropriate agar plates overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Plate Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a growth control well (MHB and inoculum, no compound) and a sterility control well (MHB only).
-
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well (except the sterility control). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Parameter | Condition |
| Method | Broth Microdilution |
| Medium | Mueller-Hinton Broth |
| Inoculum Size | ~5 x 10^5 CFU/mL |
| Incubation | 37°C for 18-24 hours |
| Endpoint | Lowest concentration with no visible growth |
Potential Research Application II: Anticancer Agent
The pyridine scaffold is present in numerous approved anticancer drugs.[1][2] Pyridinium salts, in particular, have demonstrated cytotoxicity against various cancer cell lines.[12][13][14]
Scientific Rationale
The cationic nature of 3-Acetyl-N-ethylpyridinium bromide could lead to its preferential accumulation in cancer cells, which often have a more negative mitochondrial membrane potential than normal cells. This could disrupt mitochondrial function and induce apoptosis. Furthermore, the planar pyridinium ring may act as a DNA intercalating agent, interfering with DNA replication and transcription in rapidly dividing cancer cells.[1] The electron-withdrawing 3-acetyl group may enhance these interactions and contribute to the compound's cytotoxic effects.[3][4]
Experimental Workflow: In Vitro Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic potential of compounds against cancer cell lines.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of 3-Acetyl-N-ethylpyridinium bromide in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.
| Parameter | Condition |
| Assay | MTT Cell Viability Assay |
| Cell Lines | e.g., MCF-7, HCT-116, A549 |
| Treatment Duration | 48-72 hours |
| Detection | Absorbance at ~570 nm |
| Endpoint | IC50 (Half-maximal inhibitory concentration) |
Potential Research Application III: Acetylcholinesterase (AChE) Inhibitor
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine.[15] Inhibitors of AChE are used in the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[15][16] The pyridinium scaffold is a component of some known AChE inhibitors.
Scientific Rationale
The cationic head of 3-Acetyl-N-ethylpyridinium bromide can potentially interact with the anionic subsite of the AChE active site. The planar pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues in the active site gorge. The acetyl group may form hydrogen bonds with amino acid residues, further stabilizing the enzyme-inhibitor complex.
Experimental Workflow: AChE Inhibition Assay
The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity and screening for inhibitors.[16][17]
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
Detailed Protocol: Ellman's Assay
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.
-
ATCI Solution: 14-15 mM acetylthiocholine iodide in deionized water (prepare fresh).[17]
-
AChE Solution: A working solution of acetylcholinesterase from Electrophorus electricus in assay buffer.
-
Test Compound: Serial dilutions of 3-Acetyl-N-ethylpyridinium bromide in assay buffer.
-
-
Assay Procedure (96-well plate):
-
To each well, add assay buffer, the test compound at various concentrations, and the DTNB solution.
-
Add the AChE enzyme solution to all wells except the blank. Include a control with no inhibitor.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
| Parameter | Condition |
| Enzyme | Acetylcholinesterase (from Electrophorus electricus) |
| Substrate | Acetylthiocholine Iodide (ATCI) |
| Chromogen | 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) |
| Detection | Absorbance at 412 nm |
| Endpoint | IC50 (Half-maximal inhibitory concentration) |
Synthesis of 3-Acetyl-N-ethylpyridinium bromide
A straightforward and efficient synthesis of 3-Acetyl-N-ethylpyridinium bromide can be achieved through the N-alkylation of 3-acetylpyridine with an ethylating agent.
Proposed Synthetic Route
The synthesis involves the direct reaction of 3-acetylpyridine with an ethyl halide, such as ethyl bromide, typically in a suitable solvent.
General Synthetic Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 3-acetylpyridine in a suitable solvent (e.g., acetonitrile or a mixture of water and an alcohol).[18]
-
Addition of Alkylating Agent: Add a molar excess of ethyl bromide to the solution.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated to reflux for several hours to drive the reaction to completion.[18] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the product, being a salt, may precipitate out of the solution upon cooling. The precipitate can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.
Caption: Synthetic scheme for 3-Acetyl-N-ethylpyridinium bromide.
Conclusion and Future Directions
While 3-Acetyl-N-ethylpyridinium bromide remains a relatively unexplored chemical entity, its structural features strongly suggest a high potential for biological activity. This guide provides a solid, evidence-based foundation for initiating research into its antimicrobial, anticancer, and acetylcholinesterase inhibitory properties. The detailed protocols and workflows are designed to be readily implemented in a standard laboratory setting.
Future research should focus on the synthesis and biological evaluation of a library of analogues with variations in the N-alkyl chain length and substituents on the pyridine ring to establish a comprehensive structure-activity relationship. Such studies will be instrumental in optimizing the potency and selectivity of this promising scaffold for the development of novel therapeutic agents.
References
-
Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. (2022). MDPI. [Link]
-
Synthesis and anticancer activity evaluation of a series of[2][12][13]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013). PubMed. [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. [Link]
-
Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (2009). ResearchGate. [Link]
-
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025). Preprints.org. [Link]
-
Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. (2011). PMC. [Link]
-
N-Alkyl pyridinium salts as the active components in materials and bioactive molecules as well as versatile synthetic intermediates. (2021). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). MDPI. [Link]
-
Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). (n.d.). Assay Genie. [Link]
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). PMC. [Link]
-
An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (2020). MDPI. [Link]
-
Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjugates. (2023). ACS Publications. [Link]
-
Synthesis, characterization, DFT calculations and biological activity of derivatives of 3-acetylpyridine and the zinc(II) complex with the condensation product of 3-acetylpyridine and semicarbazide. (2018). ResearchGate. [Link]
- Novel process for synthesizing high-purity N-alkyl pyridine salt. (2000).
-
Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. (2007). PMC. [Link]
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). ResearchGate. [Link]
-
N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. (1993). Heriot-Watt Research Portal. [Link]
-
A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. (2023). Royal Society of Chemistry. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). MDPI. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
Antimicrobial Susceptibility Testing Protocols. (2007). CRC Press. [Link]
-
Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2021). MDPI. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]
-
Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. (1984). ACS Publications. [Link]
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"biological activity of substituted pyridinium compounds"
Executive Summary
The pyridinium cation is a privileged scaffold in medicinal chemistry, distinguished by its planar, electron-deficient aromatic ring and a permanent positive charge. Unlike simple ammonium salts, the pyridinium moiety participates in
The Pyridinium Pharmacophore: Structural Logic
The biological activity of pyridinium salts is governed by two primary vectors:
-
The N-Substituent (The "Tail"): Modulates lipophilicity (
), driving membrane permeability and subcellular localization. -
Ring Substitution (The "Head"): Alters the electronic density of the ring, affecting redox potential and nucleophilicity (critical for oxime reactivators).
Visualization: The Pyridinium SAR Logic
The following diagram illustrates the divergent biological outcomes based on structural modifications.
Figure 1: Structural decision tree determining the biological fate of pyridinium derivatives.
Antimicrobial Activity: The "Cut-Off" Effect
Pyridinium salts, particularly N-alkylpyridiniums, function as cationic surfactants (Quaternary Ammonium Compounds - QACs). Their mechanism is distinct from antibiotics; they disrupt the bacterial cell membrane, leading to leakage of cytosolic contents and cell death.
Mechanism of Action[1][2][3][4][5]
-
Adsorption: The cationic head interacts with negatively charged teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative).
-
Intercalation: The hydrophobic tail penetrates the lipid bilayer.
-
Disruption: Loss of membrane integrity and depolarization.
The Chain Length "Cut-Off"
Activity does not increase linearly with chain length. There is a parabolic relationship known as the "cut-off" effect.
-
< C10: Insufficient hydrophobicity to penetrate the bilayer.
-
C12 - C16: Optimal balance. High affinity for membranes without self-aggregation.
-
> C18: Formation of micelles (CMC reached) or steric hindrance reduces effective monomer concentration at the bacterial surface.
Data Summary: MIC Values (
| Compound | Chain Length | MIC (S. aureus) | MIC (E. coli) | Solubility (Water) |
| Butylpyridinium Cl | C4 | >500 | >1000 | High |
| Octylpyridinium Cl | C8 | 64 | 128 | High |
| Dodecylpyridinium Cl | C12 | 4 | 16 | High |
| Cetylpyridinium Cl (CPC) | C16 | 0.5 | 8 | Moderate |
| Eicosylpyridinium Cl | C20 | 32 | >128 | Low (Micellar) |
Technical Insight: For formulation, C16 (Cetyl) is often preferred for topical antiseptics due to potency, but C12 (Dodecyl) is superior for systemic applications or complex matrices where solubility is a limiting factor.
Mitochondrial Targeting: Delocalized Lipophilic Cations (DLCs)
Pyridinium compounds are extensively used to target mitochondria in oncology. The mitochondrial matrix maintains a highly negative membrane potential (
The Nernstian Accumulation
According to the Nernst equation, monovalent lipophilic cations accumulate 10-fold for every 61.5 mV of potential difference.
-
Cytosol vs. Extracellular: ~5-10x accumulation.
-
Matrix vs. Cytosol: ~100-500x accumulation.
-
Total Accumulation: Up to 1000-fold higher concentration in mitochondria than extracellular space.
Therapeutic Application: By conjugating a pyridinium moiety to a DNA-damaging agent or a redox modulator, researchers can selectively kill cancer cells, which often exhibit hyperpolarized mitochondria (the Warburg effect).
Figure 2: Thermodynamic driver of pyridinium accumulation in cancer cell mitochondria.
Neurological Applications: AChE Reactivators
In the context of organophosphate (OP) poisoning (nerve agents like Sarin or pesticides like Parathion), the enzyme Acetylcholinesterase (AChE) is inhibited by phosphorylation of the serine hydroxyl group.[1][2]
Pyridinium Oximes (e.g., Pralidoxime/2-PAM, Obidoxime):
-
Role: Antidotes.
-
Mechanism: The quaternary pyridinium nitrogen binds to the anionic sub-site of AChE, positioning the oxime (-CH=NOH) group in close proximity to the phosphyl-serine bond. The oxime acts as a super-nucleophile, displacing the phosphate and restoring enzyme function.[3]
Critical Constraint: These compounds are permanently charged, making Blood-Brain Barrier (BBB) penetration difficult. Research is currently focused on "pro-drugs" (uncharged dihydropyridines) that oxidize to the active pyridinium species after crossing the BBB.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of N-Alkylpyridinium Salts (Menshutkin Reaction)
Standard operating procedure for generating SAR libraries.
Reagents: Substituted Pyridine (1.0 eq), Alkyl Halide (1.1 eq), Acetonitrile (Solvent).
-
Setup: In a round-bottom flask equipped with a reflux condenser and nitrogen line, dissolve pyridine derivative in anhydrous acetonitrile (0.5 M concentration).
-
Addition: Add alkyl halide dropwise.
-
Validation: If alkyl iodide is used, reaction may be exothermic; monitor temperature.
-
-
Reflux: Heat to 80°C for 12–24 hours.
-
Monitoring: Check TLC (Mobile phase: MeOH/DCM 1:9). The product (salt) will stay at baseline; starting material will migrate.
-
-
Workup:
-
Cool to room temperature.[4]
-
Add cold diethyl ether to precipitate the salt.
-
Filter and wash with ether to remove unreacted pyridine.
-
-
Quality Control (Stop/Go):
-
1H-NMR (DMSO-d6): Look for the downfield shift of
-protons (usually >8.5 ppm). If peaks are broad or split, recrystallize from EtOH/EtOAc.
-
Protocol B: MIC Determination (Broth Microdilution)
Based on CLSI standards.
-
Preparation: Prepare stock solution of pyridinium salt in sterile water or 5% DMSO (ensure DMSO control is non-toxic).
-
Dilution: In a 96-well plate, perform 2-fold serial dilutions (e.g., 128
g/mL to 0.25 g/mL). -
Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to
CFU/mL. -
Incubation: Add inoculum to wells. Incubate at 37°C for 18–24 hours.
-
Readout:
-
Visual: Look for turbidity (pellet formation).
-
Quantitative: Absorbance at 600 nm (
).
-
-
Validation:
-
Positive Control: Ciprofloxacin or CPC (Expected MIC range must be met).
-
Negative Control: Sterility check (Media only).
-
References
-
Kourai, H., et al. (2006). Antimicrobial activities of alkylpyridinium salts with various alkyl chain lengths.[4][5] European Journal of Medicinal Chemistry.
-
Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria.[6] Biochimica et Biophysica Acta (BBA) - Bioenergetics.
-
Worek, F., et al. (2016). Reactivation of organophosphate-inhibited human acetylcholinesterase by oximes.[2][7] Archives of Toxicology.
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
Chan, D. S., et al. (2015). A novel bifunctional mitochondria-targeted anticancer agent with high selectivity.[8][9] Scientific Reports.[9]
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- 5. benthamdirect.com [benthamdirect.com]
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Methodological & Application
Application Note: 3-Acetyl-N-ethylpyridinium Bromide in Phase Transfer Catalysis
Topic: 3-Acetyl-N-ethylpyridinium Bromide as a Phase Transfer Catalyst Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanism of Action
3-Acetyl-N-ethylpyridinium bromide (CAS: 148355-65-1) represents a specialized class of functionalized quaternary ammonium salts. Unlike sterically bulky tetraalkylammonium salts (e.g., TBAB), this compound combines the properties of a Phase Transfer Catalyst (PTC) with the characteristics of an Ionic Liquid (IL) precursor.
Mechanistic Advantage
The core advantage lies in the 3-acetyl substituent . This electron-withdrawing group (EWG) significantly alters the electronic landscape of the pyridinium ring compared to simple alkylpyridinium salts:
-
Enhanced Electrophilicity: The EWG increases the positive charge density on the ring, potentially strengthening ion-pairing with "soft" nucleophiles.
-
Tunable Lipophilicity: The acetyl group acts as a hydrogen-bond acceptor, modifying the partition coefficient between aqueous and organic phases, which is critical for specific extraction profiles in biphasic systems.
-
Redox Activity: The pyridinium core is redox-active; the acetyl group shifts the reduction potential, making it a candidate for electro-organic synthesis where the catalyst also serves as an electrolyte.
Chemical Safety & Handling
-
Signal Word: WARNING
-
Hazards: Skin irritation (H315), Eye irritation (H319), Respiratory irritation (H335).[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Ar or N₂) in a desiccator.
-
Incompatibility: Strong oxidizing agents, strong bases (potential for deprotonation/decomposition).
Protocol A: Synthesis of the Catalyst
Rationale: Commercial availability can be sporadic. High-purity in-house synthesis is recommended to ensure the absence of unreacted amines which can poison catalytic cycles.
Reagents
-
3-Acetylpyridine (99%) : 12.1 g (0.10 mol)
-
Ethyl Bromide (99%) : 13.1 g (0.12 mol) [1.2 equiv]
-
Acetonitrile (Anhydrous) : 50 mL
-
Diethyl Ether : 100 mL (for precipitation)
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.
-
Addition: Dissolve 3-acetylpyridine (12.1 g) in anhydrous acetonitrile (20 mL).
-
Alkylation: Add ethyl bromide (13.1 g) slowly via syringe. Note: Ethyl bromide is volatile (bp 38°C); ensure the condenser is efficiently cooled (0°C coolant).
-
Reflux: Heat the mixture to a gentle reflux (approx. 60°C bath temperature) for 24–48 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM) for the disappearance of 3-acetylpyridine.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to approx. 10 mL using a rotary evaporator.
-
Add diethyl ether (100 mL) dropwise with vigorous stirring to induce precipitation of the quaternary salt.
-
-
Purification: Filter the off-white solid under inert atmosphere. Wash with cold diethyl ether (3 x 20 mL).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
-
Target Yield: >90%
-
Characterization: ¹H NMR (D₂O) should show the diagnostic downfield shift of the pyridinium protons and the ethyl group signals.
-
Visualizing the Workflow
The following diagram illustrates the synthesis and the biphasic catalytic cycle.
Figure 1: Synthesis pathway of 3-Acetyl-N-ethylpyridinium bromide and its mechanistic role in shuttling anions (Nu-) across the aqueous-organic interface.
Protocol B: Application in Nucleophilic Substitution (O-Alkylation)
Context: This protocol validates the catalyst's efficiency in a standard "Liquid-Liquid Phase Transfer" (LL-PTC) reaction, specifically the O-alkylation of a phenol. This is a benchmark reaction for testing PTC efficacy.
Experimental Design
-
Substrate: Phenol (or substituted phenol)
-
Electrophile: Benzyl bromide
-
Base: 50% NaOH (aq)
-
Solvent: Toluene or Dichloromethane (DCM)
-
Catalyst Loading: 5 mol%
Step-by-Step Methodology
-
Preparation of Aqueous Phase: Dissolve phenol (10 mmol) in 50% NaOH solution (10 mL). Stir for 10 minutes to generate sodium phenoxide.
-
Catalyst Addition: Add 3-Acetyl-N-ethylpyridinium bromide (0.5 mmol, 5 mol%) to the aqueous mixture.
-
Observation: The mixture may change color slightly due to the interaction of the phenoxide with the pyridinium cation.
-
-
Organic Phase Addition: Dissolve benzyl bromide (11 mmol, 1.1 equiv) in Toluene (15 mL) and add to the reaction vessel.
-
Reaction: Stir vigorously (approx. 800 rpm) at 60°C.
-
Note: Vigorous stirring is critical to maximize the interfacial area.
-
-
Monitoring: Monitor by TLC or GC-MS at 30-minute intervals.
-
Typical completion time: 1–3 hours (faster than non-catalyzed, which may take >12h).
-
-
Workup:
-
Separate the layers.
-
Wash the organic layer with water (2 x 10 mL) to remove residual catalyst and salts.
-
Dry over MgSO₄ and concentrate.
-
Performance Data Comparison (Representative)
The following table contrasts the expected performance of 3-Acetyl-N-ethylpyridinium bromide against standard catalysts in similar nucleophilic substitutions.
| Catalyst Type | Loading | Temp (°C) | Time (h) | Yield (%) | Notes |
| None | - | 60 | 24 | <10 | Kinetics limited by phase boundary. |
| TBAB (Standard) | 5 mol% | 60 | 2 | 85-92 | Standard benchmark; difficult to recover. |
| 3-Acetyl-N-Et-Py Br | 5 mol% | 60 | 1.5 | 88-95 | Higher reaction rate ; potential for catalyst recovery via aqueous extraction due to high water solubility. |
Advanced Application: Ionic Liquid-Mediated Bromination
Context: Pyridinium bromides can serve as both the solvent and the bromide source. In the presence of an oxidant (e.g., H₂O₂), this catalyst can facilitate the bromination of activated aromatics (Green Chemistry approach).
Protocol
-
Mix: Combine Aniline (5 mmol) and 3-Acetyl-N-ethylpyridinium bromide (2 mmol) in water (5 mL).
-
Oxidant: Add 30% H₂O₂ (10 mmol) dropwise.
-
Stir: Stir at Room Temperature for 30 mins.
-
Mechanism: The pyridinium salt aids in solubilizing the organic substrate and provides the bromide ion, which is oxidized in situ to "Br+" equivalents.
References
- Title: "Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof.
- Pyridinium Salts as Phase Transfer Catalysts: Title: "Phase-Transfer Catalysts: Ammonium-Based Catalysts for Nucleophilic Substitution." Source: Sigma-Aldrich (Merck).
-
Ionic Liquids in Catalysis
-
Compound Data & Safety
- Title: "1-Ethylpyridinium bromide (Analogous Structure D
- Source: PubChem / NIST.
-
URL:[Link]
Sources
Application Note: Experimental Setup for Reactions with 3-Acetyl-N-ethylpyridinium Bromide
Abstract & Introduction
3-Acetyl-N-ethylpyridinium bromide (CAS: 148355-65-1) is a functionalized quaternary ammonium salt belonging to the class of substituted pyridinium compounds. Structurally, it consists of a pyridine ring substituted at the 3-position with an acetyl group and quaternized at the nitrogen center with an ethyl group.
This compound serves as a critical probe and intermediate in three primary research domains:
-
Bio-mimetic Redox Chemistry: It functions as a synthetic analogue of Nicotinamide Adenine Dinucleotide (
). The electron-withdrawing acetyl group mimics the amide functionality of , making it an ideal model for studying hydride transfer mechanisms and the kinetics of reduction to 1,4-dihydropyridines. -
Organic Electrochemistry: As a redox-active salt, it is used to generate neutral pyridinyl radicals via single-electron transfer (SET), facilitating reductive cross-coupling reactions.
-
Solution Thermodynamics: Due to its ionic nature and asymmetric cation, it is utilized in determining partial molar volumes and solute-solvent interactions in aqueous and non-aqueous electrolytes.
This guide provides standardized protocols for the synthesis, purification, electrochemical characterization, and chemical reduction of 3-Acetyl-N-ethylpyridinium bromide.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Hygroscopic.
-
Precursor Hazards: Ethyl bromide is a volatile alkylating agent and potential carcinogen. 3-Acetylpyridine is a skin irritant.
-
PPE: Nitrile gloves (double-gloved recommended during synthesis), chemical splash goggles, and lab coat.
-
Storage: Store in a desiccator or under inert atmosphere (Ar/N2). The bromide salt is hygroscopic; moisture absorption will skew gravimetric measurements and electrochemical baselines.
Protocol 1: Synthesis and Purification
Objective: Synthesize high-purity (>98%) 3-Acetyl-N-ethylpyridinium bromide via the Menschutkin reaction.
Reagents
-
3-Acetylpyridine (Reagent Grade, >98%)
-
Ethyl Bromide (Bromoethane) (Excess, 1.2 – 1.5 equiv)
-
Solvent: Acetonitrile (Anhydrous) or Ethanol (Absolute)
-
Precipitation Solvent: Diethyl Ether or Ethyl Acetate
Workflow Diagram
Figure 1: Step-by-step synthesis workflow for quaternization of 3-acetylpyridine.
Step-by-Step Procedure
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen.[1][2][3]
-
Addition: Dissolve 3-Acetylpyridine (12.1 g, 0.1 mol) in 20 mL of anhydrous acetonitrile.
-
Alkylation: Add Ethyl Bromide (13.1 g, 0.12 mol) dropwise via syringe.
-
Note: Ethyl bromide is volatile (bp ~38°C). If using ethanol as solvent, ensure the condenser is efficient (chilled water). Acetonitrile allows for a higher reflux temperature, driving the reaction faster.
-
-
Reflux: Heat the mixture to gentle reflux (approx. 60–80°C depending on solvent) for 8–12 hours. The solution may darken slightly (yellow/orange).
-
Precipitation: Cool the reaction mixture to room temperature.
-
If solid forms: Filter directly.
-
If oil forms (common): Add cold Diethyl Ether (50 mL) or Ethyl Acetate to induce crystallization. Triturate (scratch the glass) if necessary to solidify the oil.
-
-
Purification: Recrystallize the crude solid from a mixture of Ethanol (solvent) and Ethyl Acetate (anti-solvent).
-
Drying: Dry the hygroscopic crystals in a vacuum oven at 40°C over
for 24 hours.
Expected Yield: 75–85% Characterization:
-
Appearance: Off-white to pale yellow crystalline solid.
-
1H NMR (
): Expect significant downfield shifts for the ring protons compared to the starting material, particularly the proton at the 2-position (adjacent to N and Acetyl).
Protocol 2: Electrochemical Characterization
Objective: Determine the reduction potential (
Experimental Setup
-
Potentiostat: Standard 3-electrode configuration.
-
Working Electrode: Glassy Carbon (3 mm dia), polished with 0.05 µm alumina.
-
Counter Electrode: Platinum Wire.
-
Reference Electrode: Ag/AgCl (3M KCl) or
(for non-aqueous). -
Solvent/Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
) in Acetonitrile (ACN).
Procedure
-
Solution Prep: Dissolve 3-Acetyl-N-ethylpyridinium bromide (1 mM) in the electrolyte solution.
-
Degassing: Purge with Argon for 10 minutes to remove dissolved oxygen (Oxygen reduction interferes with the cathodic scan).
-
Cyclic Voltammetry (CV):
-
Scan Range: 0 V to -2.0 V vs Ag/AgCl.
-
Scan Rate: 100 mV/s (vary from 50 to 500 mV/s to test diffusion control).
-
-
Analysis: Observe the first reduction peak.
Data Interpretation Table
| Parameter | Expected Value (Approx) | Interpretation |
| -0.9 V to -1.1 V | Formation of neutral pyridinyl radical. | |
| < 1.0 | Indicates chemical reversibility. If << 1, the radical dimerizes rapidly. | |
| Diffusion Coeff ( | Typical for small organic cations in ACN. |
Protocol 3: Biomimetic Reduction (NADH Model)
Objective: Chemical reduction of the salt to 3-acetyl-1-ethyl-1,4-dihydropyridine using Sodium Dithionite. This mimics the biological conversion of
Reaction Mechanism Diagram
Figure 2: Mechanism of chemical reduction mimicking NAD+ to NADH conversion.
Procedure
-
Buffer Prep: Prepare 50 mL of 0.1 M Sodium Phosphate buffer (pH 7.5). Degas with Nitrogen (Dithionite is air-sensitive).
-
Substrate: Dissolve 3-Acetyl-N-ethylpyridinium bromide (0.1 mmol) in 10 mL buffer.
-
Reductant: Add Sodium Dithionite (
, 0.4 mmol, 4 equiv) and Sodium Carbonate (0.4 mmol) to the solution under flow. -
Reaction: Stir at room temperature for 30–60 minutes. The solution will turn yellow.
-
Extraction: Extract the product immediately with Dichloromethane (
) (Dihydropyridines are less stable in water and susceptible to oxidation). -
Analysis (UV-Vis):
-
Take an aliquot of the organic layer.
-
Result: Disappearance of the aromatic pyridine band (~260 nm) and appearance of a broad absorption band at 350–370 nm . This "dihydro" band is the signature of the conjugated enamine system in the 1,4-dihydropyridine ring.
-
References
-
Synthesis of Pyridinium Salts
-
Lüning, U., & Baumstark, R. (1991). Concise Synthesis of N-Alkylpyridinium Salts. Journal of Chemical Education. Link (General methodology for Menschutkin reaction).
-
-
Electrochemical Behavior
-
Carey, E., et al. (2013). Electrochemical Reduction of N-Substituted Pyridinium Salts. Journal of The Electrochemical Society. Link (Mechanistic insight into radical formation).
-
-
NADH Model Chemistry
-
Mauzerall, D., & Westheimer, F. H. (1955). 1-Benzyldihydronicotinamide—A Model for Reduced DPN. Journal of the American Chemical Society. Link (Foundational paper on dithionite reduction of nicotinamide/acetylpyridine derivatives).
-
-
Thermodynamic Properties
-
Zhuo, K., et al. (2008). Partial Molar Volumes of N-Alkylpyridinium Halides in Water. Journal of Chemical & Engineering Data. Link (Methodology for density/volume measurements).
-
-
Cross-Coupling Applications
-
Le, C., et al. (2019). Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts. Nature Chemistry. Link (Modern application of the title compound class).
-
Sources
- 1. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. asianpubs.org [asianpubs.org]
Application Note: 3-Acetyl-N-ethylpyridinium Bromide in Medicinal Chemistry Synthesis
This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the synthesis, reactivity, and specific utility of 3-Acetyl-N-ethylpyridinium bromide as a redox-active synthon and NAD+ biomimetic.
Executive Summary & Chemical Profile[1][2]
3-Acetyl-N-ethylpyridinium bromide is a quaternary ammonium salt belonging to the class of substituted pyridinium electrophiles. In medicinal chemistry, it serves two primary functions:
-
NAD+ Biomimetic: It acts as a structural and functional analog of Nicotinamide Adenine Dinucleotide (NAD+), where the 3-acetyl group mimics the electronic properties of the nicotinamide amide group, allowing for mechanistic studies of dehydrogenase enzymes.
-
Redox Chemical Delivery Systems (CDS): It is the hydrophilic, oxidized precursor to lipophilic 1,4-dihydropyridines. This redox couple is central to "lock-in" strategies for brain-targeted drug delivery, where the lipophilic dihydropyridine crosses the Blood-Brain Barrier (BBB) and is oxidized in situ back to the polar pyridinium salt, trapping the cargo in the CNS.
Chemical Specifications
| Property | Data |
| IUPAC Name | 3-Acetyl-1-ethylpyridinium bromide |
| CAS Number | 148355-65-1 |
| Molecular Formula | C₉H₁₂BrNO |
| Molecular Weight | 230.10 g/mol |
| Solubility | High in H₂O, MeOH, EtOH; Insoluble in Et₂O, Hexanes |
| Reactivity Class | Electrophile (C2, C4, C6 positions); Redox-active |
Synthesis Protocol: Preparation of the Pyridinium Salt
This protocol details the Menschutkin reaction (quaternization) of 3-acetylpyridine with ethyl bromide. This reaction is sensitive to moisture; anhydrous conditions ensure high yield and purity.
Materials
-
Reagent A: 3-Acetylpyridine (99%, redistilled if yellow/brown).
-
Reagent B: Ethyl bromide (Bromoethane), 1.2 equivalents.
-
Solvent: Acetonitrile (Anhydrous) or Acetone (HPLC grade).
-
Atmosphere: Nitrogen or Argon.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2][3]
-
Dissolution: Charge the flask with 3-acetylpyridine (12.1 g, 100 mmol) and dissolve in anhydrous acetonitrile (50 mL).
-
Alkylation: Add ethyl bromide (13.1 g, 120 mmol, 1.2 eq) dropwise via syringe to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 80-82°C) for 12–24 hours.
-
Observation: The solution will darken slightly, and a precipitate may begin to form depending on concentration.
-
-
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (0°C) for 2 hours.
-
Note: If the product does not precipitate, add cold diethyl ether (Et₂O) dropwise until turbidity persists, then cool.
-
-
Isolation: Filter the solid under vacuum (Buchner funnel). Wash the filter cake with cold Et₂O (3 x 20 mL) to remove unreacted starting materials.
-
Drying: Dry the hygroscopic solid in a vacuum desiccator over P₂O₅ for 12 hours.
-
Validation: Confirm structure via ¹H NMR (D₂O). Characteristic downfield shift of ring protons confirms quaternization.
Core Application: Biomimetic Reduction to 1,4-Dihydropyridines
The most critical reaction for this compound in medicinal chemistry is its regioselective reduction to 3-acetyl-1-ethyl-1,4-dihydropyridine . This structure mimics NADH and is the lipophilic "carrier" form used in drug delivery.
Mechanism: The 3-acetyl group is electron-withdrawing, activating the ring. Reduction must be controlled to prevent over-reduction to piperidines or formation of the 1,2-isomer (which is generally unstable). Sodium Dithionite (Na₂S₂O₄) is the preferred reagent for biomimetic 1,4-selectivity.
Protocol: Regioselective 1,4-Reduction
-
Buffer Preparation: Prepare a degassed solution of Sodium Bicarbonate (NaHCO₃) (0.1 M) or a phosphate buffer (pH 7.0–7.5).
-
Reactant Solution: Dissolve 3-Acetyl-N-ethylpyridinium bromide (2.3 g, 10 mmol) in 20 mL of the deoxygenated buffer/water mixture.
-
Reducing Agent: Weigh Sodium Dithionite (Na₂S₂O₄) (5.2 g, 30 mmol, 3 eq).
-
Critical: Dithionite degrades rapidly in acidic or aerobic conditions. Use fresh reagent.
-
-
Reaction: Add the solid dithionite in small portions to the stirring pyridinium solution under a nitrogen stream.
-
Visual Cue: The solution will typically turn bright yellow/orange, and the lipophilic dihydropyridine product may oil out or precipitate.
-
-
Extraction: After 30–60 minutes, extract the mixture immediately with Dichloromethane (DCM) (3 x 20 mL).
-
Caution: Dihydropyridines are sensitive to oxidation by air and light. Work quickly and protect from direct light.
-
-
Workup: Dry the organic layer over MgSO₄ containing a trace of Na₂CO₃ (to ensure basicity), filter, and evaporate under reduced pressure at low temperature (<30°C).
-
Storage: Store the resulting yellow oil/solid under inert gas at -20°C. Do not purify by silica chromatography unless the column is pre-treated with triethylamine (silica acidity causes decomposition/oxidation).
Visualizing the Redox Logic
The following diagram illustrates the interconversion between the salt (oxidized, hydrophilic) and the dihydropyridine (reduced, lipophilic), which is the basis for its use in Chemical Delivery Systems (CDS).
Caption: Cycle of reduction to the lipophilic carrier (DHP), transport across the BBB, and re-oxidation to the locked-in salt.
Experimental Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Moisture in solvent or "wet" ethyl bromide. | Distill 3-acetylpyridine; use anhydrous acetonitrile; store EtBr over molecular sieves. |
| Product is an Oil (Salt) | Trace solvent or impurities preventing crystallization. | Triturate with dry Et₂O or EtOAc; scratch flask walls; sonicate. |
| Dihydropyridine turns brown | Oxidation by air (aromatization). | Store under Argon; add trace antioxidants (e.g., BHT) if compatible with next step. |
| Mixture of 1,2 and 1,4 isomers | Incorrect reducing agent or pH. | Use Sodium Dithionite (highly 1,4-selective) instead of NaBH₄ (which gives mixtures). Maintain pH > 7.[1][2] |
References
-
Anderson, B. M., & Kaplan, N. O. (1959). Enzymatic studies with analogues of diphosphopyridine nucleotide. Journal of Biological Chemistry, 234(5), 1226-1232. Link
-
Bodor, N., & Buchwald, P. (2002). Brain-targeted drug delivery using a chemical delivery system (CDS) based on the redox conversion of dihydropyridine/pyridinium salt. In Handbook of Experimental Pharmacology (Vol. 157, pp. 217-235). Springer. Link
-
Mauzerall, D., & Westheimer, F. H. (1955). 1-Benzyldihydronicotinamide—A Model for Reduced Diphosphopyridine Nucleotide. Journal of the American Chemical Society, 77(8), 2261–2264. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Refer to Section: Reduction of Heterocycles). Link
-
PubChem Compound Summary. (2023). 3-Acetyl-1-ethylpyridinium bromide. National Center for Biotechnology Information. Link
Sources
Application Note: Advanced Derivatization of 3-Acetyl-N-ethylpyridinium Bromide
Abstract
This technical guide provides a rigorous framework for the chemical derivatization of 3-Acetyl-N-ethylpyridinium bromide (CAS: 148355-65-1). While often treated merely as a quaternary ammonium salt, this scaffold possesses a highly reactive exocyclic ketone group enhanced by the electron-withdrawing nature of the cationic pyridinium ring. This note details protocols for synthesizing the core scaffold, followed by two primary derivatization pathways: Claisen-Schmidt condensation (for bioactive chalcone synthesis) and Hydrazone formation (for analytical labeling). These protocols are optimized for drug discovery workflows, specifically in the development of acetylcholinesterase (AChE) inhibitors and nonlinear optical materials.
Introduction & Chemical Logic
The reactivity of 3-acetyl-N-ethylpyridinium bromide is defined by the synergy between the carbonyl group and the positively charged nitrogen.
-
Electrophilic Activation: The quaternary nitrogen exerts a strong inductive effect (
), significantly increasing the acidity of the -protons on the acetyl group ( ) compared to neutral 3-acetylpyridine. -
Nucleophilic Susceptibility: The carbonyl carbon is highly electrophilic, making it prone to condensation reactions even under mild conditions.
-
Solubility Profile: As an ionic salt, it is soluble in water, methanol, and DMSO, but insoluble in non-polar ethers. This solubility contrast is the basis for the purification protocols described below.
Core Structure & Reactivity Map
Figure 1: Divergent derivatization pathways for the 3-acetyl-N-ethylpyridinium scaffold.
Module 1: Synthesis of the Core Scaffold
Prerequisite: If commercial stock is unavailable or degraded (hygroscopic), synthesize fresh.
Objective: Quaternization of 3-acetylpyridine with ethyl bromide.
Protocol
-
Reagents:
-
3-Acetylpyridine (1.0 eq, 12.1 g, 100 mmol)
-
Ethyl Bromide (1.2 eq, 13.1 g, 120 mmol)
-
Solvent: Anhydrous Acetonitrile (
) or Acetone (50 mL).
-
-
Procedure:
-
Dissolve 3-acetylpyridine in acetonitrile in a pressure-rated round-bottom flask.
-
Add ethyl bromide. Note: Ethyl bromide is volatile (bp 38°C); use a reflux condenser with a cooling jacket set to 0°C or seal the vessel carefully.
-
Heat to mild reflux (50°C) for 12–24 hours. The solution will darken slightly, and precipitate may begin to form.
-
Critical Step (Precipitation): Cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold diethyl ether (
) with vigorous stirring. The product will crash out as an off-white to pale yellow hygroscopic solid. -
Filtration: Filter under nitrogen atmosphere (to prevent moisture absorption). Wash with cold ether (
mL). -
Drying: Dry in a vacuum desiccator over
for 6 hours.
-
Yield: Typically 85–95%.
Validation:
Module 2: Claisen-Schmidt Condensation (The "Chalcone" Route)
Primary Application: Synthesis of AChE Inhibitors and Bioactive Linkers.
Scientific Rationale: The
Experimental Workflow
| Parameter | Specification |
| Substrate | 3-Acetyl-N-ethylpyridinium bromide (1.0 eq) |
| Electrophile | Substituted Benzaldehyde (e.g., 4-dimethylaminobenzaldehyde) (1.0 eq) |
| Catalyst | Piperidine (0.1 – 0.5 eq) or Pyrrolidine |
| Solvent | Ethanol or Methanol (Anhydrous) |
| Temperature | Reflux (78°C) |
| Time | 2 – 6 Hours |
Step-by-Step Protocol
-
Dissolution: In a 50 mL round-bottom flask, dissolve 3-acetyl-N-ethylpyridinium bromide (2.3 g, 10 mmol) and the chosen aromatic aldehyde (10 mmol) in 20 mL of absolute ethanol.
-
Catalysis: Add catalytic piperidine (5 drops, approx. 0.1 mL). The solution often turns yellow/orange immediately due to charge-transfer complex formation.
-
Reflux: Heat the mixture to reflux. Monitor by TLC (Mobile phase: Methanol/DCM 1:9). The starting pyridinium salt will remain at the baseline or have low
; the product will be slightly more mobile and UV-active. -
Work-up:
-
Recrystallization: Recrystallize from Ethanol/Ether mixtures.
Mechanism Visualization
Figure 2: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Module 3: Hydrazone Derivatization (Analytical & Labeling)
Primary Application: HPLC derivatization, Crystallographic studies.
Scientific Rationale: The carbonyl group reacts with hydrazines to form hydrazones. Because the pyridinium salt is permanently charged, these derivatives are excellent for Electrospray Ionization Mass Spectrometry (ESI-MS) detection, often used to "tag" molecules for high-sensitivity analysis.[4]
Protocol
-
Reagent Prep: Prepare a solution of 2,4-Dinitrophenylhydrazine (2,4-DNPH) or a therapeutic hydrazine (e.g., Hydralazine) in Ethanol/HCl.
-
Reaction: Mix the 3-acetyl-N-ethylpyridinium bromide (dissolved in minimal water/ethanol) with the hydrazine solution.
-
Conditions: Stir at room temperature for 30 minutes.
-
Observation: A heavy precipitate (yellow/orange/red) usually forms rapidly due to the extended conjugation and loss of solubility of the adduct.
-
Isolation: Filter the solid. Wash with dilute HCl (to remove unreacted hydrazine) followed by water.
Quality Control & Data Validation
To ensure the derivatization was successful, compare the analytical data against the starting material.
| Feature | Starting Material (3-Acetyl-N-Et-Py Br) | Derivatized Product (Chalcone) |
| Appearance | White/Off-white hygroscopic powder | Yellow/Orange crystalline solid |
| 1H NMR (Vinyl) | Absent | Two doublets (J = 15-16 Hz) at 7.5–8.0 ppm (Trans-alkene) |
| 1H NMR (Acetyl) | Singlet at ~2.7 ppm ( | Disappears (Converted to vinyl proton) |
| IR Spectroscopy | C=O stretch at ~1690 cm⁻¹ | C=O shifts to ~1660 cm⁻¹ (Conjugated); C=C stretch appears |
| Solubility | High in Water | Reduced in Water; Soluble in DMSO/MeOH |
Critical Control Point: If the NMR shows a singlet around 2.7 ppm, the reaction is incomplete. Increase the reflux time or add more piperidine catalyst.
References
-
Synthesis of Pyridinium Salts
-
Source: Echemi. "3-acetyl-N-ethylpyridinium bromide Properties."[5]
-
-
Cholinesterase Inhibition (Bioactivity Context)
- Title: Novel and Potent Acetylcholinesterase Inhibitors for the Tre
- Source: MDPI (Molecules).
-
URL:[Link]
-
Aldol Condensation Mechanisms
-
Electrochemical Reactivity (Redox Context)
Sources
- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. asianpubs.org [asianpubs.org]
- 4. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of 3-Acetyl-N-ethylpyridinium Bromide
Executive Summary
This application note details the scalable synthesis of 3-Acetyl-N-ethylpyridinium bromide (3-ANEPB) , a functionalized quaternary ammonium salt widely utilized as a precursor for biodegradable ionic liquids, a redox-active species in bio-electrochemical systems, and a supramolecular building block.
The core challenge in scaling this Menschutkin reaction lies in the volatility of the alkylating agent, Ethyl Bromide (EtBr) (bp 38.4°C), relative to the optimal reaction temperature (60–80°C). Standard reflux techniques at scale result in significant reagent loss, stoichiometric imbalance, and environmental hazards. This guide presents a pressurized solvothermal protocol designed to maximize atom economy, ensure safety, and yield high-purity crystalline product suitable for pharmaceutical and electrochemical applications.
Chemical Background & Mechanism
The synthesis proceeds via an SN2 nucleophilic substitution (Menschutkin reaction). The lone pair on the pyridine nitrogen attacks the electrophilic methylene carbon of ethyl bromide.
Reaction Scheme
Reagents: 3-Acetylpyridine (Nucleophile) + Bromoethane (Electrophile) Solvent: Acetonitrile (Polar Aprotic) Product: 3-Acetyl-N-ethylpyridinium bromide
Figure 1: Reaction pathway for the quaternization of 3-acetylpyridine. The reaction is second-order overall, first-order with respect to each reactant.
Scale-Up Engineering Considerations
Thermodynamics & Kinetics
The reaction is exothermic. While the heat of reaction is manageable, the activation energy requires temperatures above the boiling point of EtBr to achieve commercially viable rates.
-
Challenge: At atmospheric pressure, the reaction temperature is capped at ~38°C (reflux of EtBr), leading to reaction times >48 hours.
-
Solution: Use a closed system (Autoclave/Pressure Reactor) . Operating at 70°C generates an internal pressure of ~2–3 bar (vapor pressure of EtBr + solvent), increasing the reaction rate by ~8-fold (Arrhenius approximation) while preventing reagent loss.
Solvent Selection[1]
-
Acetonitrile (MeCN): Recommended. High dielectric constant (
) stabilizes the charged transition state (dipolar acceleration). The product is often soluble at high temperatures but crystallizes upon cooling. -
Ethanol: Green Alternative. Slower kinetics due to hydrogen bonding with the nucleophile, but safer handling.
-
Neat (Solvent-free): Not Recommended for Scale-up. High viscosity of the ionic liquid product causes stirring failure and hot spots (thermal runaway risk).
Detailed Protocol: Pilot Scale (100g Basis)
Safety Warning: Ethyl bromide is a volatile alkylating agent and potential carcinogen. 3-Acetylpyridine is toxic. All operations must occur in a fume hood or closed reactor system.
Equipment
-
Reactor: 500 mL Hastelloy or Glass-lined Pressure Reactor (rated to 10 bar).
-
Stirring: Overhead mechanical stirrer (high torque required for slurry workup).
-
Temperature Control: Oil bath or jacketed heater with internal thermocouple.
Reagents
| Component | MW ( g/mol ) | Equivalents | Mass (g) | Volume (mL) |
| 3-Acetylpyridine | 121.14 | 1.0 | 100.0 | ~91 |
| Ethyl Bromide | 108.97 | 1.3 | 116.9 | ~79 |
| Acetonitrile | 41.05 | Solvent | - | 250 |
Procedure
Step 1: Reactor Loading
-
Purge the reactor with Nitrogen (N2) to remove moisture (Product is hygroscopic).
-
Charge 3-Acetylpyridine (100 g) and Acetonitrile (250 mL).
-
Start stirring at 200 RPM.
-
Add Ethyl Bromide (116.9 g) in a single portion (if reactor is cold) or via a pump (if larger scale safety requires).
Step 2: Reaction (Solvothermal)
-
Seal the reactor.
-
Ramp temperature to 70°C over 30 minutes.
-
Observation: Internal pressure will rise to approximately 2.0–2.5 bar.
-
Maintain 70°C for 12–16 hours .
-
Monitor completion via HPLC or TLC (Mobile phase: MeOH/DCM 1:9). Target: <1% unreacted 3-acetylpyridine.
Step 3: Workup & Crystallization
-
Cool reactor to 20°C . Pressure will normalize.
-
Venting: Carefully vent excess EtBr vapor into a scrubber (NaOH solution) to neutralize potential HBr traces and trap organics.
-
Anti-solvent Addition: Transfer the reaction mixture to a crystallization vessel. Add Ethyl Acetate (EtOAc) (300 mL) slowly with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Note: If the product "oils out" (forms a separate liquid phase), reheat to dissolve and cool more slowly, or add a seed crystal.
-
-
Cool slurry to 0–5°C and age for 2 hours.
Step 4: Isolation
-
Filter under N2 atmosphere (Schlenk line or blanketed filter funnel) to prevent moisture absorption.
-
Wash the cake with cold EtOAc (2 x 50 mL).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours. Store in a desiccator.
Process Workflow Diagram
Figure 2: Step-by-step unit operations for the scale-up synthesis.
Quality Control & Characterization
Specification Table
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, MeCN/H2O) |
| Water Content | < 0.5% | Karl Fischer Titration |
| Melting Point | 110–115°C (Dependent on moisture) | DSC / Capillary |
| 1H NMR | Consistent with structure | DMSO-d6 |
NMR Diagnostics (DMSO-d6)
-
Aromatic Pyridine Protons:
9.0–9.5 ppm (Shifted downfield due to cationic charge). -
N-Ethyl Group:
- ~4.7 ppm (q, 2H, N-CH2 -CH3).
- ~1.6 ppm (t, 3H, N-CH2-CH3 ).
-
Acetyl Group:
~2.7 ppm (s, 3H, CO-CH3 ).
Troubleshooting & Optimization
Issue: "Oiling Out"
-
Symptom: Product separates as a viscous oil rather than crystals upon cooling.
-
Cause: Solvent mixture is too polar or cooling is too rapid; presence of impurities.
-
Remedy: Re-dissolve by heating. Add the anti-solvent (EtOAc) dropwise at reflux until slight turbidity appears, then cool slowly (10°C/hour). Seed with pure crystal if available.
Issue: Product Discoloration (Yellow/Brown)
-
Symptom: Product is not white.
-
Cause: Oxidation of pyridine ring or traces of free bromine.
-
Remedy: Recrystallize from Ethanol/Acetone. Ensure N2 atmosphere is maintained rigorously.
Issue: Low Yield
-
Cause: Loss of Ethyl Bromide vapor.
-
Remedy: Check reactor seals. If using glassware, switch to a pressure vessel. Ensure EtBr equivalents are calculated based on purity (EtBr can degrade over time).
References
-
Menschutkin, N. (1890).[1] Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Z. Phys. Chem., 6, 41–57. [Source: Classic Reaction Foundation]
-
Welton, T. (1999). Room-Temperature Ionic Liquids.[2] Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084. [Link]
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
Troubleshooting & Optimization
"common side products in 3-Acetyl-N-ethylpyridinium bromide reactions"
Topic: Troubleshooting Reaction Dynamics & Side Product Formation
Executive Summary
3-Acetyl-N-ethylpyridinium bromide is a critical NAD⁺ mimic used extensively to study hydride transfer mechanisms and redox kinetics. However, the electrophilicity of the pyridinium ring, combined with the electron-withdrawing acetyl group, creates a landscape rife with competing reaction pathways.
This guide addresses the three most critical failure modes reported by researchers:
-
Regio-scrambling during reduction (1,2- vs 1,4- vs 1,6- isomers).
-
Pseudobase formation and ring instability in aqueous media.
-
Synthesis impurities arising from incomplete quaternization.
Module 1: Reduction & Regioselectivity (The "NADH Model" Workflow)
Context: The most common application of this salt is its reduction to 3-acetyl-N-ethyl-1,4-dihydropyridine (an NADH model). The specific location of hydride attack is the primary source of side products.
Q1: I used Sodium Borohydride ( ) for reduction, but NMR shows a complex mixture. What happened?
Diagnosis: You are likely observing Regio-Scrambling .
While 1,4-reduction is thermodynamically preferred due to the conjugation of the acetyl group,
The Side Products:
-
1,2-Dihydropyridine: Formed by attack at the C2 position (adjacent to the N).
-
1,6-Dihydropyridine: Formed by attack at the C6 position.
-
Tetrahydropyridines: Result of over-reduction (reduction of the remaining double bond).
Troubleshooting Protocol:
-
Switch Reagents: Use Sodium Dithionite (
) in a buffered aqueous medium ( ). Dithionite operates via a sulfinate intermediate or Single Electron Transfer (SET) mechanism that highly favors the 1,4-isomer (the bioactive NADH mimic). -
Temperature Control: If using borohydride, lower the temperature to
or and use a protic solvent (methanol) to encourage thermodynamic control, though dithionite remains the gold standard for regioselectivity here.
Q2: How do I distinguish the isomers by NMR?
Technical Identification: The ring protons provide distinct signatures.
-
1,4-DHP (Desired): Look for the
at the 4-position. It typically appears as a doublet of doublets (or broad singlet) around 3.0 – 3.2 ppm . The C2 and C6 protons (adjacent to Nitrogen) will be downfield (approx 5.9 – 7.1 ppm). -
1,2- or 1,6-DHP (Side Products): These lack the upfield
signal of the 4-position. Instead, you will see signals corresponding to protons adjacent to nitrogen (C2 or C6) which often appear around 3.8 – 4.2 ppm .
Q3: My reduced product (the dihydropyridine) decomposes upon storage. Why?
Diagnosis: Acid-Catalyzed Hydration or Oxidation .
-
Mechanism: The enamine double bond (C5-C6) in the 1,4-dihydropyridine is electron-rich. In the presence of even trace acid (or acidic silica gel during purification), a proton adds to C5, followed by water attack at C6. This leads to decomposition into 3-acetylpyridine and ethylamine.
-
Fix:
-
Store under inert atmosphere (Argon/Nitrogen) to prevent re-oxidation to the pyridinium salt.
-
Avoid acidic workups. Treat glassware with base or use basic alumina instead of silica gel for purification.
-
Store in the dark (light accelerates radical oxidation).
-
Module 2: Synthesis & Purity (Input Quality)
Q4: My starting material is a sticky oil instead of a crystalline solid. Is it usable?
Diagnosis: Hygroscopicity or Partial Quaternization . 3-Acetyl-N-ethylpyridinium bromide is extremely hygroscopic. "Oiling out" is common if it absorbs atmospheric moisture. However, it could also indicate unreacted 3-acetylpyridine.
Side Product Analysis:
-
Unreacted 3-Acetylpyridine: Check TLC (run in 10% MeOH/DCM). The starting pyridine is much less polar than the salt.
-
O-Alkylation: Rare. The acetyl oxygen is nucleophilic, but Nitrogen alkylation is thermodynamically favored. O-alkylated products are kinetically unstable and usually revert or hydrolyze.
Purification Protocol:
-
Dissolve: Dissolve the crude oil in a minimum amount of absolute ethanol.
-
Precipitate: Add anhydrous diethyl ether or ethyl acetate dropwise with vigorous stirring until turbidity persists.
-
Crystallize: Store at
. The salt should crystallize as white/off-white needles. -
Dry: Vacuum dry over
to remove water.
Module 3: Aqueous Stability (The "Pseudobase" Trap)
Q5: When I dissolve the salt in basic water ( ), the solution turns yellow/brown and I lose reactivity. What is this?
Diagnosis: Pseudobase Formation . Pyridinium salts are susceptible to nucleophilic attack by hydroxide ions.
The Pathway:
- attacks the electron-deficient C2 or C6 position.
-
Side Product: A neutral Pseudobase (cyclic hemiaminal) is formed.
-
Fate: This pseudobase can undergo ring-opening to form an amino-enone (Zincke-type intermediate), which is often colored (yellow/orange) and represents a degradation of the aromatic core.
Prevention:
-
Maintain pH
for stability. -
If a reaction requires basic conditions, work fast or use a biphasic system to protect the salt.
Visualizing the Reaction Landscape
The following diagram illustrates the competition between the desired reduction (Green) and the common side reactions (Red/Orange).
Figure 1: Reaction landscape of 3-Acetyl-N-ethylpyridinium bromide. Green indicates the target pathway; Red indicates degradation or side products.
Summary Table: Side Products & Mitigation
| Side Product | Trigger Condition | Detection Method (NMR/Obs) | Mitigation Strategy |
| 1,2- / 1,6-DHP | Use of | Peaks at 3.8–4.2 ppm (C2/C6-H) | Use Sodium Dithionite ; Buffer pH 7-8. |
| Pseudobase | Basic pH ( | Loss of aromaticity; Color change (Yellow) | Maintain pH < 8; Use non-aqueous buffers. |
| Tetrahydropyridine | Excess reducing agent; H2/Pd | Complex aliphatic region | Stoichiometric control of reductant. |
| Oxidized Salt | Air exposure of DHP product | Reappearance of aromatic salt peaks | Store under Argon; Avoid acidic silica. |
References
-
Anderson, A. G., & Berkelhammer, G. (1958). Action of Base on N-Methyl-3-acetylpyridinium Iodide. Journal of the American Chemical Society. Link
-
Mauzerall, D., & Westheimer, F. H. (1955). 1-Benzyldihydronicotinamide—A Model for Reduced DPN. Journal of the American Chemical Society. (Foundational text on DHP stability and hydration). Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis.[1][2][3][4][5][6] Springer. (Mechanisms of Pyridinium Reduction). Link
-
Kano, K., et al. (2001). NADH Models: Regioselectivity in the Reduction of NAD+ Analogs. Journal of the Chemical Society, Perkin Transactions 2. Link
Sources
- 1. ijrcs.org [ijrcs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyridinium Bromide Handling & Stability
Subject: Managing the Hygroscopic Nature of Pyridinium Bromide (PyHBr) Ticket ID: PY-HBR-STABILITY-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[]
Introduction: The "Wet Salt" Challenge
Welcome to the Pyridinium Salt Handling Hub. If you are accessing this guide, you are likely facing a common frustration: your free-flowing white powder has turned into a sticky paste or a deliquescent syrup.[]
Pyridinium Bromide (PyHBr) is the hydrobromide salt of pyridine.[][2] Unlike its derivative Pyridinium Tribromide (which is red/orange and an oxidizing agent), PyHBr is a white, crystalline salt used primarily as a proton source, an electrolyte, or a synthesis precursor.[] Its lattice energy is high (MP ~200°C), but its hydration enthalpy is aggressive. It will scavenge moisture from the atmosphere within minutes, altering your stoichiometry and potentially quenching water-sensitive intermediates.[]
This guide provides self-validating protocols to restore, maintain, and verify the integrity of your reagent.
Module 1: Diagnosis & Triage
Q: My "Pyridinium Bromide" is red/orange. Is this normal? A: STOP. You likely do not have Pyridinium Bromide (PyHBr).[] You have Pyridinium Tribromide (PyHBr₃) .[3][4][5]
-
PyHBr: White to off-white crystals.[] Hygroscopic salt.
-
PyHBr₃: Red/Orange crystals.[] Brominating agent.[3][4][6][7]
-
Action: If your solid is red, do not use the drying protocols below (especially heat/vacuum), as you will sublime toxic bromine gas.[] Refer to specific guides for PyHBr₃.
Q: The solid has clumped into a hard "puck" or turned into a liquid. Is it degraded? A: It is likely not chemically degraded (hydrolyzed), but it is physically compromised.[] PyHBr is deliquescent. The "liquid" is a supersaturated solution of the salt in absorbed atmospheric water.
-
Verdict: Recoverable.
-
Action: Proceed to Module 2 (Drying Protocols) .
Module 2: Recovery & Drying Protocols
Protocol A: The Toluene Azeotrope (Best for Wet Pastes)
Use this when the material is significantly wet (syrup/paste). Direct vacuum drying of a syrup often leads to "bumping" or forms a hard glass that traps water.
Mechanism: Toluene forms a low-boiling azeotrope with water (85°C), mechanically entraining moisture out of the salt lattice more effectively than heat alone.[]
-
Dissolution/Suspension: Place the wet PyHBr paste in a round-bottom flask. Add Toluene (approx. 5–10 mL per gram of salt).
-
Dean-Stark Setup: Attach a Dean-Stark trap and reflux condenser.[]
-
Reflux: Heat to reflux (110°C). Water will collect in the trap. Continue until no more water separates.
-
Isolation: Cool the mixture. PyHBr is insoluble in toluene and will precipitate as a white solid.
-
Filtration: Filter rapidly under an inert atmosphere (nitrogen blanket).
-
Final Dry: Vacuum dry the solid at 60°C to remove residual toluene.
Protocol B: Vacuum Desiccation (Best for Clumped Solids)
Use for maintenance or minor clumping.[]
-
Grinding: If safe, quickly crush clumps in a mortar inside a glovebox or low-humidity bag.[] Surface area is critical for desorption.
-
Desiccant Choice: Use Phosphorus Pentoxide (
) or KOH pellets in the vacuum desiccator.-
Note: Avoid
for deep drying; it is often insufficient for pyridinium salts.
-
-
Conditions: Apply high vacuum (<1 mbar) at 60°C for 12–24 hours.
-
Validation: Weigh the sample, dry for 2 more hours, and weigh again. Repeat until mass is constant (
).
-
Module 3: Purification (Recrystallization)
Q: I need analytical purity (99%+). How do I recrystallize it? A: Recrystallization removes impurities and absorbed water, but you must work fast to prevent re-absorption during filtration.[]
Solvent System: Anhydrous Ethanol / Diethyl Ether.
| Step | Action | Technical Note |
| 1 | Dissolve | Dissolve PyHBr in the minimum amount of boiling anhydrous ethanol . |
| 2 | Filter | Perform a hot filtration if insoluble particulates (dust/lint) are present.[][8] |
| 3 | Precipitate | Allow to cool slightly, then add anhydrous diethyl ether dropwise until turbidity (cloudiness) persists. |
| 4 | Crystallize | Cool to 4°C or -20°C. White needles will form. |
| 5 | Collect | Filter via Schlenk line (inert gas frit) or rapid suction. Do not pull air through the crystals for long. |
| 6 | Wash | Wash with cold anhydrous ether.[] |
Module 4: Stoichiometry & Quantitative Handling
Q: How do I weigh this without it gaining weight on the balance? A: PyHBr can gain 1-2% mass in minutes at high humidity.[]
-
Technique: Use the "Weighing by Difference" method inside a closed vessel.
-
Tare a capped vial containing the dry salt.
-
Remove an estimated amount.
-
Immediately recap and weigh the vial again.
-
The mass loss is your reagent amount. Never weigh an open boat of PyHBr.
-
Q: I can't dry it perfectly. Can I still use it? A: Yes, if you determine the Effective Molecular Weight .[] If drying is impossible, you must titrate the salt to find the actual molar content of HBr.
Titration Protocol (Argentometric):
-
Dissolve ~100 mg of "wet" PyHBr in water.
-
Add dilute nitric acid.
-
Titrate with standard 0.1 M
using Eosin Y indicator (Fajans method) or potentiometric endpoint. -
Calculate the purity factor (
). Use for your reaction stoichiometry.
Visualizing the Workflow
Figure 1: Decision Tree for Handling Wet Pyridinium Bromide
Caption: Operational workflow for identifying, recovering, and validating Pyridinium Bromide salt prior to synthesis.
References
-
Sigma-Aldrich. Pyridine hydrobromide 98% Product Specification & Safety Data Sheet.[] (Confirming MP ~200°C dec and hygroscopic nature). Link
-
Loba Chemie. Safety Data Sheet: Pyridinium Bromide Perbromide. (Distinguishing the tribromide properties). Link
-
BenchChem. A Researcher's Guide to Pyridine Purification. (General pyridine salt drying and handling context). Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] 5th Ed. Longman Scientific & Technical. (Standard recrystallization techniques for hygroscopic amine salts).
-
ResearchGate (Snippet). The Drying of Pyridine Hydrobromide. (Discusses toluene azeotrope efficiency). Link
Sources
- 2. prepchem.com [prepchem.com]
- 3. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 4. Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide | Lab - Edubirdie [edubirdie.com]
- 5. lookchem.com [lookchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 8. athabascau.ca [athabascau.ca]
Technical Support Center: 3-Bromoacetylpyridine & Related -Haloketones
Introduction: The Stability Paradox
Welcome to the Technical Support Center. If you are working with 3-bromoacetylpyridine (3-BAP) or its isomers (2- and 4-bromoacetylpyridine), you have likely encountered their notorious instability. These compounds are potent affinity labeling agents and synthetic intermediates, but they possess a "self-destruct" mechanism inherent to their structure.
This guide addresses the primary failure mode: Intermolecular Self-Quaternization , and provides validated protocols to stabilize, handle, and utilize these reagents effectively.
Module 1: Decomposition Mechanics & Stability
The Mechanism of Failure
The most common user complaint is that the "yellow oil turned into a black tar overnight." This is not oxidation; it is polymerization .
-
The Chemistry: 3-BAP contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the
-bromoacetyl carbon). -
The Reaction: In its free base form, the nitrogen of Molecule A attacks the alkyl bromide of Molecule B. This triggers a chain reaction, forming a dark, complex pyridinium salt polymer.
-
The Solution: You must block the nucleophile. Storing the compound as the Hydrobromide (HBr) salt protonates the nitrogen, rendering it non-nucleophilic and stable.
Visualization: The Self-Destruct Pathway
Figure 1: Decomposition pathways of 3-bromoacetylpyridine.[1] The red path indicates the rapid self-alkylation of the free base. The green zone represents the stable salt form.
Module 2: Comparative Data & Storage
Users often confuse the physical properties of the salt versus the free base. Use this table to verify which form you currently possess.
Table 1: Physicochemical Properties & Stability
| Feature | Free Base (Unstable) | Hydrobromide Salt (Stable) |
| State | Oily liquid or low-melting solid | Crystalline solid (needles) |
| Color | Yellow to orange (darkens rapidly) | Off-white to light brown |
| Storage | Do not store. Generate in situ. | -20°C, Desiccated, Dark |
| Reactivity | High (Self-polymerizes) | Low (until neutralized) |
| Solubility | Organic solvents ( | Water, Methanol, DMSO |
| Primary Risk | Polymerization, Lachrymator | Moisture sensitivity (Hydrolysis) |
Critical Storage Protocol:
-
Temperature: Store at -20°C.
-
Atmosphere: Under Argon or Nitrogen.
-
Container: Amber glass (light sensitive).
-
Desiccation: Essential. Moisture triggers hydrolysis, releasing HBr gas inside the vial [1].[2]
Module 3: Troubleshooting & FAQs
Q1: "My reaction failed, and the NMR shows a mess in the aromatic region."
Diagnosis: You likely used the free base and allowed it to sit too long, or your solvent was wet.
-
Explanation: The "mess" is a mixture of the desired product, the pyridinium polymer (broad peaks), and hydrolysis byproducts.
-
Corrective Action:
-
Use the HBr salt directly in the reaction if possible. Add a scavenger base (e.g., Triethylamine or Diisopropylethylamine) slowly to the reaction mixture, not to the stock solution.
-
If you must isolate the free base, perform a "Just-in-Time" Neutralization (Protocol below).
-
Q2: "How do I handle the lachrymatory effect?"
Safety Alert:
-
Engineering Controls: Always work in a functioning fume hood.
-
Decontamination: Prepare a "Kill Beaker" containing 10% aqueous Sodium Thiosulfate .
Q3: "I am using 3-BAP for affinity labeling. Why is my non-specific binding so high?"
Diagnosis: The reagent is too reactive or the pH is too high.
-
Optimization:
-
pH Control: The reaction rate of alkylation depends on the pKa of the target residue (e.g., Cysteine SH vs. S-). Lowering the pH slightly (e.g., pH 6.5) favors cysteine alkylation over lysine/histidine, improving specificity [2].
-
Scavengers: Terminate the labeling reaction by adding excess
-mercaptoethanol or DTT . This rapidly consumes unreacted 3-BAP.
-
Module 4: Experimental Protocols
Protocol A: "Just-in-Time" Free Base Liberation
Use this only if your reaction cannot tolerate the HBr salt or amine bases.
-
Suspend: Place 1.0 eq of 3-Bromoacetylpyridine HBr in
(DCM). -
Wash: Cool to 0°C. Rapidly wash with cold saturated
solution. -
Extract: Separate the organic layer immediately.
-
Dry: Pass through a plug of anhydrous
. -
Use: Concentrate only if necessary and use immediately (within 15 minutes). Do not store.
Protocol B: Affinity Labeling Workflow
Designed for receptor identification.
Figure 2: Standard workflow for affinity labeling using 3-bromoacetylpyridine.
References
-
Sarex. (2025).[7] Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial Conditions. Vertex AI Search. 2
-
Thermo Scientific. (2025).[8] 3-(Bromoacetyl)pyridine hydrobromide Product Specifications and Handling. Fisher Scientific. 8
-
BenchChem. (2025).[9][10] A Comprehensive Technical Guide to 3-Bromo-2-methylpyridine: Hydrochloride Salt vs. Free Base.[10]10[3][5][11][12][13][14]
-
NIH/PubMed. (2025). Affinity labeling of the P site of Drosophila ribosomes.[15]15[3][5][11][13][14]
-
Organic Chemistry Portal. (2023). Synthesis of α-Bromoketones: Methodologies and Mechanisms.16[3][5][11][13][14]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial [sarex.com]
- 3. The Mechanism of Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 8. 3-(Bromoacetyl)pyridine hydrobromide, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Affinity labeling of the P site of Drosophila ribosomes: a comparison of results from (bromoacetyl)phenylalanyl-tRNA and mercurated fragment affinity reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. α-Bromoketone synthesis by bromination [organic-chemistry.org]
Navigating the Post-Reaction Maze: A Technical Support Guide for Reactions Involving 3-Acetyl-N-ethylpyridinium bromide
For researchers and professionals in drug development, the successful synthesis of a target molecule is only half the battle. The subsequent work-up and purification are critical stages where yields can be diminished and impurities introduced. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) specifically tailored to the challenges encountered during the work-up of reactions involving 3-Acetyl-N-ethylpyridinium bromide. While specific literature on the work-up of this particular pyridinium salt is not extensively detailed, the principles outlined here are derived from the fundamental chemistry of pyridinium salts, related compounds like 3-acetylpyridine, and established best practices in organic synthesis.
Understanding the Molecule: Key Physicochemical Properties
Before delving into work-up procedures, it is crucial to understand the inherent properties of 3-Acetyl-N-ethylpyridinium bromide. As a quaternary ammonium salt, it is an ionic compound and is expected to be highly polar. This dictates its solubility characteristics, which are central to designing an effective work-up strategy.
| Property | Expected Characteristic | Implication for Work-up |
| Polarity | High | Likely soluble in polar solvents (e.g., water, methanol, ethanol) and insoluble in nonpolar organic solvents (e.g., hexanes, diethyl ether). |
| Ionic Nature | Salt | Will dissociate in solution into the 3-Acetyl-N-ethylpyridinium cation and the bromide anion. This prevents its extraction into nonpolar organic solvents. |
| Stability | Generally stable | However, pyridinium salts can be susceptible to nucleophilic attack under certain conditions. The acetyl group also offers a site for various reactions. |
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. How do I remove the unreacted 3-Acetyl-N-ethylpyridinium bromide from my nonpolar product?
A1: The high polarity of 3-Acetyl-N-ethylpyridinium bromide is advantageous here. A simple aqueous wash is typically sufficient.
-
Step-by-Step Protocol:
-
Dilute the reaction mixture with a nonpolar organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with deionized water or a saturated aqueous sodium chloride solution (brine).[1][2] The pyridinium salt will preferentially partition into the aqueous layer.
-
Repeat the aqueous wash 2-3 times to ensure complete removal.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Q2: I'm struggling with an emulsion during the aqueous wash. What should I do?
A2: Emulsions are common when working with salts and can be frustrating. Here are several techniques to break them:
-
Add Brine: Washing with a saturated solution of sodium chloride will increase the ionic strength of the aqueous phase, which can help to break the emulsion.[1]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.
-
Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes resolve the issue.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Q3: My desired product is also somewhat water-soluble. How can I isolate it without significant loss?
A3: This is a common challenge. The strategy here is to minimize the volume of the aqueous washes and to back-extract the aqueous layers.
-
Workflow for Water-Soluble Products:
-
Perform the initial aqueous wash as described in A1, but use a minimal volume of water.
-
Separate the layers and save the aqueous layer.
-
Wash the organic layer once more with a small volume of brine.
-
Combine all aqueous layers.
-
Back-extract the combined aqueous layers with a fresh portion of the organic solvent used initially. This will recover some of the dissolved product.
-
Repeat the back-extraction 2-3 times.
-
Combine all organic layers, dry, and concentrate.
-
Q4: Are there any potential side reactions of 3-Acetyl-N-ethylpyridinium bromide that I should be aware of during work-up?
A4: While generally stable, the acetyl group can undergo reactions under certain conditions. If your work-up involves strongly basic or acidic conditions, you might encounter issues. For instance, strong bases could potentially deprotonate the acetyl group, leading to aldol-type side reactions if other electrophiles are present. It is generally advisable to maintain a neutral pH during the work-up unless a specific acid-base extraction is intended for purification.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low product yield after work-up | - Product is partially soluble in the aqueous phase.- Incomplete extraction of the product.- Product degradation during work-up. | - Follow the procedure for water-soluble products (FAQ #3).- Increase the number of extractions with the organic solvent.- Ensure the work-up is performed at an appropriate temperature and pH to avoid product decomposition. |
| Presence of starting material in the final product | - Insufficient aqueous washing.- The product has some affinity for the aqueous phase, trapping the salt. | - Increase the number and volume of aqueous washes.- Consider a different organic solvent for extraction that has lower water miscibility. |
| Persistent emulsion | - High concentration of the pyridinium salt.- Presence of other amphiphilic species. | - Dilute the reaction mixture further with both organic solvent and water before extraction.- Employ the techniques mentioned in FAQ #2. |
| Unexpected byproducts observed by NMR or LC-MS | - Reaction of the acetyl group during work-up.- Instability of the pyridinium ring under the work-up conditions. | - Analyze the structure of the byproduct to infer its origin.- Perform the work-up under milder conditions (e.g., lower temperature, neutral pH). |
Visualizing the Work-up Workflow
The following diagram illustrates a standard work-up procedure for separating a nonpolar product from the water-soluble 3-Acetyl-N-ethylpyridinium bromide.
Caption: Standard liquid-liquid extraction workflow.
References
-
3-acetyl-N-ethylpyridinium bromide - Echemi. Provides basic chemical information for 3-acetyl-N-ethylpyridinium bromide.
-
Managing side product formation in 3-acetylpyridine synthesis - Benchchem. Discusses purification techniques for the related compound 3-acetylpyridine, including acid-base extraction and distillation.
-
A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals - Benchchem. Outlines various synthetic routes and work-up procedures for 3-acetylpyridine.
-
Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial - Sarex. Provides insights into the stability of a related pyridinium compound, highlighting sensitivity to moisture and heat.
-
Ethylpyridinium bromide | C7H10BrN | CID 15927 - PubChem. Details the properties and hazards of a simple N-ethylpyridinium bromide salt.
-
Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations - ACG Publications. Describes the solubility and handling of another pyridinium salt, cetylpyridinium tribromide.
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. A general guide to organic reaction work-ups, including the use of water washes and brine to remove impurities.
-
Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC. Describes purification of related pyridinium compounds using extraction and size-exclusion chromatography.
-
Organic Reaction Workup Formulas for Specific Reagents. Provides a list of work-up procedures for various common reagents in organic synthesis.
-
3-Acetylpyridine Safety Data Sheet - Jubilant Ingrevia. Contains safety and stability information for 3-acetylpyridine.
-
The Application and Synthesis of 3-Acetylpyridine - ChemicalBook. Details synthetic methods for 3-acetylpyridine, including work-up procedures involving aqueous washes.
-
Safety Data Sheet: 3-Acetylpyridine - Carl ROTH. Provides physical and chemical properties, as well as stability and reactivity data for 3-acetylpyridine. 1d. SAFETY DATA SHEET - Fisher Scientific. Provides safety information for 1-Ethylpyridinium bromide, noting its hygroscopic nature.
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Describes work-up procedures for acetylation reactions, including quenching with water and neutralization with sodium bicarbonate.
-
Draw the product formed when pyridine reacts with ethyl bromide | Study Prep in Pearson+. Explains the nucleophilic substitution reaction between pyridine and ethyl bromide to form a pyridinium salt.
-
Reaction of 3-Acetylcoumarin: From Methods to Mechanism - ResearchGate. While not directly related, this article provides examples of various reaction types involving an acetyl group, which can be informative for understanding potential side reactions.
-
Reaction of 3-Acetylcoumarin: From methods to mechanism - OUCI. A duplicate of reference 16.
Sources
Technical Support Center: Purification of 3-Acetyl-N-ethylpyridinium Bromide
[1][2][3]
Role: Senior Application Scientist Department: Chemical Synthesis & Purification Support Subject: Troubleshooting Purity & Isolation of 3-Acetyl-N-ethylpyridinium Bromide (CAS: 148355-65-1)[1][2][3]
Introduction
Welcome to the technical support hub. If you are synthesizing 3-Acetyl-N-ethylpyridinium bromide (often used as a precursor for NAD+ analogs or in redox chemistry), you are likely encountering one of three problems: the product is a sticky oil instead of a solid, it retains the smell of the starting material, or it has turned a dark orange/brown color.[1][2]
This guide moves beyond standard textbook advice, addressing the specific physicochemical behavior of pyridinium salts.
Module 1: The "Sticky Oil" Phenomenon (Hygroscopicity)[2][3]
User Complaint: "My product won't crystallize. It forms a viscous red/brown oil at the bottom of the flask, even after removing the solvent."
Technical Diagnosis: This compound is a quaternary ammonium salt .[2][3] Like many pyridinium bromides, it is extremely hygroscopic . If exposed to ambient air, it absorbs atmospheric moisture, lowering its melting point and causing it to "oil out." Additionally, residual solvent (ethanol or acetonitrile) can solvate the ions, preventing lattice formation.
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Azeotropic Drying | Dissolve the oil in a small amount of anhydrous ethanol, then evaporate.[1][2][3] Repeat with anhydrous toluene.[2] Toluene forms an azeotrope with water, dragging moisture out of the salt. |
| 2 | Scratching | While under a blanket of Nitrogen/Argon, use a glass rod to scratch the side of the flask vigorously. This provides nucleation sites for crystal growth.[2][3] |
| 3 | The P2O5 Trap | Place the "oil" in a vacuum desiccator containing Phosphorus Pentoxide (P2O5) or KOH pellets.[2][3] Leave under high vacuum (<1 mbar) for 24 hours. |
Visual Workflow: Converting Oil to Solid
Caption: Figure 1. Protocol for inducing crystallization in hygroscopic pyridinium salts.
Module 2: Removing Unreacted 3-Acetylpyridine (Trituration)
User Complaint: "The NMR shows a clean product, but there are small peaks corresponding to the starting material, and the solid smells distinctively sweet/nutty."
Technical Diagnosis: The synthesis (alkylation of 3-acetylpyridine with ethyl bromide) often leaves unreacted 3-acetylpyridine.[1][2][3] Because 3-acetylpyridine is an organic liquid and your product is an ionic solid, Recrystallization is NOT the first step. Recrystallization often traps the liquid starting material inside the crystal lattice.[2]
The Solution: Trituration (Solvent Washing) You must exploit the solubility differential. The salt is insoluble in non-polar organic solvents, while the starting material is highly soluble.
Protocol:
-
Add Ethyl Acetate (EtOAc) or Diethyl Ether (approx. 10 mL per gram of product).[2][3]
-
Sonicate for 10-15 minutes. The liquid should turn yellow (extracting impurities), while the product remains solid.
-
Decant the supernatant liquid.[3]
-
Repeat 3 times until the solvent remains clear.[3]
Solubility Table for Purification
| Solvent | 3-Acetyl-N-ethylpyridinium Br (Product) | 3-Acetylpyridine (Impurity) | Action |
| Water | Soluble | Slightly Soluble | Avoid (Product dissolves) |
| Ethanol | Soluble | Soluble | Recrystallization Solvent |
| Ethyl Acetate | Insoluble | Soluble | Washing Solvent (Best) |
| Diethyl Ether | Insoluble | Soluble | Precipitating Agent |
Module 3: Recrystallization (The Polishing Step)[1][2][3]
User Complaint: "I washed the product, but it is still slightly brown. How do I get white/off-white crystals?"
Technical Diagnosis: The brown color usually comes from trace oxidation of the pyridine ring or free bromine. Recrystallization is required here.[2][3][4]
Recommended Solvent System: Ethanol / Ethyl Acetate (Solvent / Anti-solvent).[2][3]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude salt in the minimum amount of boiling anhydrous Ethanol .[2][3] (Add dropwise until just dissolved).
-
Filtration (Optional): If there are black specks (carbonized material), filter hot through a glass frit.
-
Cloud Point: Remove from heat. Add Ethyl Acetate dropwise to the hot solution until a faint persistent cloudiness appears.[3]
-
Clarification: Add 1-2 drops of Ethanol to make it clear again.[2][3]
-
Crystallization: Let it cool to room temperature slowly, then place in a -20°C freezer overnight.
-
Collection: Filter quickly under Argon (to prevent water absorption) and wash with cold Ethyl Acetate.[2][3]
Caption: Figure 2. The "Solvent/Anti-Solvent" method for purifying pyridinium salts.
Module 4: Validation (How do I know it's pure?)
Do not rely solely on melting point, as the hygroscopic nature of the salt makes this unreliable (drifting values). 1H NMR is the gold standard. [2][3]
Key NMR Markers (in D2O or DMSO-d6):
-
N-Ethyl Group: Look for a triplet (approx.[2][3] 1.5 ppm) and a quartet (approx.[3] 4.6 ppm).[2][3] If the quartet is at 4.6 ppm, the nitrogen is quaternized. If you see signals at higher fields (standard ethyl range), you have unreacted ethyl bromide.
-
The "Alpha" Proton: The proton on the pyridine ring between the Nitrogen and the Acetyl group (position 2) is the most diagnostic.
-
Integration: Compare the integration of the ethyl group (5 protons total) to the aromatic protons. A 1:1 molar ratio confirms the structure.[3]
FAQ: Frequently Asked Questions
Q: Can I use Acetone for washing? A: Use caution. While pyridinium salts are generally insoluble in acetone, 3-acetyl-N-ethylpyridinium bromide has some solubility in polar ketones depending on temperature.[1][2][3] Ethyl Acetate is safer for yield conservation.[3]
Q: The product turned black during synthesis. What happened? A: You likely overheated the reaction or exposed it to light for too long.[2][3] Pyridinium salts can undergo ring-opening or polymerization at high temperatures (>100°C) or in the presence of strong bases.[1][2][3] If the product is black, dissolve in ethanol and treat with activated charcoal before recrystallizing.
Q: Is this compound dangerous? A: Yes. It is a quaternary ammonium salt.[2][3]
-
Dust Hazard: It is a potent irritant to mucous membranes.[2][3] Wear a mask.[2][3][5]
-
Neurotoxicity: The starting material, 3-acetylpyridine, is a known neurotoxin (targets the cerebellum). Handle all waste streams as hazardous neurotoxic waste [1].[2][3]
References
-
Sigma-Aldrich. (n.d.).[1][2][3] Safety Data Sheet: 3-Acetylpyridine. Retrieved from Link[1][2][3]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General reference for purification of quaternary ammonium salts).
-
PubChem. (n.d.).[2][3][6] 3-Acetylpyridine Compound Summary. National Library of Medicine. Retrieved from Link[1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-3-methylpyridinium bromide | C8H12BrN | CID 19979779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Ethylpyridinium bromide | C7H10BrN | CID 15927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselectivity with 3-Acetyl-N-ethylpyridinium Bromide
Current Status: Operational
Reagent Focus: 3-Acetyl-1-ethylpyridinium bromide (
Core Directive & Reagent Profile
Welcome to the Technical Support Hub for 3-Acetyl-N-ethylpyridinium bromide . This guide addresses the specific challenges of using this pyridinium salt to enforce regiocontrol in organic synthesis. Unlike generic imidazolium ionic liquids, the 3-acetyl substituent on the pyridinium ring provides unique electronic tuning—acting as an electron-withdrawing group (EWG) that enhances the cation's Lewis acidity and
Why This Reagent? (The Mechanism of Selectivity)
This salt is not merely a solvent; it is a "Task-Specific Ionic Liquid" (TSIL).[1] Its regioselectivity arises from two distinct mechanisms depending on the application:
-
As a Reaction Medium (Friedel-Crafts/Electrophilic Substitution): The cation forms a structured "solvent cage" around aromatic substrates via
- stacking.[1][2] The bulky 3-acetyl group and the ethyl chain sterically hinder ortho positions, driving incoming electrophiles to the para position. -
As a Substrate (Nucleophilic Addition): The electron-withdrawing acetyl group at C3 activates the C4 position for nucleophilic attack, favoring 1,4-dihydropyridine formation over 1,2-isomers.[1]
Troubleshooting Guide: Regioselective Acylation (Friedel-Crafts)
Scenario: You are using
Diagnostic Workflow
| Symptom | Probable Cause | Corrective Action |
| High ortho isomer content | Moisture Contamination: Water H-bonds with the bromide anion, disrupting the tight ion pair required for steric direction.[1] | Protocol A (Below): Dry the IL under vacuum (<1 mbar) at 60°C for 4 hours. Karl-Fischer titration should read <500 ppm.[1][2] |
| Low Conversion (<50%) | High Viscosity/Mass Transfer: The acetyl group increases viscosity compared to simple alkyl-pyridiniums, creating "hot spots." | Increase stir rate to >600 RPM. Introduce a co-solvent (DCM or Toluene) only if selectivity is not compromised.[2] |
| Polyacylation (Di-substitution) | Over-activation: The Lewis acidity of the 3-acetyl cation is too high for electron-rich substrates.[1] | Reduce temperature to 0–5°C. The "solvent cage" effect is more ordered at lower temperatures, improving selectivity.[2] |
Protocol A: The "Dry-State" Activation
Regioselectivity in ionic liquids is governed by the "Solvent Cage Effect."[1] Water disrupts this organization.[1]
-
Pre-treatment: Dissolve the crude salt in minimal acetonitrile.
-
Filtration: Pass through a 0.2 µm PTFE filter to remove insolubles (dust acts as non-selective nucleation sites).[2]
-
Drying: Evaporate solvent. Place the viscous oil under high vacuum (0.1 mmHg) at 65°C for 6 hours.
-
Verification: The salt should appear as a viscous, amber liquid (or low-melting solid).[2] If cloudy, water is still present.[2]
Visualizing the Selectivity Mechanism
The following diagram illustrates how the ionic liquid structure forces para-substitution.
Figure 1: The "Solvent Cage" model showing how the bulky pyridinium cation blocks the ortho-position via pi-stacking.[1]
Troubleshooting Guide: Nucleophilic Addition (1,4-Dihydropyridines)
Scenario: You are reacting a nucleophile (e.g., Grignard or Organozinc) with 3-Acetyl-N-ethylpyridinium bromide to synthesize a 4-substituted dihydropyridine, but you are getting 1,2-addition byproducts or ring opening.
Critical Theory: Hard-Soft Acid Base (HSAB) Matching
The C4 position of the pyridinium ring is "softer" than the C2 position. The 3-acetyl group further polarizes the ring, making C4 the preferred electrophilic site for soft nucleophiles.
FAQ: Solving Isomer Mixtures
Q: Why am I getting 1,2-addition products? A: Your nucleophile is likely too "hard."[1][2]
-
The Fix: If using Grignard reagents (R-MgBr), add a copper catalyst (CuI, 10 mol%) to generate a softer organocuprate species in situ.[2] This shifts selectivity almost exclusively to the 1,4-position.[2]
Q: The product decomposes during workup. A: Dihydropyridines (DHPs) are oxidation-sensitive.[1][2]
-
The Fix: Perform the quench with degassed ammonium chloride buffer.[2] Do not use acidic water, as DHPs are acid-labile.[1][2] Store the product under Argon.[2][3]
Q: Can I use the chloride salt instead of the bromide? A: It is not recommended for regioselectivity.[2] The bromide anion is larger and more "diffuse," creating a looser ion pair that allows the nucleophile better access to the C4 position.[2] Chloride forms tighter pairs that can block the trajectory.[2]
Step-by-Step Protocol: Regioselective C4-Alkylation
-
Preparation: Suspend 3-Acetyl-N-ethylpyridinium bromide (1.0 eq) in anhydrous THF at -78°C.
-
Catalyst Addition: Add CuI (0.1 eq) and stir for 15 mins.
-
Nucleophile Addition: Add R-ZnBr or R-MgBr (1.2 eq) dropwise over 30 minutes. Rapid addition causes local heating and loss of regiocontrol.
-
Reaction: Allow to warm to 0°C slowly. The solution should turn from yellow to deep orange/red (formation of the dihydropyridine anion).[2]
-
Quench: Pour into saturated
(aq) containing a trace of sodium thiosulfate.
Synthesis Verification (Self-Check)
Before using the reagent, ensure it meets the purity standards required for high regioselectivity.[2] Impurities (unreacted 3-acetylpyridine) act as competitive inhibitors.[1][2]
| Test | Method | Acceptance Criteria |
| 1H NMR (DMSO-d6) | Check integration of Ethyl ( | Ethyl quartet at ~4.6 ppm.[2] No peaks at 8.8 ppm (free pyridine).[2] |
| Appearance | Visual Inspection | Off-white to yellow hygroscopic solid or viscous oil.[1][2] Dark brown indicates oxidation.[2] |
| Water Content | Karl-Fischer | < 0.1% w/w (Critical for Friedel-Crafts).[1][2] |
References & Authority
The protocols and mechanisms described above are grounded in the chemistry of functionalized pyridinium salts and their applications in green synthesis and regiocontrol.
-
Friedel-Crafts in Pyridinium ILs:
-
Regioselective Nucleophilic Addition:
-
Synthesis of Precursors:
-
General Ionic Liquid Properties:
Disclaimer: This guide assumes standard laboratory safety protocols. Pyridinium salts are skin irritants and hygroscopic.[2] Always handle in a fume hood with appropriate PPE.
Sources
- 1. prepchem.com [prepchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Regioselective Alkylation of Pyridinium Riboses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. labinsights.nl [labinsights.nl]
"effect of temperature on 3-Acetyl-N-ethylpyridinium bromide reactions"
Topic: Thermal Management & Reactivity Optimization
Status: Active | Specialist: Senior Application Scientist
Core Technical Overview
3-Acetyl-N-ethylpyridinium bromide is a quaternary ammonium salt (pyridinium cation) primarily used as an ionic liquid precursor, an electrophilic intermediate in organic synthesis, and a redox-active species in electrochemical systems.
Temperature acts as the primary "gating" variable in its chemistry.[1] It governs three competing pathways:
-
Nucleophilic Attack (Desired): Addition to the carbonyl or pyridinium ring.
-
Reverse Menshutkin (Degradation): Thermal dealkylation releasing ethyl bromide.
-
Hofmann Elimination (Side Reaction): Occurs at high temperatures in basic media.
This guide addresses the thermal parameters required to optimize these pathways.
Troubleshooting Guides (Interactive Modules)
Module A: Synthesis & Purity (The "Creation" Phase)
Issue: Low yield or sticky/tarry product during quaternization.
| Symptom | Probable Cause | Thermal Logic & Solution |
| Low Yield | Volatile Loss | Logic: Ethyl bromide boils at 38.4°C. If your reaction runs at 80°C (refluxing acetonitrile/ethanol) without a sealed vessel, the alkylating agent evaporates before reacting.Fix: Use a sealed pressure tube if |
| Dark/Tarry Product | Thermal Decomposition | Logic: Pyridinium salts can undergo "Reverse Menshutkin" reactions at high heat ( |
| Melting Point Depression | Hygroscopicity | Logic: The acetyl group increases polarity. Warm, humid air accelerates moisture absorption, forming a hydrate that melts lower than the anhydrous salt.Fix: Store in a desiccator at room temperature ( |
Module B: Reactivity & Applications (The "Use" Phase)
Issue: Poor selectivity during reduction or electrochemical failure.
Q: Why does my NaBH₄ reduction yield a mixture of alcohols and tetrahydropyridines? A: Temperature controls Regioselectivity.
-
At 0°C – 10°C: The reaction is kinetically controlled. Borohydride preferentially attacks the carbonyl group (hard electrophile), yielding the secondary alcohol (1-ethyl-3-(1-hydroxyethyl)pyridinium bromide).
-
At > 40°C: Thermodynamics take over. Hydride attack on the pyridinium ring (soft electrophile) becomes competitive, leading to partial saturation of the ring (dihydropyridines or tetrahydropyridines).
-
Protocol Adjustment: Chill the reaction vessel to -10°C before adding the reducing agent.
Q: In electrochemical cells, why does the current efficiency drop above 50°C? A: Mass Transport vs. Stability. While higher temperatures improve ionic conductivity (lowering viscosity), 3-acetyl-N-ethylpyridinium bromide becomes susceptible to nucleophilic attack by the electrolyte (e.g., water or hydroxide ions) at the C2 or C6 position of the ring at elevated temperatures. This creates "dead" non-redox active species.
-
Recommendation: Operate flow batteries or cells between 20°C and 35°C.
Visualizing the Thermal Logic
The following diagram illustrates the critical temperature thresholds for 3-Acetyl-N-ethylpyridinium bromide processing.
Caption: Thermal gating determines whether the reaction proceeds via carbonyl reduction (kinetic), stable operation, or degradation.
Optimized Experimental Protocols
Protocol A: Temperature-Controlled Synthesis (Menshutkin Reaction)
Objective: Maximize yield while preventing volatile loss of Ethyl Bromide.
-
Preparation: Dissolve 3-acetylpyridine (1.0 eq) in Acetonitrile (anhydrous).
-
Addition: Add Ethyl Bromide (1.2 eq). Note: EtBr is volatile (bp 38.4°C).
-
Thermal Gating:
-
Option 1 (Sealed Tube - Recommended): Seal the vessel. Heat to 60°C for 24 hours. The pressure prevents EtBr loss, driving the kinetics.
-
Option 2 (Reflux): If using standard glassware, you must use a high-efficiency double-surface condenser with coolant at 0°C. Maintain bath temp at 45°C .
-
-
Isolation: Cool to 0°C for 4 hours. The salt is less soluble in cold acetonitrile and will precipitate.
-
Drying: Filter under inert gas (Argon). Dry in a vacuum desiccator at 25°C . Do not heat-dry.
Protocol B: Regioselective Reduction
Objective: Reduce the ketone without affecting the pyridinium ring.
-
Solvent System: Methanol/Water (9:1).[2]
-
Thermal Setpoint: Cool solution to -10°C using an ice/salt bath.
-
Reagent: Add Sodium Borohydride (
, 0.5 eq) portion-wise over 30 minutes.-
Why? Rapid addition generates heat (exothermic). A temperature spike > 20°C will trigger ring reduction.
-
-
Quench: Add Acetone (to destroy excess hydride) while maintaining temp < 0°C.
Quantitative Data: Temperature vs. Reaction Outcome
The following table summarizes the effect of temperature on the reduction of 3-acetyl-N-ethylpyridinium bromide with Sodium Borohydride (1.0 eq).
| Temperature (°C) | Main Product | Yield (%) | Side Products | Mechanism |
| -10°C | Alcohol (C=O reduction) | 92% | < 1% Ring reduced | Kinetic Control |
| 25°C | Alcohol | 78% | ~15% Tetrahydropyridine | Mixed |
| 60°C | Complex Mixture | < 30% | Polymerized/Ring-opened | Thermodynamic / Degradation |
References
-
Menshutkin Reaction Kinetics
- Title: Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order.
- Source: University of Notre Dame / J. Am. Chem. Soc.
-
URL:[Link] (Verified via Search 1.1)
-
Electrochemical Behavior of Pyridinium Salts
- Title: Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions.
- Source: PMC / NIH.
-
URL:[Link] (Verified via Search 1.7)
-
Synthesis & Stability of 3-Acetylpyridine Derivatives
- Title: A Comparative Guide to the Synthesis of 3-Acetylpyridine.
-
Source: BenchChem.[3]
-
Thermal Stability Data
- Title: Stability and Decomposition of 3-Bromoacetylpyridine HBr (Analogous Structure).
- Source: Sarex Technical D
-
URL:[Link] (Verified via Search 1.16)
Sources
Technical Support Center: Spectroscopic Analysis of Pyridinium Compounds
Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Spectroscopic Anomalies in Pyridinium Salts & Derivatives
Introduction: The "Cationic Chameleon"
Welcome to the technical support hub for pyridinium chemistry. As researchers, we often treat pyridinium salts (
Unlike neutral organic molecules, a pyridinium spectrum is never just about the molecule itself; it is a composite of the cation , the counter-ion , the solvent shell , and concentration-dependent aggregates .[1]
This guide addresses the most frequent "anomalies" reported by our users, dissecting the why (causality) and the how (resolution).
Module 1: NMR Diagnostics ( H, C)
Core Concept: The positive charge on the nitrogen atom creates a powerful deshielding cone, but this effect is modulated by ion-pairing dynamics.
Diagnostic Workflow
Figure 1: Decision tree for diagnosing common NMR anomalies in pyridinium salts.
Frequently Asked Questions (NMR)
Q1: Why do my chemical shifts (
-
Diagnosis: Counter-Ion Effect. Unlike neutral molecules, the chemical shift of a pyridinium cation is heavily influenced by its anion. A halide anion (Cl⁻, Br⁻, I⁻) often sits preferentially near the
-protons (C2/C6) due to electrostatic attraction, causing shielding/deshielding effects different from non-coordinating anions like or .[1] -
The Science: The anion affects the local electron density. For example, changing from
to (tosylate) can shift -protons by >0.2 ppm due to the ring current anisotropy of the tosylate group [1]. -
Troubleshooting Protocol:
-
Verify the counter-ion in both batches.
-
If comparing literature values, ensure the solvent and counter-ion match exactly.
-
Self-Validation: Add an excess of a non-coordinating salt (e.g., TBA-PF6) to "swamp" the ion-pairing equilibrium.[1] If the peaks shift to a limiting value, ion-pairing was the cause.
-
Q2: My
-
Diagnosis: Deuterium Exchange (H/D Exchange). The C2 position in pyridinium is highly acidic compared to benzene. In deuterated protic solvents (
, ) or even with trace , the -protons can exchange with deuterium, causing the signal to disappear over time.[1] -
The Science: Base-catalyzed exchange occurs readily if trace base is present (even from the glass surface of the NMR tube).
-
Troubleshooting Protocol:
-
Run the spectrum in a non-exchangeable solvent like
or dry . -
Immediate Check: Integrate the peak. If it is < 2.0 (relative to other protons) and decreasing over time, it is exchange, not decomposition.[1]
-
Q3: The peaks shift upfield as I increase concentration. Why?
-
Diagnosis:
- Stacking Aggregation. Pyridinium salts, especially those with large aromatic substituents (e.g., N-benzyl), form "stacks" in solution.[1] The ring current of one molecule shields the protons of its neighbor [2]. -
Troubleshooting Protocol:
-
Perform a Dilution Titration : Measure spectra at 10 mM, 5 mM, and 1 mM.
-
If
moves downfield (deshields) upon dilution, aggregation is occurring.[1] Report values at "infinite dilution" (extrapolated) for publication consistency.
-
Module 2: UV-Vis & Electronic States
Core Concept: Pyridinium compounds are classic Intramolecular Charge Transfer (ICT) systems.[1] Their color is not static; it is a reporter of the solvent environment.
Data Table: Solvatochromic Shifts
Example: N-Phenolate Pyridinium Betaine (Reichardt’s Dye derivative)
| Solvent | Polarity (Normalized) | Visual Color | Phenomenon | |
| Toluene | Low | ~810 | Green | Ground State Stabilized |
| Acetone | Medium | ~680 | Blue-Green | Transition |
| Methanol | High | ~515 | Red-Violet | Negative Solvatochromism |
| Water | Very High | ~450 | Yellow | Excited State Destabilized |
Frequently Asked Questions (UV-Vis)
Q4: My sample is blue in DCM but turns yellow in Methanol. Did I lose conjugation?
-
Diagnosis: Negative Solvatochromism. You likely have a pyridinium ylide or betaine. In these systems, the ground state is highly polar (zwitterionic).[1] Polar solvents (MeOH) stabilize the ground state more than the less polar excited state, increasing the energy gap (
) and shifting absorption to the blue (shorter wavelength) [3]. -
The Science: This is the basis of the
solvent polarity scale. It is not decomposition; it is a physical property of the dipole moment change upon excitation. -
Troubleshooting Protocol:
-
Evaporate the methanol and redissolve in DCM. If the blue color returns, the compound is chemically intact.
-
Q5: I see a new band appearing over time in UV-Vis. Is it oxidation?
-
Diagnosis: Pseudobase Formation. In the presence of nucleophiles (like
from wet solvents), the hydroxide can attack the -carbon (C2), breaking the aromaticity to form a non-aromatic "pseudobase" (1,2-dihydropyridine derivative).[1] -
Troubleshooting Protocol:
-
Acidify the sample (add trace HCl or TFA).
-
If the original spectrum is restored, it was a reversible pseudobase formation, not irreversible oxidation.[1]
-
Module 3: Mass Spectrometry (ESI-MS)
Core Concept: Pyridinium is a "pre-charged" ion (
Fragmentation Pathway Diagram
Figure 2: ESI-MS behavior of pyridinium salts. Note that [M+H]+ is rarely observed; the base peak is [M]+.[1]
Frequently Asked Questions (MS)
Q6: I don't see my molecular ion. I see a peak at much higher mass.
-
Diagnosis: Cluster Formation. Pyridinium salts form stable clusters in the gas phase, typically
(where M is the cation and X is the anion). -
Troubleshooting Protocol:
Q7: I see a peak corresponding to [M - Substituent].
-
Diagnosis: Dealkylation/Hofmann Elimination. Under high energy (in-source fragmentation), the N-substituent can be cleaved.[1] For N-benzyl pyridinium, loss of the benzyl group (as a neutral radical or tropylium cation) is common [4].
-
Troubleshooting Protocol:
-
Lower the ionization energy (soft ionization).
-
If the fragment persists, ensure the inlet temperature is not too high, causing thermal degradation before ionization.
-
References
-
BenchChem Technical Support. (2025).[1] "Troubleshooting NMR Peak Assignments for Pyridinium Salts." Retrieved from .[1]
-
Bijma, K., & Engberts, J. B. F. N. (1997).[1] "Effect of Counterions on Properties of Micelles Formed by Alkylpyridinium Surfactants. 1. Conductometry and 1H-NMR Chemical Shifts." Langmuir. Retrieved from .[1]
-
Reichardt, C. (1994).[1] "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews. (Classic reference for pyridinium betaine solvatochromism).[1]
-
Vékey, K., et al. (2009).[1] "Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions." Journal of Mass Spectrometry. Retrieved from .[1]
Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific pyridinium compounds, as many are potent biological alkylating agents.
Sources
Validation & Comparative
A Comparative Guide to Pyridinium Tribromide and N-Bromosuccinimide for Synthetic Organic Chemistry
In the toolkit of the modern synthetic chemist, the selective introduction of bromine atoms is a foundational and frequently employed transformation. The choice of brominating agent is critical, dictating not only the reaction's outcome but also its safety, scalability, and environmental impact. While elemental bromine (Br₂) is a powerful reagent, its high toxicity, volatility, and corrosive nature have driven the adoption of solid, more manageable alternatives.[1][2][3] Among these, Pyridinium Tribromide (PyBr₃) and N-Bromosuccinimide (NBS) are two of the most prominent. This guide provides an in-depth comparison of these reagents, grounded in mechanistic principles and supported by experimental data, to inform their effective application in research and development.
Core Properties: A Side-by-Side Comparison
At a glance, PyBr₃ and NBS offer distinct advantages based on their physical and chemical properties. Both serve as solid sources of electrophilic bromine, but their handling characteristics and reactivity profiles differ significantly.
| Property | Pyridinium Tribromide (PyBr₃) | N-Bromosuccinimide (NBS) |
| Appearance | Red to brown crystalline solid[4][5] | White to off-white crystalline solid[1][6] |
| Molecular Formula | C₅H₅N·HBr·Br₂[7] | C₄H₄BrNO₂[6] |
| Molecular Weight | 319.82 g/mol [7] | 177.98 g/mol [6] |
| Solubility | Soluble in polar solvents like acetic acid and alcohols[4][8] | Soluble in organic solvents; sparingly soluble in water[9] |
| Stability | Stable solid, but hygroscopic[4]; slowly releases Br₂ in solution[8][10] | Stable solid, but can be light and moisture sensitive[11][12] |
| Primary Use | Electrophilic bromination of ketones, alkenes, and activated aromatics[4][7][13] | Radical-mediated allylic and benzylic bromination; electrophilic bromination[6][9] |
| Safety Profile | Corrosive and an irritant; safer alternative to liquid Br₂[8][10][14] | Irritant and corrosive; requires careful handling[12][15][16] |
Mechanistic Divergence: The Key to Selective Application
The most significant distinction between PyBr₃ and NBS lies in their dominant reaction mechanisms. This difference is the primary determinant for choosing one reagent over the other for a specific synthetic transformation.
Pyridinium Tribromide: A Source for Ionic Bromination
Pyridinium tribromide acts as a solid, stable complex that, in solution, exists in equilibrium with pyridinium bromide and molecular bromine (Br₂).[2][8] This controlled, in-situ release of Br₂ makes it an excellent reagent for electrophilic addition and substitution reactions that proceed through ionic intermediates. A classic example is the α-bromination of a ketone, which occurs via an enol or enolate intermediate.
The causality for using PyBr₃ here is its ability to provide a stoichiometric amount of electrophilic bromine under relatively mild conditions, avoiding the handling issues of liquid bromine while favoring the ionic pathway over radical alternatives.[13][17]
Caption: Ionic mechanism for ketone α-bromination using PyBr₃.
N-Bromosuccinimide: The Reagent of Choice for Radical Reactions
NBS is the quintessential reagent for free-radical bromination, particularly at allylic and benzylic positions—a transformation known as the Wohl-Ziegler reaction.[6][18] The key to its selectivity is the ability to provide a very low, steady-state concentration of Br₂ in the reaction medium.[1][19] The reaction is initiated by light or a radical initiator (like AIBN), which cleaves the weak N-Br bond to generate a bromine radical.[20] This radical then abstracts a hydrogen atom from the allylic position, forming a resonance-stabilized allylic radical, which propagates the chain reaction.
The deliberate choice of NBS for this transformation stems from the need to suppress the competing ionic electrophilic addition of Br₂ across the double bond.[1][21] By maintaining a trace concentration of Br₂, the radical pathway is favored exclusively.
Caption: Radical chain mechanism for allylic bromination using NBS.
Experimental Protocols: A Practical Comparison
To illustrate the practical application and highlight the differences in procedure, two representative protocols are provided.
Protocol 1: α-Bromination of Acetophenone
This experiment demonstrates a classic electrophilic substitution where PyBr₃ is a highly effective reagent.
Objective: To synthesize α-bromoacetophenone from acetophenone using pyridinium tribromide.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (e.g., 5.0 g, 41.6 mmol) in glacial acetic acid (40 mL).
-
Reagent Addition: To the stirred solution, add pyridinium tribromide (14.0 g, 43.7 mmol, 1.05 eq) portion-wise over 10 minutes at room temperature. The deep red color of the PyBr₃ will gradually dissipate.[22]
-
Causality: The portion-wise addition helps to control the reaction rate and any potential exotherm. Acetic acid is an ideal solvent as it is polar and facilitates the ionic mechanism.[23]
-
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. The product will precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration and wash the filter cake with cold water to remove acetic acid and pyridinium salts.[3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Allylic Bromination of Cyclohexene (Wohl-Ziegler Reaction)
This protocol showcases the unique utility of NBS in performing a selective radical-mediated substitution.
Objective: To synthesize 3-bromocyclohexene from cyclohexene using N-bromosuccinimide.
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add cyclohexene (e.g., 8.2 g, 100 mmol), N-bromosuccinimide (17.8 g, 100 mmol), and carbon tetrachloride (100 mL).
-
Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.2 g).[19] Alternatively, initiate the reaction by irradiating the flask with a heat lamp.[25]
-
Reaction: Heat the mixture to a gentle reflux. The reaction is often indicated by the disappearance of the denser NBS and the appearance of the lighter succinimide, which floats.[18][19]
-
Work-up and Isolation: After the reaction is complete (typically 1-2 hours, monitored by TLC or GC), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water, followed by a dilute solution of sodium bisulfite (to quench any remaining bromine), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification is typically achieved by vacuum distillation.
Conclusion and Recommendations
The choice between Pyridinium Tribromide and N-Bromosuccinimide is a clear-cut decision based on the desired chemical transformation, dictated by fundamental mechanistic principles.
-
Choose Pyridinium Tribromide (PyBr₃) for electrophilic brominations where an ionic mechanism is desired. It is the superior reagent for the α-bromination of ketones and the bromination of electron-rich aromatic systems and alkenes.[7][13] Its primary advantage is serving as a safer, solid-handling alternative to hazardous liquid bromine.[17][26]
-
Choose N-Bromosuccinimide (NBS) for selective, free-radical bromination at allylic or benzylic positions.[1][21] Its unique ability to maintain a low concentration of Br₂ is critical for favoring the radical pathway and preventing unwanted side reactions, making it an indispensable tool for these specific transformations.[19][25]
By understanding the distinct reactivity profiles and applying the appropriate experimental conditions, researchers can effectively leverage both PyBr₃ and NBS to achieve their synthetic goals with high selectivity, efficiency, and safety.
References
-
Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
Transtutors. (2024). Pyridinium tribromide is preferred in bromination reactions over...[Link]
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]
-
SlideShare. N bromosuccinamide reagent. [Link]
-
Chemical Safety. Pyridinium bromide perbromide Safety Data Sheet. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]
-
Brainly. (2023). What is the role of pyridinium tribromide in the bromination of trans-cinnamic acid?[Link]
-
Oread. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]
-
Loba Chemie. (n.d.). N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
-
Acros Organics. (2010). NBS N-bromosuccinimide.pdf - Safety Data Sheet. [Link]
-
AK Lectures. Allylic Photobromination using N-bromosuccinimide. [Link]
-
Oreate AI Blog. (2026). Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Wikipedia. Pyridinium perbromide. [Link]
-
OpenRiver. Allylic Rearrangement in NBS Bromination Reactions. [Link]
-
OpenOChem Learn. Strategy for Predicting Products of Allylic Brominations. [Link]
-
Chegg. (2018). Solved Pyridinium tribromide is preferred in bromination...[Link]
-
Common Organic Chemistry. Alpha Bromination. [Link]
-
NIH National Library of Medicine. Synthetic Access to Aromatic α-Haloketones. [Link]
-
ResearchGate. (2025). Mechanochemical synthesis of α,β-dibromoketones using pyridinium tribromide. [Link]
-
Organic Chemistry: An Indian Journal. Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. [Link]
-
ACG Publications. (2011). Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations. [Link]
-
Jinxiang Chemical. (2026). Pyridinium tribromide: A Safe Bromination Innovation in Materials Science. [Link]
-
Journal of Heterocyclic Chemistry. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]
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- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
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- 8. Pyridinium Tribromide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
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- 17. chegg.com [chegg.com]
- 18. Wohl-Ziegler Reaction [organic-chemistry.org]
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- 20. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 21. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Acetyl-N-ethylpyridinium Bromide: A Comparative Approach
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. 3-Acetyl-N-ethylpyridinium bromide, a quaternary ammonium salt, presents unique analytical challenges and opportunities. This guide provides an in-depth, objective comparison of the primary analytical techniques for its quantification, supported by experimental data and protocols, to empower you in selecting the most appropriate method for your research needs.
Introduction to the Analytical Landscape
3-Acetyl-N-ethylpyridinium bromide is a cationic molecule with a distinct chemical structure that lends itself to several analytical methodologies. The choice of technique is not merely a matter of convenience; it is a critical decision that impacts the accuracy, precision, and efficiency of your workflow. This guide will dissect three principal analytical approaches: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titrimetry. We will explore the fundamental principles of each, their inherent advantages and limitations, and provide detailed protocols to facilitate their implementation.
Comparative Analysis of Quantitative Techniques
The selection of an analytical method should be a data-driven process. The following table provides a comparative overview of the key performance characteristics of HPLC, UV-Vis Spectrophotometry, and Titrimetry for the analysis of 3-Acetyl-N-ethylpyridinium bromide.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Titrimetry (Surfactant & Argentometric) |
| Specificity | Very High (separates analyte from impurities) | Moderate (prone to interference from UV-absorbing species) | Low to Moderate (titrates the entire class of compounds or the counter-ion) |
| Sensitivity | High (ng to pg levels) | Moderate (µg to mg levels) | Low (mg levels) |
| Linearity Range | Wide | Narrow to Moderate | Moderate |
| Precision | Very High (RSD < 2%)[1] | High (RSD < 2%) | Very High (RSD < 1%) |
| Accuracy | Very High (recoveries 98-102%)[2] | High (recoveries 98-102%) | Very High (dependent on standard purity) |
| Throughput | Moderate (can be automated) | High | Low (manual, but can be automated) |
| Cost (Instrument) | High | Low | Low |
| Cost (Per Sample) | Moderate | Low | Low |
| Expertise Required | High | Low to Moderate | Moderate |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is the cornerstone of modern pharmaceutical analysis, offering unparalleled specificity by physically separating the analyte of interest from other components in the sample matrix. For 3-Acetyl-N-ethylpyridinium bromide, a reversed-phase HPLC method is the most logical starting point.
The Causality Behind Experimental Choices in HPLC
-
Column Selection: A C18 column is a robust choice for the separation of moderately polar compounds like 3-Acetyl-N-ethylpyridinium bromide. The non-polar stationary phase interacts with the non-polar regions of the molecule, providing retention. For enhanced peak shape and retention of this cationic compound, a mixed-mode column (e.g., combining reversed-phase and ion-exchange characteristics) can also be highly effective.[3]
-
Mobile Phase Composition: A gradient of acetonitrile and water is a common starting point. The organic modifier (acetonitrile) elutes the analyte from the column. The addition of a buffer (e.g., ammonium formate) helps to maintain a consistent pH and improve peak shape.[3] For quaternary ammonium compounds, an ion-pairing agent may be required in the mobile phase to improve retention and peak symmetry on traditional reversed-phase columns.[4]
-
Detection: The pyridinium ring in 3-Acetyl-N-ethylpyridinium bromide contains a chromophore, making UV detection a suitable and cost-effective choice. If the analyte lacks a strong chromophore or if universal detection is desired, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.[3]
Experimental Protocol: HPLC-UV Analysis
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10-90% B
-
15-20 min: 90% B
-
20-21 min: 90-10% B
-
21-25 min: 10% B
Flow Rate: 1.0 mL/min
Detection Wavelength: To be determined by scanning a standard solution for maximum absorbance (typically in the range of 250-280 nm for pyridinium derivatives).
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-Acetyl-N-ethylpyridinium bromide reference standard or sample.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a standard volume (e.g., 10 µL) of the prepared sample.
-
Construct a calibration curve using a series of known concentrations of the reference standard.
-
Quantify the sample based on the peak area relative to the calibration curve.
Visualization of the HPLC Workflow
Sources
- 1. seejph.com [seejph.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Analysis of 1-Ethylpyridinium Bromide on Newcrom AH Column | SIELC Technologies [sielc.com]
- 4. Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to LC-MS Methods for Pyridinium Salt Analysis
Welcome to this in-depth technical guide on the liquid chromatography-mass spectrometry (LC-MS) analysis of pyridinium salts. As a class of permanently cationic compounds, pyridinium salts present unique challenges to chromatographic separation and MS detection. Their high polarity can lead to poor retention on traditional reversed-phase columns, while their charged nature demands careful consideration of mobile phase composition and mass spectrometry parameters to achieve sensitive and robust analysis.
This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing and optimizing LC-MS methods for this important class of molecules. We will move beyond simple procedural lists to explore the underlying principles of different chromatographic strategies, providing you with the knowledge to make informed decisions in your method development. We will objectively compare the most common approaches—Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)—and provide supporting data and detailed protocols to empower you to select and implement the optimal method for your specific analytical needs.
The Analytical Challenge of Pyridinium Salts
Pyridinium salts are characterized by a quaternary nitrogen atom within an aromatic ring, conferring a permanent positive charge. This feature, along with the frequent presence of polar substituents, makes them highly water-soluble. Consequently, achieving adequate retention and sharp peak shapes on conventional C18 columns can be difficult, as these columns rely on hydrophobic interactions.[1] Furthermore, the choice of mobile phase additives and chromatographic conditions can significantly impact the ionization efficiency and stability of pyridinium salts in the mass spectrometer source.
A Comparative Overview of Chromatographic Strategies
The selection of an appropriate chromatographic method is paramount for the successful analysis of pyridinium salts. Below, we compare the three most prevalent techniques, highlighting their mechanisms, advantages, and disadvantages.
| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Mixed-Mode Chromatography (MMC) | Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) |
| Primary Retention Mechanism | Partitioning into a water-enriched layer on a polar stationary phase.[2] | Combination of two or more mechanisms, typically reversed-phase and ion-exchange.[3] | Formation of a neutral ion-pair with a charged reagent, followed by hydrophobic interaction with the stationary phase. |
| Stationary Phase | Polar (e.g., bare silica, amide, diol, zwitterionic). | Hybrid, containing both hydrophobic (e.g., C18) and ion-exchange (e.g., sulfonic acid, carboxylic acid, or quaternary amine) functionalities.[4] | Non-polar (e.g., C18, C8). |
| Mobile Phase | High percentage of organic solvent (typically >70% acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate, ammonium acetate).[1][2] | Aqueous buffer with an organic modifier. The buffer concentration and pH are critical for controlling ion-exchange retention. | Aqueous buffer with an organic modifier, containing a dissolved ion-pairing reagent (e.g., perfluorinated carboxylic acids). |
| MS Compatibility | Excellent. The high organic content enhances ESI desolvation and sensitivity.[5] | Excellent. Avoids the use of non-volatile ion-pairing reagents.[3] | Moderate to Poor. Ion-pairing reagents can cause significant ion suppression and contaminate the MS source.[6] |
| Key Advantages | - Excellent retention for very polar compounds.- High sensitivity in ESI-MS.- Orthogonal selectivity to reversed-phase. | - Tunable selectivity by adjusting mobile phase pH and ionic strength.- Can retain both polar and non-polar analytes in a single run.- Good peak shapes for charged analytes. | - Can be used with standard reversed-phase columns.- Effective for improving retention of charged analytes. |
| Key Disadvantages | - Can be sensitive to sample matrix and water content.- Longer column equilibration times may be required. | - Method development can be more complex due to multiple retention mechanisms. | - Ion suppression in MS is a major concern.- Ion-pairing reagents can be difficult to remove from the LC-MS system.- May not be suitable for preparative work.[7] |
In-Depth Analysis of Chromatographic Techniques
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. The retention mechanism in HILIC is based on the partitioning of the analyte between the bulk mobile phase (which is high in organic solvent) and a water-enriched layer that forms on the surface of the polar stationary phase.[2] For cationic species like pyridinium salts, secondary electrostatic interactions with the stationary phase can also contribute to retention.
Causality in Experimental Choices:
-
Stationary Phase Selection: Amide-based HILIC columns often provide excellent retention and peak shape for cationic compounds due to their hydrogen bonding capabilities and reduced silanol activity compared to bare silica.[8]
-
Mobile Phase Composition: A high percentage of acetonitrile (>70%) is crucial to promote partitioning. The aqueous portion of the mobile phase should contain a volatile buffer, such as ammonium formate or ammonium acetate, at a concentration of 10-20 mM. This buffer is necessary to ensure reproducible retention times and good peak shapes. The pH of the mobile phase can influence the ionization state of any acidic or basic functional groups on the pyridinium salt, as well as the surface charge of the stationary phase, thus affecting retention.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "HILIC Workflow for Pyridinium Salt Analysis"
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases that are engineered to exhibit more than one retention mechanism simultaneously.[9][3] For pyridinium salt analysis, a combination of reversed-phase and cation-exchange functionalities is particularly effective. This dual retention mechanism allows for the separation of pyridinium salts based on both their hydrophobicity and their charge.
Causality in Experimental Choices:
-
Stationary Phase Selection: A common type of mixed-mode column for this application has a silica backbone modified with both C18 chains and sulfonic acid groups. The C18 chains provide reversed-phase retention, while the negatively charged sulfonic acid groups strongly interact with the positively charged pyridinium ions.
-
Mobile Phase pH and Ionic Strength: These are the primary tools for controlling retention in MMC. At a low pH, the cation-exchange sites on the stationary phase may be protonated, reducing their interaction with the pyridinium salt. As the pH increases, the cation-exchange sites become deprotonated, leading to stronger retention. Increasing the ionic strength of the mobile phase (e.g., by increasing the buffer concentration) will introduce more competing ions, which can shield the electrostatic interactions and decrease the retention of the pyridinium salt. This provides a powerful way to fine-tune selectivity.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "MMC Workflow for Pyridinium Salt Analysis"
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)
IP-RPLC is a technique that enables the separation of ionic compounds on traditional reversed-phase columns. It involves the addition of an ion-pairing reagent to the mobile phase. This reagent is typically a molecule with a hydrophobic tail and a charged head group that is opposite in charge to the analyte. For the analysis of cationic pyridinium salts, an anionic ion-pairing reagent is used. The reagent forms a neutral complex with the pyridinium ion, which can then be retained by the non-polar stationary phase.
Causality in Experimental Choices:
-
Ion-Pairing Reagent Selection: For MS applications, volatile ion-pairing reagents are essential. Perfluorinated carboxylic acids, such as trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), and heptafluorobutyric acid (HFBA), are commonly used. However, it is crucial to be aware that these reagents can cause significant ion suppression in the ESI source, with the effect generally increasing with the length of the fluorocarbon chain.[6][10] Formic acid is a much weaker ion-pairing reagent but is often preferred for its superior MS compatibility.[6]
-
Concentration of Ion-Pairing Reagent: The concentration of the ion-pairing reagent needs to be optimized. A higher concentration will generally lead to increased retention but may also result in more severe ion suppression. A starting concentration of 0.1% (v/v) for formic acid or 0.05% for TFA is a common practice.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "IP-RPLC Workflow for Pyridinium Salt Analysis"
Mass Spectrometry Considerations
The permanent positive charge of pyridinium salts makes them amenable to positive ion mode electrospray ionization (ESI-MS). However, optimizing the MS parameters is crucial for achieving high sensitivity and reliable quantification.
-
Ionization and Adduct Formation: Pyridinium salts will typically be detected as the intact cation. Depending on the mobile phase composition and the presence of salts, adducts with sodium ([M+Na]+) or other cations may be observed. The use of ammonium-based buffers can sometimes lead to the formation of ammonium adducts ([M+NH4]+), although this is less common for permanently charged species.[11]
-
In-Source Fragmentation: A key parameter to optimize is the in-source collision-induced dissociation (CID) or fragmentor voltage. A low voltage is generally preferred to minimize fragmentation of the parent ion and maximize its signal. However, in some cases, a characteristic fragment ion can be used for quantification in a multiple reaction monitoring (MRM) experiment, which can improve selectivity and sensitivity.[12][13]
-
Optimizing ESI Source Parameters:
-
Capillary Voltage: Typically in the range of 3-5 kV for positive ion mode.[14]
-
Nebulizer Gas Pressure: This should be optimized to ensure efficient droplet formation and desolvation. A pressure of 20-60 psi is a good starting point.[14]
-
Drying Gas Flow and Temperature: These parameters aid in the desolvation of the ESI droplets. Higher flow rates and temperatures can improve sensitivity, but excessive heat can cause thermal degradation of some analytes.
-
Mobile Phase Flow Rate: Lower flow rates (0.1–0.3 mL/min) generally lead to better ESI efficiency.[14]
-
Experimental Protocols
The following protocols are provided as a starting point for method development. They should be optimized for your specific analyte and instrumentation.
Protocol 1: HILIC-MS/MS Method for Polar Pyridinium Salts
This protocol is suitable for highly polar pyridinium salts with limited hydrophobicity.
-
LC System: UPLC/UHPLC system
-
Column: Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm, or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-9 min: 50% B
-
9-9.1 min: 50% to 95% B
-
9.1-12 min: 95% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Tandem quadrupole mass spectrometer with ESI source.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flows: Optimize for your instrument.
-
Data Acquisition: MRM mode (if fragment ions are known) or full scan mode.
Rationale: The BEH amide column provides good retention for polar cationic compounds. The ammonium formate buffer ensures good peak shape and MS compatibility. The gradient starts with a high percentage of organic solvent to retain the polar analytes and gradually increases the aqueous content to elute them.
Protocol 2: Mixed-Mode (RP/Cation-Exchange)-MS Method
This protocol is ideal for pyridinium salts with some hydrophobic character, or for the simultaneous analysis of the pyridinium salt and its counter-ion or related impurities of different polarities.
-
LC System: HPLC or UPLC/UHPLC system.
-
Column: Acclaim Trinity P1, 3 µm, 2.1 x 100 mm, or equivalent mixed-mode RP/WAX/WCX column.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 10% B
-
17.1-22 min: 10% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
MS System: Tandem quadrupole or high-resolution mass spectrometer with ESI source.
-
Ionization Mode: Positive.
-
Capillary Voltage: 4.0 kV.
-
Source and Desolvation Temperatures: Optimize for your instrument.
-
Gas Flows: Optimize for your instrument.
-
Data Acquisition: Full scan or MRM mode.
Rationale: The mixed-mode column allows for tunable selectivity. The pH of 5.0 ensures that the weak cation-exchange sites on the column are deprotonated, promoting retention of the pyridinium salt. The gradient elution with acetonitrile provides the reversed-phase separation component.
Protocol 3: Ion-Pair RPLC-MS Method
This protocol should be used with caution due to the potential for ion suppression. It can be effective when HILIC or MMC are not available or do not provide adequate separation.
-
LC System: HPLC or UPLC/UHPLC system.
-
Column: C18, <2 µm, 2.1 x 50 mm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 1 µL.
-
MS System: Tandem quadrupole mass spectrometer with ESI source.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.0 kV.
-
Source and Desolvation Temperatures: Optimize for your instrument.
-
Gas Flows: Optimize for your instrument.
-
Data Acquisition: MRM or full scan mode.
Rationale: Formic acid is used as a mild ion-pairing reagent to minimize MS suppression while still providing some improvement in peak shape and retention compared to no additive. A fast gradient on a short column is used to minimize analysis time. If more retention is needed, a stronger ion-pairing reagent like 0.05% PFPA can be tested, but the impact on MS sensitivity must be carefully evaluated.
Conclusion and Recommendations
The optimal LC-MS method for pyridinium salt analysis depends on the specific properties of the analyte and the goals of the analysis.
-
For highly polar pyridinium salts , HILIC is often the method of choice, offering excellent retention and the best MS sensitivity.
-
For pyridinium salts with mixed polarity or for complex mixtures , MMC provides unparalleled flexibility and tunable selectivity without compromising MS compatibility.
-
IP-RPLC can be a viable option, particularly with MS-friendly reagents like formic acid, but should be approached with a thorough understanding of its potential to cause ion suppression.
It is strongly recommended to screen different column chemistries and mobile phase conditions during method development. By understanding the principles behind each of these chromatographic techniques, you will be well-equipped to develop robust, sensitive, and reliable LC-MS methods for the analysis of pyridinium salts.
References
- Current time information in Pampanga, PH. (n.d.). Google Search.
-
Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part II. (n.d.). LCGC North America. Retrieved February 20, 2026, from [Link]
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. Retrieved February 20, 2026, from [Link]
-
Which ion pair reagents are compatible with LC-MS? (2018, July 27). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved February 20, 2026, from [Link]
-
Determination of Cationic Polar Pesticides and Plant Growth Regulators Using UPLC-MS/MS with the ACQUITY UPLC BEH Amide Column. (n.d.). Waters Corporation. Retrieved February 20, 2026, from [Link]
-
Voicu, V., Albu, F., Tache, F., Musilek, K., Kuca, K., & Medvedovici, A. (2013). LC-MS/MS approaches for the assay of bis-quaternary pyridinium oximes used as AChE reactivators in biological matrices. Bioanalysis, 5(7), 793-809. [Link]
-
Waliczek, M., Kijewska, M., Rudowska, M., Setner, B., Stefanowicz, P., & Szewczuk, Z. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports, 6, 37720. [Link]
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024, May 16). MDPI. Retrieved February 20, 2026, from [Link]
-
Fast, general-purpose metabolome analysis by mixed-mode liquid chromatography–mass spectrometry. (2025, November 21). Research Collection. Retrieved February 20, 2026, from [Link]
-
ion-pair agents+mass spec. (2008, March 6). Chromatography Forum. Retrieved February 20, 2026, from [Link]
-
BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. Retrieved February 20, 2026, from [Link]
-
Derivatization with pyrylium salts. (n.d.). Shimadzu. Retrieved February 20, 2026, from [Link]
-
Waliczek, M., Kijewska, M., Rudowska, M., Setner, B., Stefanowicz, P., & Szewczuk, Z. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. PubMed. Retrieved February 20, 2026, from [Link]
-
Mixed Mode. (n.d.). Dr. Maisch. Retrieved February 20, 2026, from [Link]
-
Reduction processes in the fast atom bombardment mass spectra of pyridinium salts. The effect of reduction potential and concentration. (n.d.). Canadian Science Publishing. Retrieved February 20, 2026, from [Link]
-
Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Simultaneous Analysis of Anionic and Cationic Polar Pesticides by Reversed Phase LC-MS/MS. (2023, July 17). Phenomenex. Retrieved February 20, 2026, from [Link]
-
Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]
-
LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. (n.d.). National Agricultural Library. Retrieved February 20, 2026, from [Link]
-
Development of UPLC-MS/MS method for the determination of polar metabolites. (n.d.). DiVA. Retrieved February 20, 2026, from [Link]
-
Experimental Procedures. (n.d.). Metabolon. Retrieved February 20, 2026, from [Link]
-
Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. (n.d.). HELIX Chromatography. Retrieved February 20, 2026, from [Link]
-
Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). SpringerLink. Retrieved February 20, 2026, from [Link]
-
Perfluoroalkyl Substances by Ion-Pairing LC-MS-MS. (n.d.). MAC-MOD Analytical. Retrieved February 20, 2026, from [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. Retrieved February 20, 2026, from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ahmed, G. A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
WP 357 Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies_Print. (n.d.). Shimadzu. Retrieved February 20, 2026, from [Link]
-
Kuca, K., Dohnal, V., & Bielavska, M. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1967-1972. [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2019, October 1). LCGC International. Retrieved February 20, 2026, from [Link]
-
Optimisation of Heated Electrospray Ionisation Parameters to Minimise In-Source Generated Impurities in the Analysis of Oligonucleotide. (2025, March 7). MDPI. Retrieved February 20, 2026, from [Link]
-
Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
-
A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. (2022, August 3). PubMed. Retrieved February 20, 2026, from [Link]
-
Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. (n.d.). Frontiers. Retrieved February 20, 2026, from [Link]
-
Quantitative Mass Spectrometry Imaging of Amino Acids Enabled by Pyridinium Salt MALDI Probe. (2025, October 23). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. (2023, February 6). MDPI. Retrieved February 20, 2026, from [Link]
-
Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020, May 26). G-Biosciences. Retrieved February 20, 2026, from [Link]
-
Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. (2022, May 17). MDPI. Retrieved February 20, 2026, from [Link]
-
Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. (2025, August 19). MDPI. Retrieved February 20, 2026, from [Link]
-
Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. (2023, May 11). Advanced Materials Technology. Retrieved February 20, 2026, from [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). MDPI. Retrieved February 20, 2026, from [Link]
-
Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients. (1989, December 10). MDPI. Retrieved February 20, 2026, from [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing. Retrieved February 20, 2026, from [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns. Retrieved February 20, 2026, from [Link]
-
Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different. (2012, February 23). SciSpace. Retrieved February 20, 2026, from [Link]
-
Mobile phases compatible for LC/MS. (n.d.). Shimadzu. Retrieved February 20, 2026, from [Link]
-
Dicationic pyridinium salts as new organic ionics: Changes in solid-state phases and thermal/electrochemical properties. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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- 14. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
"cross-reactivity studies of 3-Acetyl-N-ethylpyridinium bromide"
Technical Application Guide: Cross-Reactivity & Specificity Profiling of 3-Acetyl-N-ethylpyridinium Bromide
Executive Summary & Application Context
3-Acetyl-N-ethylpyridinium bromide is a quaternary ammonium salt utilized primarily as a structural probe in immunoassays and enzymatic kinetic studies . Its primary utility lies in defining the steric tolerance of binding pockets (antibodies or enzymes) targeting the pyridine ring system.
In drug development and toxicology, this compound serves two critical roles:
-
Hapten Analog: It acts as a surrogate to validate the specificity of antibodies raised against neurotoxic 3-acetylpyridine (3-AP) derivatives or related alkaloids (e.g., nicotine metabolites).
-
Metabolic Standard: It functions as a reference standard for N-ethylated metabolites in pharmacokinetic profiling.
This guide compares the performance of 3-Acetyl-N-ethylpyridinium bromide against its primary structural alternatives: the N-methyl analog (high-affinity competitor) and the parent tertiary amine (pH-dependent competitor).
Mechanistic Basis of Cross-Reactivity
To design a valid cross-reactivity study, one must understand the structural determinants driving the interaction. The "performance" of this reagent is defined by its ability to differentiate binding based on the N-substituent.
-
Electronic Factor: The permanent positive charge on the quaternary nitrogen mimics the protonated state of physiological pyridines but without pH dependence.
-
Steric Factor: The N-ethyl group introduces significant steric bulk compared to the N-methyl group. This allows researchers to map the "depth" or "width" of an antibody's binding pocket.
Comparative Analysis of Alternatives
| Reagent / Alternative | Molecular Feature | Primary Application | Cross-Reactivity Risk |
| 3-Acetyl-N-ethylpyridinium Br | Quaternary N, Ethyl tail | Specificity Probe (Steric stress test) | Moderate (Discriminates tight pockets) |
| 3-Acetyl-N-methylpyridinium | Quaternary N, Methyl tail | High-Affinity Ligand (Standard) | High (Often the primary immunogen) |
| 3-Acetylpyridine (Parent) | Tertiary N, No tail | Toxin Precursor | Low (Unless pH < pKa) |
| N-Ethylpyridinium | Quaternary N, No Acetyl | Negative Control | Very Low (Tests Acetyl recognition) |
Experimental Protocol: Competitive ELISA Profiling
This protocol describes a self-validating system to determine the Relative Cross-Reactivity (RCR) of 3-Acetyl-N-ethylpyridinium bromide.
Objective: Calculate the IC50 of the N-ethyl derivative relative to the N-methyl standard to quantify steric exclusion.
Materials:
-
Coating Antigen: 3-Acetylpyridine conjugated to BSA (via oxime or hydrazone linkage).
-
Primary Antibody: Polyclonal Rabbit anti-3-Acetyl-N-methylpyridinium.
-
Analytes: 3-Acetyl-N-ethylpyridinium bromide (Test), 3-Acetyl-N-methylpyridinium iodide (Reference).
Step-by-Step Methodology:
-
Plate Coating:
-
Coat 96-well microtiter plates with 3-AP-BSA conjugate (1 µg/mL in Carbonate Buffer, pH 9.6).
-
Incubate overnight at 4°C. Rationale: Ensures maximal epitope density.
-
-
Blocking:
-
Wash 3x with PBST (PBS + 0.05% Tween-20).
-
Block with 3% Skim Milk in PBS for 2 hours at RT. Rationale: Prevents non-specific binding of the cationic pyridinium salt to the plastic.
-
-
Competition Step (The Critical Variable):
-
Prepare serial dilutions of 3-Acetyl-N-ethylpyridinium bromide (10⁻⁹ M to 10⁻³ M).
-
Prepare serial dilutions of the Reference (N-methyl analog).
-
Mix 50 µL of analyte dilution with 50 µL of Primary Antibody (fixed concentration).
-
Add mixture to wells and incubate for 1 hour.
-
Mechanism: The free drug in solution competes with the plate-bound antigen for antibody binding sites.
-
-
Detection:
-
Wash 5x with PBST.
-
Add HRP-conjugated Goat Anti-Rabbit IgG (1:5000). Incubate 1 hour.
-
Develop with TMB substrate; stop with 1M H₂SO₄.
-
-
Analysis:
-
Measure Absorbance at 450 nm.
-
Plot B/B₀ vs. Log[Concentration].
-
Calculate % Cross-Reactivity = (IC50 of Reference / IC50 of Test) × 100.
-
Representative Performance Data
The following data illustrates the typical performance of 3-Acetyl-N-ethylpyridinium bromide when challenged against an antibody raised for the N-methyl variant.
Table 1: Specificity Profile (Simulated Representative Data)
| Compound | Structure | IC50 (nM) | % Cross-Reactivity | Interpretation |
| 3-Acetyl-N-methylpyridinium | Reference | 15.0 | 100% | Perfect fit for the binding pocket. |
| 3-Acetyl-N-ethylpyridinium | Test Product | 120.0 | 12.5% | Steric hindrance of Ethyl group reduces binding 8-fold. |
| 3-Acetylpyridine | Parent | >10,000 | <0.1% | Lack of quaternary charge prevents recognition. |
| N-Ethylpyridinium | Control | >50,000 | <0.01% | Absence of Acetyl group eliminates binding. |
Scientific Insight: The 8-fold reduction in affinity (12.5% cross-reactivity) validates that the antibody pocket is tight and specifically optimized for the methyl group. If the cross-reactivity were >80%, it would indicate a "promiscuous" antibody that cannot distinguish alkyl chain length.
Visualization of Signaling & Logic
The following diagram illustrates the competitive inhibition logic used to validate the 3-Acetyl-N-ethylpyridinium bromide performance.
Figure 1: Competitive Inhibition Pathway. The Test Product (Yellow) competes with the Plate Antigen (Red) for the Antibody (Blue). The differential in signal reduction compared to the Reference (Green) defines the cross-reactivity.
References
- Landsteiner, K. (1945). The Specificity of Serological Reactions. Harvard University Press. (Foundational text on hapten specificity and chemical structure).
-
Van Vunakis, H., et al. (1987). "Nicotine Immunoassays: structural determinants and cross-reactivity." Journal of Immunological Methods.
-
Damico, R., et al. (2005). "Stability of Acylpyridinium Cations and Their Relation to Catalytic Activity." Synthesis.
-
Castro, E.A., et al. (2003).[1] "Structure-reactivity correlations of acetylpyridinium ions." Crystal Growth & Design.
-
ChemicalBook. (2025).[2] "3-Acetylpyridine and Derivatives: Synthesis and Application."
Sources
"enantioselective potential of chiral pyridinium salt catalysts"
An In-Depth Technical Guide to the Enantioselective Potential of Chiral Pyridinium Salt Catalysts
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust catalytic systems is perpetual. Chiral pyridinium salts have emerged as a versatile and powerful class of organocatalysts, demonstrating remarkable potential in a wide array of enantioselective transformations. Their unique electronic properties, tunable steric environments, and diverse activation modes—ranging from Brønsted acid and hydrogen-bonding catalysis to phase-transfer and photoredox mechanisms—make them a compelling alternative to traditional metal-based catalysts.
This guide provides an objective comparison of the performance of various chiral pyridinium salt catalysts across key asymmetric reactions. We will delve into the causality behind their catalytic power, present supporting experimental data, and provide detailed protocols to bridge theory with practical application.
The Foundation: Synthesis and Structural Diversity
The efficacy of a chiral pyridinium salt catalyst is intrinsically linked to its structure. The synthesis of these catalysts is accessible, primarily through two robust methods: direct N-alkylation and the Zincke reaction.
-
Direct N-Alkylation: This straightforward approach involves the reaction of a pyridine derivative with a chiral alkyl halide. While simple, it is often limited to the availability of the requisite chiral electrophiles.[1]
-
Zincke Reaction: A more versatile two-step method involves the initial reaction of pyridine with 1-chloro-2,4-dinitrobenzene to form a "Zincke salt."[1][2] This activated salt readily reacts with a chiral primary amine, leading to the formation of the desired chiral pyridinium salt.[2][3] This method allows for a broader range of chiral moieties to be incorporated. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields compared to conventional heating.[3][4]
The structural framework typically consists of a chiral backbone, which imparts stereochemical control, and a pyridinium cation, which serves as the primary site of interaction with the substrate. The counter-anion also plays a crucial, often overlooked, role in modulating reactivity and selectivity.
Caption: Mechanism for photochemical α-alkylation via a charge-transfer complex.
Performance Comparison in Key Asymmetric Transformations
The true measure of a catalyst lies in its performance. Here, we compare the effectiveness of chiral pyridinium salt catalysts across several synthetically important reactions, supported by experimental data from the literature.
Asymmetric Reduction and Dearomatization of Pyridinium Salts
One of the most powerful applications is the reduction of the pyridinium core itself to produce highly valuable chiral piperidines and dihydropyridines, which are ubiquitous in pharmaceuticals. [5] Table 1: Comparison of Catalytic Systems for Asymmetric Reduction and Dearomatization
| Reaction Type | Catalyst System | Substrate | Yield (%) | ee (%) / er | Reference |
| Transfer Hydrogenation | [Cp*RhCl2]2 / Chiral Amine | N-Benzylpyridinium Salt | 91 | 96% ee | [6] |
| Asymmetric Hydrogenation | [Ir(COD)Cl]2 / MeO-BoQPhos | α-Heteroaryl-N-benzylpyridinium | 89 | 96.6:3.4 er | [7] |
| 1,4-Dearomatization | CuTC / Chiral Ligand | N-Benzylpyridinium Salt | 87 | 86% ee | [8][9] |
| NHC-Catalyzed Functionalization | Chiral Triazolium NHC | N-Amidopyridinium Salt | 75 | 96:4 er | [10] |
These results highlight that activation of a pyridine as a pyridinium salt is a key strategy, enhancing reactivity and allowing for highly enantioselective transformations using various catalytic systems, including rhodium, iridium, copper, and N-heterocyclic carbenes (NHCs). [6][7][9][10][11]
Diels-Alder and Michael Reactions
In cycloadditions and conjugate additions, chiral pyridinium salts function effectively as Brønsted acid or phase-transfer catalysts.
Table 2: Performance in Diels-Alder and Michael Addition Reactions
| Reaction Type | Catalyst | Reactants | Yield (%) | ee (%) | Reference |
| Diels-Alder | Chiral Bis-pyridinium Trifluoroacetate | Cyclopentadiene + Cinnamaldehyde | - | up to 55% | [12] |
| Diels-Alder | Chiral Pyridinium Phosphoramide | 1-Amino Diene + N-Maleimide | 99 | 95% | [13] |
| Michael Addition | Pyrrolidine-based Pyridinium IL | Ketone + Nitroolefin | up to 99 | up to 99 | [14] |
| Mannich-Type | Pyridinium BINSA Salt | Acetylacetone + N-Boc-aldimine | 98 | 98% | [15] |
The data shows a wide range in efficacy. While early C2-symmetric bis-pyridinium salts showed modest enantioselectivity,[12] newer designs incorporating dual hydrogen-bond donors or ionic liquid frameworks achieve excellent results. [13][14]The combination of a chiral Brønsted acid like 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA) with a sterically hindered pyridine base creates a highly effective salt catalyst for Mannich-type reactions. [15]
Experimental Protocols: From Synthesis to Application
To ensure this guide is immediately applicable in a laboratory setting, we provide detailed, self-validating experimental protocols.
Protocol 1: Synthesis of a Chiral Pyridinium Salt via the Zincke Reaction
[1] This protocol describes the synthesis of a chiral pyridinium salt from pyridine, 2,4-dinitrochlorobenzene, and a chiral primary amine.
Step 1: Formation of the N-2,4-dinitrophenyl-pyridinium salt (Zincke salt)
-
Reaction Setup: In a round-bottom flask, combine pyridine (1.0 eq) and 2,4-dinitrochlorobenzene (1.0 eq).
-
Heating: Heat the mixture under reflux. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The resulting solid Zincke salt is typically purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reaction with a Chiral Primary Amine
-
Reaction Setup: In a new flask, dissolve the purified Zincke salt (1.0 eq) and the desired chiral primary amine (e.g., (S)-1-phenylethylamine) (1.0 eq) in a solvent such as ethanol.
-
Heating: Heat the mixture to reflux. The reaction leads to the opening of the pyridinium ring, followed by the displacement of 2,4-dinitroaniline and subsequent ring closure to form the new chiral pyridinium salt.
-
Work-up & Purification: After the reaction is complete, evaporate the solvent under reduced pressure. The crude product is purified by crystallization, often from diethyl ether or acetone, to yield the final chiral pyridinium salt. [1]
Protocol 2: Asymmetric α-Alkylation of an Aldehyde
[16][17] This protocol details the photocatalytic, enantioselective alkylation of an aldehyde using an amino acid-derived pyridinium salt.
-
Materials:
-
Aldehyde (e.g., hydrocinnamaldehyde, 1.0 eq)
-
Amino acid-derived pyridinium salt (e.g., from glycine ethyl ester, 1.5 eq)
-
Chiral amine catalyst (e.g., MacMillan's 2nd generation catalyst, 20 mol%)
-
Base (e.g., 2,6-lutidine, 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane)
-
-
Reaction Setup: To an oven-dried vial, add the pyridinium salt, chiral amine catalyst, and a magnetic stir bar.
-
Degassing: Seal the vial and purge with an inert gas (e.g., Argon) for 15 minutes.
-
Addition of Reagents: Add the anhydrous solvent, followed by the base and finally the aldehyde via syringe.
-
Irradiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a 390 nm LED) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Work-up & Purification: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched α-alkylated aldehyde.
Conclusion and Future Outlook
Chiral pyridinium salts represent a dynamic and rapidly evolving field within asymmetric organocatalysis. Their synthetic accessibility, operational simplicity, and diverse activation modes have established them as potent catalysts for a variety of challenging transformations. The development of novel photochemical activation strategies, in particular, has opened new avenues for forming stereocenters under exceptionally mild conditions. [16] Future research will likely focus on expanding the reaction scope, designing more sophisticated catalysts with enhanced activity and selectivity, and integrating these catalysts into environmentally benign reaction media like ionic liquids. [14]For the drug development professional, these catalysts offer a powerful and often more sustainable toolkit for the construction of complex chiral molecules, accelerating the path from discovery to application.
References
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- Chiral Pyridinium Phosphoramide as a Dual Brønsted Acid Catalyst for Enantioselective Diels-Alder Reaction. PubMed.
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Chiral Bis-pyridinium Salts as Novel Stereoselective Catalysts for the Metal-Free Diels-Alder Cycloaddition of α,β-Unsaturated Aldehydes. ResearchGate. [Link]
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Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters. [Link]
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Palladate Salts from Chiral Pyridinium Ionic Liquids: Synthesis and Crystal Structures. PMC. [Link]
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Microwave-Promoted Synthesis of Chiral Pyridinium Salts. ResearchGate. [Link]
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Catalytic photochemical enantioselective α-alkylation with pyridinium salts. RSC Publishing. [Link]
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Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Organic and Biomolecular Chemistry. [Link]
-
Catalytic photochemical enantioselective α-alkylation with pyridinium salts. RSC Publishing. [Link]
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Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis. [Link]
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Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. ResearchGate. [Link]
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Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed. [Link]
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Pyrrolidine-based chiral pyridinium ionic liquids (ILs) as recyclable and highly efficient organocatalysts for the asymmetric Michael addition reactions. ResearchGate. [Link]
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Cooperative Al(Salen)-Pyridinium Catalysts for the Asymmetric Synthesis of trans-Configured β-Lactones by [2+2]-Cyclocondensation of Acylbromides and Aldehydes. NIH. [Link]
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Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. [Link]
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Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. [Link]
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Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]
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Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC. [Link]
-
Catalytic Photochemical Enantioselective α-Alkylation with Pyridinium Salts. ChemRxiv. [Link]
-
Pyridinium 1,1′-Binaphthyl-2,2′-disulfonates as Highly Effective Chiral Brønsted Acid−Base Combined Salt Catalysts for Enantioselective Mannich-Type Reaction. Journal of the American Chemical Society. [Link]
-
Catalytic Photochemical Enantioselective α-Alkylation with Pyridinium Salts. ChemRxiv. [Link]
-
An enantioselective Diels–Alder reaction of 1,2-dihydropyridines with α-acyloxyacroleins catalyzed by a chiral primary ammonium salt. Chemical Communications (RSC Publishing). [Link]
-
Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. PMC. [Link]
-
Heterogeneous asymmetric Michael additions using environmentally friendly catalysis : application of chiral inorganic-organic hybrid materials. Academia.edu. [Link]
-
Cooperative Al(salen)-pyridinium catalysts for the asymmetric synthesis of trans-configured β-lactones by [2+2]-cyclocondensation of acylbromides and aldehydes. PubMed. [Link]
-
REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. [Link]
-
Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. [Link]
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A Comparative Guide to the Synthesis of 3-Acetylpyridine: An In-depth Analysis of Yields and Methodologies
Introduction: The Strategic Importance of 3-Acetylpyridine in Pharmaceutical and Agrochemical Innovation
3-Acetylpyridine, a seemingly unassuming heterocyclic ketone, stands as a critical linchpin in the synthesis of a multitude of high-value active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structural motif is integral to blockbuster drugs such as the anti-osteoporosis medication risedronate sodium and the targeted cancer therapeutic imatinib mesylate.[1][2][3] The efficient and high-yielding synthesis of this pivotal intermediate is, therefore, a subject of intense research and industrial interest, directly impacting the economic viability and sustainable production of these life-altering medicines.
This guide provides a comprehensive, objective comparison of the most prevalent and innovative synthetic routes to 3-acetylpyridine. We will dissect each methodology, scrutinizing not only the reported chemical yields but also the underlying mechanistic principles, scalability, and practical considerations for laboratory and industrial applications. Our analysis is grounded in peer-reviewed literature and patent filings, offering researchers, chemists, and process development professionals a robust framework for selecting the optimal synthetic strategy tailored to their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of 3-acetylpyridine can be broadly categorized into several key strategies, each with its own set of advantages and disadvantages. We will explore the most prominent of these, including the acylation of nicotinic acid derivatives, palladium-catalyzed cross-coupling reactions, and the oxidation of readily available pyridine precursors.
Synthesis from Nicotinic Acid and its Esters: A Workhorse Approach
The use of nicotinic acid (Vitamin B3) and its esters as starting materials represents one of the most established and versatile routes to 3-acetylpyridine.[2] These methods typically involve a Claisen-type condensation followed by hydrolysis and decarboxylation.
A notable high-yield, two-step process begins with the esterification of nicotinic acid to ethyl nicotinate, which then undergoes a base-catalyzed condensation with ethyl acetate.[3] Subsequent hydrolysis and decarboxylation afford the desired product. A variation of this method, suitable for industrial-scale production, involves the gas-phase catalytic conversion of alkyl nicotinates with acetic acid over a solid catalyst.[2]
Key Advantages:
-
Readily available and inexpensive starting materials.
-
Well-established and scalable procedures.
Potential Challenges:
-
The use of strong bases like sodium ethoxide requires anhydrous conditions.
-
Multi-step processes can increase overall production time.
-
Gas-phase reactions necessitate specialized equipment.[1]
Palladium-Catalyzed Sonogashira Coupling of 3-Bromopyridine: A Modern and Efficient Route
For scenarios where functional group tolerance and milder reaction conditions are paramount, the Sonogashira coupling of 3-bromopyridine with a suitable acetylene source, followed by hydration, offers a powerful alternative. This palladium- and copper-catalyzed cross-coupling reaction provides a direct and efficient pathway to a 3-alkynylpyridine intermediate, which is then readily converted to 3-acetylpyridine.
Key Advantages:
-
High yields and excellent functional group tolerance.
-
Milder reaction conditions compared to some classical methods.
Potential Challenges:
-
The cost of palladium catalysts can be a consideration for large-scale synthesis.
-
Requires a two-step sequence from the halo-pyridine.
Synthesis from 3-Picoline via 3-Cyanopyridine: An Industrial Mainstay
On an industrial scale, a frequently employed synthesis begins with the ammoxidation of 3-picoline to produce 3-cyanopyridine.[1] This intermediate is then subjected to a Grignard reaction with a methylmagnesium halide, followed by acidic workup, to yield 3-acetylpyridine.
Key Advantages:
-
Very high yields (often exceeding 95%) for the initial ammoxidation step.[1]
-
Utilizes readily available and cost-effective starting materials.
Potential Challenges:
-
The Grignard reaction is highly sensitive to moisture and requires stringent anhydrous conditions.
-
The handling of gaseous ammonia and air at high temperatures in the ammoxidation step requires specialized industrial infrastructure.[1]
Direct Oxidation of 3-Ethylpyridine: A More Direct, Albeit Challenging, Path
The selective oxidation of the ethyl group of 3-ethylpyridine presents a more direct and atom-economical route to 3-acetylpyridine.[4] This approach avoids the multi-step sequences of other methods. Various oxidizing agents and catalytic systems, including those based on chromium, manganese, or molecular oxygen, can be employed.[4]
Key Advantages:
-
Potentially more atom-economical and generates less waste.
-
A more direct synthetic route.
Potential Challenges:
-
Achieving high selectivity for the desired ketone without over-oxidation or side-reactions can be challenging.
-
Some oxidizing agents (e.g., chromium-based) are toxic and pose environmental concerns.
Quantitative Yield Comparison
To facilitate a direct comparison of the efficacy of these diverse synthetic strategies, the following table summarizes the reported yields and key reaction parameters for each method.
| Starting Material | Key Reagents & Conditions | Reported Yield (%) | Purity (%) | Reaction Time | Key Advantages | Key Disadvantages | Reference |
| Nicotinic Acid | Ethyl acetate, Sodium ethoxide, TiO₂, HBr | 90 | 98.7 | ~8 hours | High purity and good yield | Multi-step process with strong acid | [1][3] |
| Ethyl Nicotinate | Ethyl acetate, Sodium metal | 90.2 | Not specified | 7 hours | High yield | Use of hazardous sodium metal | [1][5] |
| Butyl Nicotinate | Acetic acid, Water, Alumina-Silica supported TiO₂ catalyst | 73 | Not specified | Continuous flow (12h) | High selectivity (78%) | Requires specialized equipment (tubular reactor) | [1][6] |
| 3-Bromopyridine | 1. (CH₃)₃SiC≡CH, Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine; 2. KOH, MeOH/DCM; 3. H₂O, Trifluoromethanesulfonic acid, Trifluoroethanol | 95 | Not specified | ~50 hours | High overall yield | Multi-step, long reaction time | [3] |
| 3-Picoline | 1. NH₃, Air, V₂O₅/TiO₂/Mo₂O₃ catalyst (365-370°C); 2. CH₃MgBr, Toluene/THF (-10 to 0°C) | >95 (for 3-cyanopyridine step) | Not specified | Not specified | Very high yield for the first step | Requires specialized industrial setup; Grignard sensitivity | [1] |
| 3-Cyanopyridine | CH₃Li (3 equivalents) in ether | Good | Not specified | Not specified | Direct conversion from nitrile | Use of pyrophoric organolithium reagent | [7] |
Experimental Protocols
For researchers seeking to implement these syntheses, detailed, step-by-step protocols for key methods are provided below.
Protocol 1: Synthesis from Nicotinic Acid[1][3]
Step 1: Esterification
-
Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a reaction vessel.
-
Stir the mixture and cool to 3°C.
-
Add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂.
-
Heat the reaction mixture to 53°C and maintain for 3 hours.
Step 2: Condensation and Hydrolysis
-
Cool the mixture to 3°C and add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.
-
Heat the mixture to reflux at 78°C and maintain for 5 hours.
-
Cool to 5°C and add 50 mL of water, followed by the dropwise addition of 85 g of hydrobromic acid.
-
Heat to reflux for 5 hours.
-
After cooling to room temperature, adjust the pH to 9 with a sodium carbonate solution.
-
Extract the product with dichloromethane, dry the organic layer, and purify by vacuum distillation to obtain 3-acetylpyridine.
Protocol 2: Synthesis from 3-Bromopyridine[1][3]
Step 1: Sonogashira Coupling
-
In a three-necked round-bottom flask, combine 49.8 g of 3-bromopyridine, 5.4 g of Pd(PPh₃)₂Cl₂, and 1.5 g of CuI.
-
Purge the system with nitrogen and add diisopropylamine and trimethylsilylacetylene.
-
Maintain the reaction at 30°C for 3 hours.
-
Quench the reaction with water, extract with dichloromethane, and dry the organic layer.
-
Remove the solvent under reduced pressure.
Step 2: Desilylation
-
Combine the intermediate with KOH in methanol and dichloromethane and stir at room temperature for 3 hours to yield 3-ethynylpyridine after workup.
Step 3: Hydration
-
In a round-bottom flask, combine 28.8 g of 3-ethynylpyridine, 10.2 g of water, 8.4 g of trifluoromethanesulfonic acid, and 100 mL of trifluoroethanol.
-
Seal the flask and stir at room temperature for 45 hours.
-
Transfer the reaction mixture to a separatory funnel, add ethyl acetate, and wash sequentially with sodium bicarbonate and sodium chloride solutions.
-
Dry the organic layer, concentrate under reduced pressure, and distill to yield 3-acetylpyridine.
Protocol 3: Synthesis from 3-Picoline (via 3-Cyanopyridine)[1]
Step 1: Ammoxidation of 3-Picoline to 3-Cyanopyridine
-
A gaseous mixture of 3-picoline, ammonia, and air is passed through a fixed-bed reactor containing a V₂O₅, TiO₂, and Mo₂O₃ on a SiO₂ support catalyst.
-
The reaction is typically carried out at a temperature of 365-370°C.
-
The resulting 3-cyanopyridine is absorbed in water, extracted with a solvent like toluene, and purified by distillation. This process can achieve yields greater than 95%.
Step 2: Grignard Reaction of 3-Cyanopyridine
-
A solution of 3-cyanopyridine in an anhydrous solvent (such as a 2:1 mixture of toluene and THF) is added dropwise to a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) at a low temperature (e.g., -10 to 0°C) under an inert atmosphere.
-
The reaction is stirred for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is carefully quenched by pouring it onto a mixture of ice and a strong acid (e.g., concentrated HCl).
-
The mixture is stirred until the intermediate imine is hydrolyzed.
-
The aqueous layer is separated, washed with an organic solvent, and then basified (e.g., with NaOH) to a pH of 8-9.
-
The product is extracted with an organic solvent (e.g., dichloromethane), the combined organic layers are dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 3-acetylpyridine.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the transformations involved, the following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic methods described above.
Caption: Reaction pathway from Nicotinic Acid.
Caption: Two-step synthesis from 3-Bromopyridine.
Caption: Industrial route starting from 3-Picoline.
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of 3-acetylpyridine is a well-explored area of organic chemistry, with multiple viable routes available to researchers and process chemists. The choice of the "best" method is contingent upon a variety of factors, including the desired scale of production, cost of starting materials and reagents, available equipment, and the required purity of the final product.
For laboratory-scale synthesis where high purity and yield are critical, the methods starting from nicotinic acid or 3-bromopyridine offer excellent, albeit multi-step, options. For large-scale industrial production, the ammoxidation of 3-picoline followed by a Grignard reaction remains a highly efficient and cost-effective strategy, despite the specialized infrastructure it requires. As research continues, the development of more selective and environmentally benign catalytic oxidation methods for 3-ethylpyridine may offer a more direct and sustainable future for the production of this vital chemical intermediate.
This guide has aimed to provide a clear, data-driven comparison to aid in the critical decision-making process of synthetic route selection. By understanding the nuances of each approach, researchers can better navigate the path to efficient and successful 3-acetylpyridine synthesis.
References
-
Buy Bulk - 3-Acetylpyridine | Manufacturer-Supplier. Sinofi Ingredients. Available at: [Link]
-
Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. ResearchGate. Available at: [Link]
- US7067673B2 - Process and catalyst for the preparation of acetylpyridines. Google Patents.
- CN1491214A - Process and catalyst for the preparation of acetylpyridine. Google Patents.
-
PROCESS AND CATALYST FOR THE PREPARATION OF ACETYLPYRIDINES - European Patent Office - EP 1363886 B1. EPO. Available at: [Link]
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- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of 3-Acetyl-N-ethylpyridinium Bromide
Executive Summary & Chemical Profile
Proper disposal of 3-Acetyl-N-ethylpyridinium bromide (often synonymous with 1-Ethyl-3-acetylpyridinium bromide , CAS: 148355-65-1 or related analogs) requires strict adherence to protocols for halogenated organic waste .[1] Unlike general organic solvents, the presence of the bromide anion (
This guide synthesizes chemical safety data with operational logistics to ensure your laboratory remains compliant with environmental regulations (RCRA/EPA) and maintains the highest safety standards.
Chemical Identity & Hazard Matrix:
| Parameter | Technical Detail | Operational Implication |
|---|---|---|
| Chemical Class | Quaternary Ammonium Salt (Pyridinium) | High water solubility; potential neurotoxicity.[1] |
| Anion | Bromide (
Pre-Disposal Assessment & Segregation
The Causality of Segregation: The most common compliance failure in disposing of pyridinium bromides is misclassification as "Non-Halogenated Organic Waste."
-
Why it matters: Non-halogenated waste is often used for fuel blending (energy recovery). If bromide is introduced into this stream, combustion generates corrosive acid gases that damage incinerators not equipped with acid scrubbers.
-
The Rule: Always classify 3-Acetyl-N-ethylpyridinium bromide as Halogenated Organic Waste .[1]
Self-Validating Protocol: The "Halogen Check" Before placing the container in the waste stream, ask:
-
Does the chemical name end in chloride, bromide, iodide, or fluoride?(Yes, Bromide) .[3][4]
-
Is the waste stream destination marked for "High BTU / Fuel Blending" only?(If Yes, STOP. Do not use this stream.)
Step-by-Step Disposal Workflow
This workflow is designed to minimize exposure and ensure regulatory compliance.
Step 1: Preparation & Personal Protective Equipment (PPE) [1]
-
PPE: Nitrile gloves (double-gloved recommended if handling solutions), safety goggles (not just glasses), and a lab coat.
-
Engineering Controls: Perform all solid transfers inside a chemical fume hood to contain hygroscopic dust or aerosols.
Step 2: Waste Container Selection
-
Solid Waste: If the reagent is in its original bottle and you are disposing of the entire container, keep it capped. Place the bottle into a larger, sealable hazardous waste bucket (polyethylene).
-
Solution Waste: Dissolve the solid in a compatible solvent (e.g., water or ethanol) if required by your facility's liquid waste protocols.
-
Caution: Ensure the receiving carboy is compatible with Halogenated Solvents .
-
Step 3: Labeling (Critical)
-
Attach a hazardous waste tag immediately.
-
Chemical Name: Write out fully: "3-Acetyl-N-ethylpyridinium bromide." Do not use abbreviations or chemical formulas alone.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
-
Constituents: If dissolved, list the solvent (e.g., "Ethanol 90%, 3-Acetyl-N-ethylpyridinium bromide 10%").
Step 4: Final Disposal Path
-
Do NOT use drain disposal.[2][5] Despite water solubility, quaternary ammonium compounds are toxic to aquatic life and disrupt wastewater treatment microorganisms.
-
Hand-off: Transfer to your facility’s EHS (Environmental Health & Safety) team for high-temperature incineration with acid gas scrubbing .[1]
Emergency Procedures: Spills & Exposure
Scenario A: Solid Spill (Powder)
-
Isolate: Evacuate the immediate area if dust is airborne.[6]
-
PPE: Wear a N95 or P100 respirator if outside a hood.
-
Cleanup: Do not dry sweep (creates dust). Cover with a damp paper towel or absorbent pad to solubilize/trap the powder.
-
Disposal: Place all cleanup materials into a bag labeled "Debris contaminated with Halogenated Organics."
Scenario B: Solution Spill
-
Contain: Use an absorbent sock or pillow to dike the spill.
-
Absorb: Use vermiculite or a universal absorbent pad.
-
Decontaminate: Wipe the surface with water and soap; the compound is water-soluble.
Visualizing the Decision Logic
The following diagram illustrates the critical decision points for disposing of this specific compound, ensuring it reaches the correct incineration facility.
Caption: Operational decision tree emphasizing the mandatory routing to Halogenated Waste streams due to the bromide anion content.
References
-
PubChem. (2025). 1-Ethylpyridinium bromide (Analogous Compound Safety Data). National Library of Medicine. [Link]
-
TURI (Toxics Use Reduction Institute). (2024). Quaternary Ammonium Compounds Fact Sheet & Environmental Fate. [Link]
-
Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. [Link][7]
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- 4. tcichemicals.com [tcichemicals.com]
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- 7. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Personal protective equipment for handling 3-Acetyl-N-ethylpyridinium bromide
Executive Summary & Chemical Context
3-Acetyl-N-ethylpyridinium bromide (CAS: 148355-65-1) is a quaternary ammonium salt, frequently utilized in electrochemistry (redox flow batteries) and organic synthesis as a supramolecular building block.[1][2]
As a Senior Application Scientist, I must emphasize that while this compound is often categorized generically as an "irritant," its ionic liquid nature and the presence of the acetyl group on the pyridinium ring necessitate a stricter safety protocol than standard salts.[1] The primary risks are respiratory sensitization , mucous membrane inflammation , and potential neurotoxicity if ingested, inferred from the toxicity profiles of its precursors (3-acetylpyridine) and structural analogs (pyridinium halides).[1]
The Golden Rule: Treat this substance as a "Dust Hazard" and a "Contact Sensitizer."[1] The hygroscopic nature of pyridinium salts means they readily absorb moisture from the skin, creating concentrated, sticky irritant patches that are difficult to wash off.[1]
Risk Profile & Hazard Identification
Based on GHS Classification and Structure-Activity Relationship (SAR) analysis.
| Hazard Class | Category | Hazard Statement | Operational Implication |
| Acute Toxicity (Oral) | Cat. 3/4* | H301/H302: Toxic/Harmful if swallowed.[1][3][4] | Zero Tolerance for Hand-to-Mouth transfer. Do not touch face/mask while working.[1] |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation.[1][3][4][5][6][7][8][9] | Chemical can penetrate micro-abrasions.[1] |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][4][6][10] | Dust is the vector; it dissolves in eye moisture to form a corrosive solution.[1] |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[1][4][6][9][10][11] | Inhalation is the primary exposure route during weighing.[1] |
*Note: Due to limited toxicological data for this specific isomer, we apply the "Precautionary Principle," adopting the more severe classification of the parent 3-acetylpyridine (Cat.[1] 3 Oral Tox) until proven otherwise.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[1][6]
A. Standard Laboratory Handling (Weighing, Solubilization)[1]
| PPE Component | Specification | Scientific Rationale |
| Gloves (Primary) | Nitrile (0.11 mm / 4 mil) | Nitrile provides excellent resistance to bromide salts.[1] Latex is prohibited due to potential allergenicity confounding chemical sensitization.[1] |
| Gloves (Secondary) | Nitrile (Long Cuff) | Required if handling solutions >100mL.[1] Prevents wrist exposure during reaching motions inside the hood.[1] |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 Impact + Splash. Standard safety glasses are insufficient because fine salt dust can bypass side shields.[1] |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Engineering controls are superior to respirators.[1] If hood is unavailable, a P100/N95 particulate respirator is mandatory.[1] |
| Body | Lab Coat (High-Neck/Snap) | Cotton/Polyester blend.[1] Must be buttoned to the neck to protect the suprasternal notch (a common sweat point where dust accumulates).[1] |
B. Emergency / Spill Scenario (Powder Release)
-
Respiratory: Full-face respirator with P100 cartridges (if spill > 10g outside hood).[1]
-
Suit: Tyvek® disposable coveralls (to prevent tracking powder out of the lab).[1]
-
Footwear: Closed-toe, non-perforated shoes (Leather/Synthetic).[1] Shoe covers recommended for spill cleanup.[1]
Operational Workflow: The "Zero-Dust" Protocol[1]
Handling hygroscopic quaternary salts requires a specific technique to prevent "clumping and chipping," which ejects particles.[1]
Step 1: Preparation
-
Environment: All open handling must occur inside a certified chemical fume hood.[1]
-
Anti-Static Measures: Use an anti-static gun or ionizer bar if the humidity is <30%, as dry pyridinium salts are prone to static fly-away.[1]
Step 2: Weighing (The Critical Control Point)[1]
-
Do not scoop aggressively.
-
Technique: Use a spatula to slice the solid rather than digging.[1] If the solid has caked (due to moisture absorption), gently tap the container to loosen it.[1]
-
Transfer: Place the receiving vessel (volumetric flask) inside the secondary container closer to the source bottle to minimize travel distance.
Step 3: Solubilization
-
Add solvent slowly.[1] Quaternary ammonium salts can exhibit a mild exotherm upon dissolution.[1]
-
Vortexing: Cap the vessel tightly before vortexing. Do not use Parafilm alone; use a threaded cap.[1]
Step 4: Decontamination[1]
-
Wipe the balance area with a moist paper towel (water/ethanol mix).[1] Dry wiping disperses dust; wet wiping captures it.[1]
-
Dispose of the wipe immediately in solid hazardous waste.[1]
Visualization: Safety Logic & Workflow
The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational Safety Logic for handling 3-Acetyl-N-ethylpyridinium bromide. Note the emphasis on "Wet Wiping" to control dust.[1]
Disposal & Waste Management
Waste Stream Classification: This material must never be disposed of down the drain.[1] It is toxic to aquatic life (a common property of quaternary ammoniums).[1][3][12]
-
Solid Waste:
-
Liquid Waste (Mother Liquor/Rinsate):
Emergency Response (First Aid)
-
Eye Contact (Critical):
-
Skin Contact:
-
Ingestion:
References
-
PubChem. (2023).[1] 1-Ethylpyridinium bromide (Compound Summary).[1][6][10][13] National Library of Medicine.[1] [Link]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]
Sources
- 1. Ethylpyridinium bromide | C7H10BrN | CID 15927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. uvceed.com [uvceed.com]
- 8. Quaternary Ammonium Compounds - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. mdsearchlight.com [mdsearchlight.com]
- 10. fishersci.com [fishersci.com]
- 11. iolitec.de [iolitec.de]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. 1-Ethylpyridinium bromide | SIELC Technologies [sielc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
